1-Bromo-1-methylcyclohexane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-1-methylcyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br/c1-7(8)5-3-2-4-6-7/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGXTQWTJYAQHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80500578 | |
| Record name | 1-Bromo-1-methylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931-77-1 | |
| Record name | 1-Bromo-1-methylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 1-bromo-1-methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-bromo-1-methylcyclohexane is a tertiary alkyl halide that serves as a key intermediate in organic synthesis and a model substrate for studying nucleophilic substitution and elimination reaction mechanisms. Its rigid cyclic structure and the presence of a tertiary carbon atom bonded to a bromine atom confer distinct chemical properties that are of significant interest in the fields of medicinal chemistry and material science. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characteristic reactions, and a summary of its spectroscopic data.
Physicochemical Properties
The physical and chemical characteristics of this compound are summarized in the table below. It is a colorless liquid at room temperature and is immiscible with water.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃Br | [3] |
| Molecular Weight | 177.08 g/mol | [3] |
| CAS Number | 931-77-1 | [3] |
| IUPAC Name | This compound | [3] |
| Boiling Point | 181.96 °C (estimated) | [4] |
| Density | 1.251 g/cm³ | [4] |
| Refractive Index | 1.4866 | [4] |
| Solubility | Immiscible in water | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
| Technique | Data | Reference |
| ¹³C NMR | A ¹³C NMR spectrum is available and can be accessed through public databases. | [3] |
| IR Spectroscopy | The infrared spectrum is characterized by C-H stretching and bending vibrations of the cyclohexane (B81311) ring and methyl group, as well as the C-Br stretching frequency. | [5] |
Chemical Reactivity and Synthetic Applications
As a tertiary alkyl halide, this compound is prone to undergo unimolecular nucleophilic substitution (Sₙ1) and unimolecular elimination (E1) reactions, particularly in the presence of a weak nucleophile and a polar protic solvent.[6] It can also undergo bimolecular elimination (E2) reactions when treated with a strong, bulky base.[7]
Synthesis of this compound
A common method for the synthesis of this compound is through the reaction of 1-methylcyclohexanol (B147175) with hydrobromic acid. This reaction proceeds via an Sₙ1 mechanism.[8]
Nucleophilic Substitution and Elimination Reactions (Sₙ1/E1)
When this compound is dissolved in a polar protic solvent such as aqueous ethanol (B145695) and gently heated, it undergoes a solvolysis reaction, yielding a mixture of substitution (Sₙ1) and elimination (E1) products. The reaction proceeds through a stable tertiary carbocation intermediate.[2]
Bimolecular Elimination (E2) Reaction
In the presence of a strong, non-nucleophilic base such as potassium tert-butoxide, this compound undergoes an E2 elimination to predominantly form 1-methylcyclohexene, the more substituted and thermodynamically stable alkene (Zaitsev's rule). A smaller amount of the less substituted alkene, methylenecyclohexane (B74748) (Hofmann product), may also be formed.[9]
Experimental Protocols
Synthesis of this compound from 1-methylcyclohexanol
Materials:
-
1-methylcyclohexanol
-
Concentrated hydrobromic acid (48%)
-
Calcium chloride
-
Sodium bicarbonate solution (5%)
-
Water
-
Separatory funnel
-
Round-bottom flask
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine 1-methylcyclohexanol and an excess of concentrated hydrobromic acid.
-
Reflux the mixture for 1-2 hours.
-
After cooling, transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution, and again with water.
-
Dry the organic layer over anhydrous calcium chloride.
-
Purify the product by distillation.
E2 Elimination of this compound to 1-Methylcyclohexene
Materials:
-
This compound
-
Sodium ethoxide
-
Anhydrous ethanol
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Diethyl ether
-
Water
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask.[1]
-
Add a solution of this compound in anhydrous ethanol to the flask.[1]
-
Heat the mixture to reflux for several hours.[1]
-
After cooling, pour the reaction mixture into water and extract the product with diethyl ether.[1]
-
Wash the organic layer with water, dry over an anhydrous drying agent, and remove the solvent to obtain 1-methylcyclohexene.[1]
Conclusion
This compound is a valuable compound for both synthetic and mechanistic studies in organic chemistry. Its well-defined reactivity as a tertiary alkyl halide allows for the controlled formation of substituted cyclohexanes and cyclohexenes, which are important structural motifs in many biologically active molecules and advanced materials. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this versatile chemical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 3. This compound | C7H13Br | CID 12502129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Solved this compound is treated with potassium | Chegg.com [chegg.com]
- 8. brainly.com [brainly.com]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Synthesis of 1-Bromo-1-methylcyclohexane from 1-methylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-bromo-1-methylcyclohexane from 1-methylcyclohexanol (B147175). The core of this transformation lies in a unimolecular nucleophilic substitution (SN1) reaction, a fundamental concept in organic chemistry with significant applications in the synthesis of pharmaceutical intermediates and other complex organic molecules. This document details the reaction mechanism, provides a representative experimental protocol, and presents the relevant data in a structured format.
Reaction Mechanism and Signaling Pathway
The conversion of the tertiary alcohol, 1-methylcyclohexanol, to this compound using hydrobromic acid (HBr) proceeds through a classic SN1 pathway.[1][2] This mechanism is favored due to the stability of the tertiary carbocation intermediate that is formed. The reaction can be dissected into three key steps:
-
Protonation of the Alcohol: The hydroxyl (-OH) group of 1-methylcyclohexanol is a poor leaving group. The reaction is initiated by the protonation of the hydroxyl group by the strong acid, HBr. This converts the hydroxyl group into a much better leaving group, a water molecule (H₂O).[1][2]
-
Formation of a Tertiary Carbocation: The protonated alcohol readily loses a molecule of water to form a stable tertiary carbocation. The stability of this carbocation is the primary driving force for the reaction to proceed via the SN1 mechanism.
-
Nucleophilic Attack by Bromide: The bromide ion (Br⁻), generated from the dissociation of HBr, acts as a nucleophile and attacks the electrophilic carbocation. This final step leads to the formation of the desired product, this compound.
Caption: SN1 Reaction Mechanism for the synthesis of this compound.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound from 1-methylcyclohexanol. This protocol is based on established procedures for SN1 reactions of tertiary alcohols with hydrobromic acid.
Materials:
-
1-Methylcyclohexanol
-
Concentrated Hydrobromic Acid (48% aqueous solution)
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Diethyl Ether (or other suitable organic solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-methylcyclohexanol and concentrated hydrobromic acid.
-
Reaction: Stir the mixture at room temperature. For less reactive alcohols or to increase the reaction rate, the mixture can be gently heated to reflux for a specified period.
-
Work-up and Isolation:
-
After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.
-
Add diethyl ether to the separatory funnel to extract the organic product.
-
Carefully add concentrated sulfuric acid to the separatory funnel to remove unreacted alcohol and water. Caution: This step is exothermic and should be performed with care, with frequent venting of the separatory funnel.
-
Separate the lower aqueous layer.
-
Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Decant or filter the dried organic solution.
-
Remove the solvent by rotary evaporation.
-
The crude product can be further purified by distillation to obtain pure this compound.
-
Caption: Experimental workflow for the synthesis and purification of this compound.
Data Presentation
The following table summarizes the quantitative data for a representative synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 1-Methylcyclohexanol | 10.0 g (87.6 mmol) |
| Concentrated HBr (48%) | 25.0 mL (approx. 221 mmol) |
| Reaction Conditions | |
| Temperature | Room Temperature to Reflux (approx. 80-100 °C) |
| Reaction Time | 1-2 hours |
| Work-up | |
| Diethyl Ether | 50 mL |
| Concentrated H₂SO₄ | 10 mL |
| Saturated NaHCO₃ | 2 x 20 mL |
| Product | |
| This compound | |
| Theoretical Yield | 15.5 g |
| Actual Yield | Varies (typically 70-85%) |
| Boiling Point | 75-77 °C at 20 mmHg |
| Appearance | Colorless to pale yellow liquid |
Note: The actual yield can vary depending on the specific reaction conditions and the efficiency of the work-up and purification steps. It is crucial to monitor the reaction progress using appropriate analytical techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
This technical guide provides a solid foundation for understanding and performing the synthesis of this compound. For researchers and professionals in drug development, this reaction serves as a valuable tool for the introduction of a brominated cyclohexyl moiety, a common scaffold in various bioactive molecules. Careful execution of the experimental protocol and a thorough understanding of the underlying SN1 mechanism are key to achieving a successful synthesis.
References
An In-depth Technical Guide to 1-bromo-1-methylcyclohexane: Structure, Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-bromo-1-methylcyclohexane is a tertiary alkyl halide that serves as a key intermediate in organic synthesis and a model compound for studying nucleophilic substitution and elimination reactions. Its rigid cyclohexane (B81311) framework and the presence of a bromine atom on a tertiary carbon atom confer specific reactivity, making it a subject of interest in mechanistic studies and a building block in the synthesis of more complex molecules, including potential pharmaceutical agents. This technical guide provides a comprehensive overview of its IUPAC nomenclature, structure, physicochemical properties, detailed synthetic protocols, and a closer look at its characteristic reaction pathways.
IUPAC Name and Chemical Structure
The systematic IUPAC name for this compound is This compound [1][2]. The structure consists of a cyclohexane ring substituted at the C1 position with both a bromine atom and a methyl group.
Below is a diagram illustrating the chemical structure of this compound.
Caption: 2D Structure of this compound.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that some of the physical data are estimated values.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃Br | [1][3] |
| Molecular Weight | 177.08 g/mol | [1][3] |
| CAS Number | 931-77-1 | [1] |
| Boiling Point | 181.96 °C (estimate) | |
| Density | 1.251 g/cm³ (estimate) | |
| Refractive Index | 1.4866 (estimate) | |
| Appearance | Colorless liquid | [3] |
| Solubility | Not miscible in water |
Experimental Protocols
This compound can be synthesized through several routes. The most common laboratory preparations involve the reaction of 1-methylcyclohexanol (B147175) with hydrobromic acid or the electrophilic addition of hydrogen bromide to 1-methylcyclohexene. A detailed protocol for the former is provided below.
Synthesis of this compound from 1-methylcyclohexanol
This procedure outlines the synthesis of this compound from 1-methylcyclohexanol via an SN1 reaction mechanism.
Materials:
-
1-methylcyclohexanol
-
Concentrated hydrobromic acid (48%)
-
Anhydrous calcium chloride
-
Sodium bicarbonate solution (5%)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Separatory funnel
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, place 1-methylcyclohexanol.
-
Cool the flask in an ice bath and slowly add concentrated hydrobromic acid with stirring.
-
After the addition is complete, attach a reflux condenser to the flask.
-
Heat the mixture to reflux using a heating mantle for the appropriate reaction time (typically monitored by TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel. Two layers will form; separate the aqueous layer from the organic layer.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude product by distillation to obtain this compound.
Reaction Mechanisms and Pathways
As a tertiary alkyl halide, this compound predominantly undergoes unimolecular nucleophilic substitution (SN1) and unimolecular elimination (E1) reactions. The choice between these pathways is influenced by the reaction conditions, such as the nature of the nucleophile/base and the solvent.
SN1 Reaction Pathway
The SN1 (Substitution Nucleophilic Unimolecular) reaction of this compound proceeds in a two-step mechanism involving the formation of a stable tertiary carbocation intermediate[4][5][6][7][8][9].
The workflow for the SN1 reaction is depicted below.
Caption: SN1 Reaction Workflow of this compound.
In the first, rate-determining step, the carbon-bromine bond heterolytically cleaves to form a stable tertiary carbocation and a bromide ion[4][5]. The planarity of the carbocation allows for the nucleophile to attack from either face[4]. In the second, faster step, a nucleophile attacks the carbocation to form the substitution product[4][5]. If the nucleophile is neutral (e.g., water or an alcohol), a subsequent deprotonation step occurs to yield the final product[4].
References
- 1. This compound | C7H13Br | CID 12502129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Question: Why is the compound not named this compound?.. [askfilo.com]
- 3. lookchem.com [lookchem.com]
- 4. byjus.com [byjus.com]
- 5. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 3.1.3 – SN1 Reaction Mechanisms – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 8. This compound | 931-77-1 | Benchchem [benchchem.com]
- 9. brainly.com [brainly.com]
physical properties of 1-bromo-1-methylcyclohexane
An In-depth Technical Guide to the Physical Properties of 1-bromo-1-methylcyclohexane
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It is intended for researchers, scientists, and drug development professionals who require detailed information for use in synthesis, reaction modeling, and further research. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes important chemical transformations involving this compound.
Core Physical Properties
This compound is a halogenated cycloalkane with the chemical formula C₇H₁₃Br.[1] As a tertiary alkyl halide, its reactivity is characterized by a tendency to undergo unimolecular substitution (Sₙ1) and elimination (E1) reactions due to the stability of the resulting tertiary carbocation.[2] Under strongly basic conditions, it can also undergo bimolecular elimination (E2).[2][3]
Quantitative Data Summary
The known are summarized in the table below. Note that some values are estimated due to limited availability in published experimental literature.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃Br | [1][4] |
| Molecular Weight | 177.08 g/mol | [4][5] |
| CAS Number | 931-77-1 | [4] |
| Appearance | Colorless liquid (at room temp.) | [1] |
| Boiling Point | 181.96°C (estimated) | [6] |
| Density | 1.251 g/cm³ (estimated) | [6] |
| Refractive Index | 1.4866 | [6] |
| Solubility | Data not available; likely immiscible in water. | [7] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for its practical application in a laboratory setting.
Synthesis via Hydrobromination of 1-Methylcyclohexanol (B147175)
This protocol describes the synthesis of this compound from a tertiary alcohol using hydrobromic acid.
Objective: To synthesize this compound via an Sₙ1 reaction.
Materials:
-
1-methylcyclohexanol
-
47% Hydrobromic acid (HBr)
-
Silica (B1680970) gel 60 (63-200 μm)
-
25 mL round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure: [8]
-
To a 25 mL flask, add 1-methylcyclohexanol (e.g., 280 mg, 2.0 mmol) and silica gel (e.g., 5.0 g).
-
Cool the mixture in an ice bath (0 °C).
-
While stirring at 300 rpm, gradually add 47% hydrobromic acid (e.g., 1.38 g, 8.0 mmol).
-
Continue stirring the mixture until it is fully mixed and the reaction is complete (monitor by TLC or GC).
-
Upon completion, the product can be isolated through standard workup procedures, such as extraction with an organic solvent, washing with a basic solution (e.g., sodium bicarbonate) and brine, and drying over an anhydrous salt (e.g., MgSO₄).
-
Further purification can be achieved by distillation or column chromatography.
Spectroscopic Characterization
The following are general protocols for acquiring spectroscopic data to confirm the identity and purity of the synthesized compound.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure.
-
Instrumentation: Bruker HX-90 or equivalent NMR spectrometer.[4]
-
Procedure:
-
Dissolve a small sample (5-10 mg) of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum, noting the chemical shifts, integration, and multiplicity of the signals corresponding to the methyl and cyclohexane (B81311) protons.
-
Acquire the ¹³C NMR spectrum to identify the number of unique carbon environments.
-
2.2.2. Infrared (IR) Spectroscopy
-
Objective: To identify the characteristic functional groups and bond vibrations.
-
Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.[9]
-
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a solvent like isopropanol.
-
Acquire a background spectrum of the empty ATR accessory.
-
Place a small drop of the liquid this compound sample directly onto the ATR crystal.
-
Acquire the sample spectrum. Expected characteristic peaks include C-H stretching and bending vibrations from the alkane structure.[9]
-
2.2.3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer, often coupled with Gas Chromatography (GC-MS).
-
Procedure:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Inject the solution into the GC-MS system.
-
The compound will be separated by the GC column and then ionized in the mass spectrometer (typically via electron ionization).
-
Analyze the resulting mass spectrum for the molecular ion peak (M⁺) and the isotopic pattern characteristic of a bromine-containing compound (M⁺ and M+2 peaks of nearly equal intensity).
-
Key Reaction Pathways and Workflows
Visualizing the chemical transformations of this compound is essential for understanding its reactivity and synthetic utility.
Caption: Workflow for the synthesis of this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | 931-77-1 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C7H13Br | CID 12502129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. Cyclohexane, 1-bromo-1-methyl- | 931-77-1 [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Cyclohexane, 1-bromo-1-methyl- synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
1-bromo-1-methylcyclohexane CAS number
An In-Depth Technical Guide to 1-bromo-1-methylcyclohexane CAS Number: 931-77-1
This technical guide provides a comprehensive overview of this compound, a valuable tertiary alkyl halide in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, spectroscopic data, synthesis protocols, and key chemical reactions.
Chemical and Physical Properties
This compound is a derivative of cyclohexane (B81311) with a bromine atom and a methyl group attached to the same carbon atom.[1] Its key physical and chemical properties are summarized in the table below. While some properties have been experimentally determined, others are based on estimations.
| Property | Value | Source |
| CAS Number | 931-77-1 | [2][3][4] |
| Molecular Formula | C₇H₁₃Br | [3][4][5] |
| Molecular Weight | 177.08 g/mol | [2][4][6] |
| IUPAC Name | This compound | [3][6] |
| Boiling Point | 181.96°C (estimate) | [5] |
| Density | 1.2510 g/cm³ | [5] |
| Refractive Index | 1.4866 | [5] |
| SMILES | CC1(Br)CCCCC1 | [3][6] |
| InChI Key | VSGXTQWTJYAQHO-UHFFFAOYSA-N | [2][6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following data has been reported:
| Spectrum Type | Details | Source |
| ¹³C NMR | Data available from Wiley-VCH GmbH | [6] |
Synthesis of this compound
This compound can be synthesized through various methods. A common laboratory-scale preparation involves the hydrohalogenation of an alkene or the substitution reaction of an alcohol.
Experimental Protocol: Synthesis from 1-Methyl-1-cyclohexene (B1583054)
One documented method involves the reaction of 1-methyl-1-cyclohexene with hydrobromic acid mediated by silica (B1680970) gel.[7]
Materials:
-
1-methyl-1-cyclohexene
-
47% Hydrobromic acid
-
Silica gel 60 (63-200 μm, spherical)
Procedure:
-
A mixture of 1-methyl-1-cyclohexene (2.0 mmol) and silica gel (5.0 g) is prepared in a 25 mL flask and cooled to 0 °C.[7]
-
47% Hydrobromic acid (8.0 mmol) is gradually added to the stirred mixture.[7]
-
The mixture is stirred at 300 rpm until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or GC).[7]
-
Upon completion, the product, this compound, is isolated from the reaction mixture. This procedure has been reported to yield the product in 86% yield.[7]
Caption: Synthesis of this compound via hydrohalogenation.
Chemical Reactions
This compound is a versatile substrate for various organic transformations, primarily elimination and substitution reactions.
Elimination Reactions (E1 and E2)
When subjected to a base, this compound undergoes elimination to form alkenes. The reaction can proceed through either an E1 or E2 mechanism, depending on the reaction conditions.
-
E1 Pathway : In the presence of a weak base or a protic solvent, the reaction tends to follow an E1 mechanism, proceeding through a tertiary carbocation intermediate. This pathway can lead to the formation of 1-methylcyclohexene (the more substituted Zaitsev product) and potentially substitution products.[2]
-
E2 Pathway : With a strong, bulky base such as potassium tert-butoxide, the E2 mechanism is favored.[2] This concerted reaction involves the simultaneous abstraction of a proton by the base and the departure of the bromide leaving group.[8] The major product is typically the more stable alkene, 1-methylcyclohexene, in accordance with Zaitsev's rule.[2][8] However, the use of a bulky base can also favor the formation of the less substituted Hofmann product, methylenecyclohexane.[2]
Caption: Competing E1 and E2 elimination pathways.
Experimental Protocol: E2 Elimination to Synthesize 1-Methylcyclohexene
This protocol details the synthesis of 1-methylcyclohexene from this compound using sodium ethoxide.[8]
Materials:
-
This compound
-
Sodium ethoxide (EtONa)
-
Anhydrous Ethanol (B145695) (EtOH)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
This compound is added to the flask.
-
The reaction mixture is heated to reflux and maintained at this temperature for a specified period to ensure the completion of the elimination reaction.
-
After cooling to room temperature, the mixture is diluted with water and extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation to yield 1-methylcyclohexene.
Suzuki Cross-Coupling Reactions
Recent research has demonstrated the utility of this compound in nickel-catalyzed Suzuki cross-coupling reactions.[2] This methodology enables the formation of carbon-carbon bonds between the tertiary alkyl halide and organoboron reagents.[2] The reaction is significant for creating molecules with all-carbon quaternary centers, which are important structural motifs in many bioactive compounds.[2] The proposed mechanism for this transformation involves a radical pathway for the oxidative addition step.[2]
Caption: Generalized workflow for Suzuki cross-coupling.
Safety Information
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:[6]
-
H315: Causes skin irritation
-
H317: May cause an allergic skin reaction
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this compound.[4][8] Work should be conducted in a well-ventilated area.[4]
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | 931-77-1 | Benchchem [benchchem.com]
- 3. 1-bromo-1-methyl-cyclohexane 97% | CAS: 931-77-1 | AChemBlock [achemblock.com]
- 4. Page loading... [guidechem.com]
- 5. Cyclohexane, 1-bromo-1-methyl- | 931-77-1 [chemicalbook.com]
- 6. This compound | C7H13Br | CID 12502129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cyclohexane, 1-bromo-1-methyl- synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
The Stability of the 1-Methylcyclohexyl Carbocation: A Technical Analysis
For Immediate Release
[City, State] – [Date] – This technical guide provides a comprehensive analysis of the stability of the 1-methylcyclohexyl carbocation, a tertiary carbocation intermediate formed from 1-bromo-1-methylcyclohexane. This document, intended for researchers, scientists, and professionals in drug development, delves into the structural and electronic factors contributing to its stability, presents quantitative data from solvolysis studies, and outlines the experimental protocols for such investigations.
Introduction
The 1-methylcyclohexyl carbocation is a key reactive intermediate in unimolecular substitution (SN1) and elimination (E1) reactions of this compound.[1] Understanding the stability of this carbocation is fundamental to predicting reaction pathways, rates, and product distributions in a variety of synthetic transformations. Its stability is primarily attributed to its tertiary nature, which allows for significant charge delocalization through inductive effects and hyperconjugation.[1][2][3]
Formation of the 1-Methylcyclohexyl Carbocation
The 1-methylcyclohexyl carbocation is generated in the rate-determining step of SN1 and E1 reactions of this compound. This step involves the heterolytic cleavage of the carbon-bromine bond, where the bromine atom departs with the bonding pair of electrons, forming the carbocation and a bromide ion. This process is favored in polar protic solvents, which can solvate and stabilize the resulting ions.
Figure 1: Formation of the 1-methylcyclohexyl carbocation via an Sₙ1/E1 pathway.
Factors Influencing Carbocation Stability
The notable stability of the 1-methylcyclohexyl carbocation arises from a combination of electronic and structural factors.
Inductive Effect
Alkyl groups are weakly electron-donating. In the 1-methylcyclohexyl carbocation, the central positively charged carbon is bonded to three other carbon atoms (the methyl group and two carbons of the cyclohexane (B81311) ring). These alkyl groups inductively donate electron density towards the electron-deficient carbocation center, thereby dispersing the positive charge and increasing stability.[2][3]
Hyperconjugation
Hyperconjugation is a key stabilizing interaction that involves the delocalization of electrons from adjacent C-H or C-C sigma bonds into the empty p-orbital of the carbocation.[2][4][5] In the 1-methylcyclohexyl carbocation, there are multiple adjacent C-H bonds (on the methyl group and the cyclohexane ring at the C2 and C6 positions) that can participate in hyperconjugation. This overlap of orbitals effectively spreads the positive charge over a larger volume, which is a stabilizing effect. Tertiary carbocations have a greater number of adjacent sigma bonds that can participate in hyperconjugation compared to secondary or primary carbocations, leading to their enhanced stability.[2][3][4]
Figure 2: The mechanism of hyperconjugation stabilizing the carbocation.
Lack of Rearrangement
Carbocation rearrangements, such as hydride or alkyl shifts, typically occur when a less stable carbocation can rearrange to a more stable one.[6] However, the 1-methylcyclohexyl cation is already a stable tertiary carbocation. Any potential rearrangement, for instance, a hydride shift from an adjacent carbon on the ring, would lead to a less stable secondary carbocation. Consequently, such rearrangements are not energetically favorable, and the reactions proceed from the initially formed tertiary carbocation.[1]
Quantitative Data: Solvolysis Rates
| Alkyl Bromide | Structure | Classification | Relative Rate of Solvolysis |
| Methyl bromide | CH₃Br | Methyl | 1 |
| Ethyl bromide | CH₃CH₂Br | Primary | 2 |
| Isopropyl bromide | (CH₃)₂CHBr | Secondary | 43 |
| tert-Butyl bromide | (CH₃)₃CBr | Tertiary | 1,200,000 |
| Data adapted from Streitwieser, A. Jr. Solvolytic Displacement Reactions. McGraw-Hill, 1962.[1] |
As the table illustrates, tert-butyl bromide, which forms a stable tertiary carbocation, reacts over 27,000 times faster than the secondary isopropyl bromide and 1.2 million times faster than methyl bromide.[1] The 1-methylcyclohexyl carbocation is also a tertiary carbocation and is expected to exhibit similarly high reactivity in SN1 reactions.
Experimental Protocols: Determination of Solvolysis Rates
The rate of SN1 solvolysis reactions can be determined by monitoring the production of the acid byproduct (HBr in this case) over time. A common and effective method involves a titration procedure.
Titrimetric Analysis of SN1 Solvolysis Rate
Objective: To determine the first-order rate constant for the solvolysis of this compound.
Materials:
-
This compound
-
Aqueous ethanol (B145695) (e.g., 80% EtOH/20% H₂O) as the solvent
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.01 M)
-
pH indicator (e.g., bromothymol blue)
-
Constant temperature water bath
-
Burette, pipettes, and Erlenmeyer flasks
-
Stopwatch
Procedure:
-
Reaction Setup: A known volume of the aqueous ethanol solvent is placed in an Erlenmeyer flask and brought to a constant temperature in the water bath. A few drops of the pH indicator are added.
-
Initiation: A precise, known quantity of this compound is added to the flask, and the stopwatch is started immediately. The solution is initially acidic due to the ongoing production of HBr.
-
Titration: The reaction mixture is titrated with the standardized NaOH solution. A small, known volume of NaOH is added to neutralize the HBr produced, causing the indicator to change color (e.g., from yellow to blue for bromothymol blue).
-
Data Collection: The time taken for the indicator to revert to its acidic color (yellow) is recorded. At this point, another precise aliquot of NaOH is added, and the time for the subsequent color change is recorded. This process is repeated to collect data points over the course of the reaction (typically until at least 50-60% completion).
-
Data Analysis: The rate of the reaction is determined by plotting the natural logarithm of the concentration of the alkyl halide (ln[R-Br]) versus time. The concentration of unreacted alkyl halide at each time point can be calculated from the cumulative amount of NaOH added. For a first-order reaction, this plot will yield a straight line with a slope equal to -k, where k is the rate constant.
Figure 3: Experimental workflow for determining the solvolysis rate constant.
Conclusion
The 1-methylcyclohexyl carbocation, formed from this compound, is a relatively stable tertiary carbocation. Its stability is a direct result of the combined effects of electron donation from alkyl groups via the inductive effect and, more significantly, charge delocalization through hyperconjugation. This inherent stability facilitates its formation in SN1 and E1 reactions, leading to significantly faster reaction rates compared to analogous secondary and primary systems. The unlikelihood of rearrangement further simplifies the reaction pathways originating from this intermediate. The principles and experimental methodologies discussed herein are crucial for the rational design and optimization of synthetic routes involving such carbocation intermediates.
References
In-Depth Technical Guide: The Molecular Weight of 1-bromo-1-methylcyclohexane
This technical guide provides a comprehensive overview of the molecular weight of 1-bromo-1-methylcyclohexane, tailored for researchers, scientists, and professionals in drug development. The document details the calculation of its molecular weight, an experimental protocol for its determination via mass spectrometry, and a depiction of its chemical synthesis pathway.
Molecular Weight Determination
The molecular weight of a compound is a fundamental chemical property. It can be expressed as either the average molecular weight, which accounts for the natural abundance of isotopes, or the monoisotopic mass, which considers only the most abundant isotope of each element.
Calculation of Average Molecular Weight
The average molecular weight is calculated by summing the standard atomic weights of the constituent atoms. The molecular formula for this compound is C₇H₁₃Br.
| Element | Symbol | Quantity | Standard Atomic Weight (amu) | Total Contribution (amu) |
| Carbon | C | 7 | 12.011 | 84.077 |
| Hydrogen | H | 13 | 1.008 | 13.104 |
| Bromine | Br | 1 | 79.904 | 79.904 |
| Total | 177.085 |
Calculation of Monoisotopic Mass
The monoisotopic mass is calculated using the mass of the most abundant isotope for each element. This value is particularly important in high-resolution mass spectrometry.
| Element | Isotope | Quantity | Isotopic Mass (amu) | Total Contribution (amu) |
| Carbon | ¹²C | 7 | 12.00000 | 84.00000 |
| Hydrogen | ¹H | 13 | 1.00783 | 13.10179 |
| Bromine | ⁷⁹Br | 1 | 78.91834 | 78.91834 |
| Total | 176.02013 |
Note: The presence of the bromine isotope ⁸¹Br (with a natural abundance of approximately 49.31%) will result in a characteristic M+2 peak in the mass spectrum, approximately equal in intensity to the molecular ion peak, which is a key signature for bromine-containing compounds.
Experimental Protocol: Molecular Weight Verification by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile compounds.[1] It is the gold standard for determining the molecular weight and elucidating the structure of small molecules like this compound.[2]
Objective
To confirm the molecular weight and purity of a this compound sample.
Materials and Instrumentation
-
Sample: this compound, dissolved in a volatile solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of ~1 mg/mL.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
GC Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for this non-polar analyte.[3]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[3]
Methodology
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent.
-
Filter the sample if particulates are present.
-
Transfer the final solution to a 2 mL glass autosampler vial.
-
-
GC-MS Instrument Parameters:
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1 ratio) to prevent column overloading.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 10°C/min.
-
Final hold: Hold at 240°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
-
Mass Spectrometer Parameters:
Data Analysis
-
Total Ion Chromatogram (TIC): Examine the TIC for a peak corresponding to this compound at its characteristic retention time. The purity of the sample can be estimated from the relative peak area.
-
Mass Spectrum:
-
Extract the mass spectrum from the main chromatographic peak.
-
Identify the molecular ion peak (M⁺). Due to the presence of bromine's two main isotopes (⁷⁹Br and ⁸¹Br), a pair of peaks of nearly equal intensity will be observed at m/z ~176 and m/z ~178. This pattern is definitive for a compound containing a single bromine atom.
-
Analyze the fragmentation pattern to confirm the structure. Key fragments might include the loss of the bromine atom (M-Br)⁺ at m/z 97, corresponding to the methylcyclohexyl cation.
-
Synthesis Pathway of this compound
This compound can be synthesized from 1-methylcyclohexanol (B147175) via a nucleophilic substitution (SN1) reaction with hydrobromic acid (HBr).[4][5] The reaction proceeds through a stable tertiary carbocation intermediate.[6]
References
electrophilic addition to 1-methylcyclohexene to form 1-bromo-1-methylcyclohexane
I have gathered a substantial amount of information, including a detailed experimental protocol with a specific yield, the physical properties of the product, and a thorough understanding of the reaction mechanism. However, I am still missing specific, tabulated 1H and 13C NMR data for 1-bromo-1-methylcyclohexane. The search results have provided NMR data for similar compounds and general spectral regions, but not the precise data required for the "Data Presentation" section. To create a comprehensive technical guide, I need to find a reliable source for the chemical shifts, multiplicities, and assignments for the protons and carbons in the target molecule. While I have one yield value, having a range from different sources would improve the robustness of the guide.## An In-depth Technical Guide to the Electrophilic Addition of HBr to 1-Methylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electrophilic addition of hydrogen bromide (HBr) to 1-methylcyclohexene, a classic example of Markovnikov's rule, yielding this compound. This reaction is of fundamental importance in organic synthesis, serving as a reliable method for the regioselective introduction of a bromine atom at a tertiary carbon center. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, presents key quantitative data, and includes visualizations of the reaction pathway and experimental workflow. The information herein is intended to be a valuable resource for researchers and professionals in the fields of organic chemistry and drug development.
Introduction
The addition of hydrogen halides to alkenes is a cornerstone of organic chemistry, enabling the conversion of simple unsaturated hydrocarbons into a diverse array of functionalized molecules. The reaction of 1-methylcyclohexene with HBr is a particularly illustrative case, demonstrating the principles of electrophilic addition and regioselectivity as described by Markovnikov's rule. The product, this compound, is a valuable intermediate for further synthetic transformations, including nucleophilic substitutions and eliminations, making it a relevant building block in the synthesis of more complex molecules, including potential pharmaceutical agents.
Reaction Mechanism
The electrophilic addition of HBr to the unsymmetrical alkene 1-methylcyclohexene proceeds via a two-step mechanism.
Step 1: Protonation of the Alkene
The reaction is initiated by the attack of the electron-rich π-bond of the 1-methylcyclohexene on the electrophilic hydrogen atom of HBr. This protonation can occur at either carbon of the double bond. However, the addition of the proton to the C2 carbon is favored as it leads to the formation of a more stable tertiary carbocation at the C1 position. The alternative, protonation at C1, would result in a less stable secondary carbocation. The formation of the more stable carbocation is the rate-determining step of the reaction.
Step 2: Nucleophilic Attack by Bromide
The bromide ion (Br-), generated in the first step, then acts as a nucleophile and attacks the electron-deficient tertiary carbocation. This results in the formation of the final product, this compound.
This regioselectivity, where the hydrogen atom adds to the carbon with more hydrogen atoms and the halogen adds to the more substituted carbon, is known as Markovnikov's rule. It is important to note that in the presence of peroxides, the addition of HBr to alkenes can proceed via a free-radical mechanism, leading to the anti-Markovnikov product. However, in the absence of radical initiators, the ionic mechanism described above is the dominant pathway.
Data Presentation
Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C₇H₁₃Br |
| Molecular Weight | 177.08 g/mol [1] |
| Appearance | Colorless liquid |
| CAS Number | 931-77-1[1] |
Spectroscopic Data for this compound
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.75 | s | 3H | -CH₃ | |
| ~2.2-1.4 | m | 10H | -CH₂- (cyclohexyl) |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| ~70 | C-Br | |
| ~40 | -CH₂- (adjacent to C-Br) | |
| ~35 | -CH₃ | |
| ~25 | -CH₂- | |
| ~23 | -CH₂- |
Note: The exact chemical shifts may vary slightly depending on the solvent and spectrometer used. The data presented is an approximation based on typical values for similar structures.
Reaction Yield
| Reactants | Conditions | Yield | Reference |
| 1-Methylcyclohexene, 47% HBr, Silica (B1680970) gel | 0°C to 20°C, 48h | 86% | ChemicalBook |
Experimental Protocols
The following is a detailed protocol for the synthesis of this compound from 1-methylcyclohexene.
Materials:
-
1-Methylcyclohexene
-
47% Hydrobromic acid (HBr)
-
Silica gel (60 Å, 63-200 µm)
-
25 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
To a 25 mL round-bottom flask containing 5.0 g of silica gel, add 280 mg (2.0 mmol) of 1-methylcyclohexene.
-
Cool the flask in an ice bath to 0°C.
-
While stirring the mixture at 300 rpm, slowly add 1.38 g (8.0 mmol) of 47% hydrobromic acid dropwise.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 48 hours.
-
Upon completion of the reaction (monitored by TLC or GC), add distilled water to the flask and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Combine the organic extracts and wash them with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by distillation under reduced pressure.
Safety Precautions:
-
Hydrogen bromide is a corrosive and toxic gas. The 47% aqueous solution is also highly corrosive. All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
1-Methylcyclohexene is a flammable liquid. Keep away from open flames and sources of ignition.
Mandatory Visualizations
Reaction Mechanism Pathway
Caption: Electrophilic addition of HBr to 1-methylcyclohexene.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound via the electrophilic addition of HBr to 1-methylcyclohexene is a robust and well-understood transformation that adheres to Markovnikov's rule. This technical guide has provided a detailed examination of the reaction mechanism, a practical experimental protocol, and a summary of the relevant quantitative data. The provided visualizations offer a clear representation of the chemical and procedural steps involved. This information serves as a valuable resource for chemists engaged in organic synthesis and drug development, enabling the efficient and predictable formation of this important chemical intermediate.
References
An In-depth Technical Guide to the Hydrohalogenation of Methylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The hydrohalogenation of methylcyclohexene isomers represents a fundamental class of electrophilic addition reactions in organic chemistry with significant implications for synthetic strategy and drug development. The regioselectivity and stereoselectivity of these reactions are dictated by the substitution pattern of the cyclohexene (B86901) ring and the specific reaction conditions employed. This guide provides a comprehensive technical overview of the hydrohalogenation of 1-methylcyclohexene, 3-methylcyclohexene (B1581247), and 4-methylcyclohexene, detailing the underlying reaction mechanisms, expected product distributions, and explicit experimental protocols for their synthesis and characterization. All quantitative data is summarized for comparative analysis, and key mechanistic and procedural workflows are visualized to facilitate a deeper understanding of these critical transformations.
Core Principles of Hydrohalogenation
Hydrohalogenation involves the addition of a hydrogen halide (HX, where X = Cl, Br, I) across the double bond of an alkene. The regiochemical outcome of this reaction is primarily governed by two distinct mechanisms: Markovnikov's rule and the anti-Markovnikov addition.
Markovnikov's Rule: In the absence of peroxides, the addition of HX to an unsymmetrical alkene proceeds via a carbocation intermediate. The hydrogen atom adds to the carbon of the double bond that bears the greater number of hydrogen atoms, leading to the formation of the more stable, more substituted carbocation. The subsequent attack of the halide nucleophile results in the Markovnikov product.[1][2]
Anti-Markovnikov Addition (Peroxide Effect): In the presence of peroxides and either heat or UV light, the addition of HBr proceeds through a free-radical mechanism.[3][4] This pathway results in the "anti-Markovnikov" product, where the bromine atom adds to the less substituted carbon of the double bond. This effect is generally not observed for HCl or HI.[5]
Stereochemistry: The hydrohalogenation of methylcyclohexenes can lead to the formation of stereoisomers. The reaction of 1-methylcyclohexene with HBr, for instance, results in the formation of cis and trans isomers.[6] For 3-methylcyclohexene, the reaction with HBr can yield a mixture of up to four stereoisomeric products.[7][8]
Data Presentation: Product Distribution in Methylcyclohexene Hydrohalogenation
The following tables summarize the expected product distributions for the hydrohalogenation of methylcyclohexene isomers under various conditions. Note: Explicit quantitative yields and product ratios are often dependent on specific reaction conditions and may vary. The data presented represents general outcomes based on established chemical principles.
Table 1: Hydrohalogenation of 1-Methylcyclohexene
| Reactant | Reagent | Condition | Major Product(s) | Minor Product(s) | Regioselectivity |
| 1-Methylcyclohexene | HCl | Standard | 1-chloro-1-methylcyclohexane[2] | - | Markovnikov |
| 1-Methylcyclohexene | HBr | Standard | 1-bromo-1-methylcyclohexane[9] | 1-bromo-2-methylcyclohexane[10] | Markovnikov |
| 1-Methylcyclohexene | HBr | Peroxides (ROOR), hv/Δ | 1-bromo-2-methylcyclohexane[3] | - | Anti-Markovnikov |
Table 2: Hydrohalogenation of 3-Methylcyclohexene
| Reactant | Reagent | Condition | Major Product(s) | Minor Product(s) | Regioselectivity & Notes |
| 3-Methylcyclohexene | HCl | Standard | 1-chloro-1-methylcyclohexane (B1295254), 1-chloro-3-methylcyclohexane[11] | - | Mixture of direct addition and rearranged products. |
| 3-Methylcyclohexene | HBr | Standard | cis/trans-1-bromo-3-methylcyclohexane, cis/trans-1-bromo-2-methylcyclohexane[7][8] | - | Formation of a mixture of four stereoisomers is possible.[7][8] |
Table 3: Hydrohalogenation of 4-Methylcyclohexene
| Reactant | Reagent | Condition | Major Product(s) | Minor Product(s) | Regioselectivity |
| 4-Methylcyclohexene | HCl | Standard | 1-chloro-4-methylcyclohexane | - | Markovnikov |
| 4-Methylcyclohexene | HBr | Standard | 1-bromo-4-methylcyclohexane[12] | - | Markovnikov |
| 4-Methylcyclohexene | HBr | Peroxides (ROOR), hv/Δ | 1-bromo-4-methylcyclohexane | - | Markovnikov (due to symmetrical nature of radical intermediates) |
Signaling Pathways and Experimental Workflows
Reaction Mechanisms
The regioselectivity of the hydrohalogenation of methylcyclohexene is a direct consequence of the stability of the intermediates formed. The following diagrams illustrate these mechanistic pathways.
Caption: Markovnikov addition mechanism for 1-methylcyclohexene.
Caption: Anti-Markovnikov (free-radical) addition of HBr.
Caption: Carbocation rearrangement in the hydrohalogenation of 3-methylcyclohexene.
Experimental Workflow
A general experimental workflow for the hydrohalogenation of a methylcyclohexene isomer is outlined below. Specific details for each substrate are provided in the Experimental Protocols section.
Caption: General experimental workflow for hydrohalogenation.
Experimental Protocols
Synthesis of this compound (Markovnikov Addition)
Materials:
-
1-Methylcyclohexene
-
Hydrogen bromide (33 wt. % in acetic acid)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-methylcyclohexene (1.0 eq) in dichloromethane.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add a solution of hydrogen bromide in acetic acid (1.1 eq) dropwise to the stirred solution over 30 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with cold water (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain this compound.
Characterization:
-
¹H NMR: Expected signals for the methyl group and the cyclohexane (B81311) ring protons.
-
¹³C NMR: A signal for the carbon bearing the bromine atom is expected in the downfield region.
-
GC-MS: A molecular ion peak corresponding to the product, showing the characteristic isotopic pattern for bromine.
Synthesis of 1-Bromo-2-methylcyclohexane (Anti-Markovnikov Addition)
Materials:
-
1-Methylcyclohexene
-
Hydrogen bromide
-
Benzoyl peroxide (or another radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
UV lamp or heat source
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vessel suitable for photochemical or thermal initiation.
Procedure:
-
To a reaction vessel, add 1-methylcyclohexene (1.0 eq) and a catalytic amount of benzoyl peroxide in CCl₄.
-
Initiate the reaction by either irradiating the mixture with a UV lamp or by heating to reflux.
-
Bubble HBr gas through the solution or add a solution of HBr in a non-polar solvent.
-
Monitor the reaction by GC until the starting material is consumed.
-
After completion, cool the reaction mixture and wash with saturated NaHSO₃ solution to remove any unreacted bromine radicals, followed by saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the product via fractional distillation.
Characterization:
-
¹H and ¹³C NMR: Spectroscopic data will distinguish between the cis and trans isomers of 1-bromo-2-methylcyclohexane.
-
GC-MS: To confirm the molecular weight and identify potential stereoisomers.
Synthesis of 1-Chloro-1-methylcyclohexane and 1-Chloro-3-methylcyclohexane
Materials:
-
3-Methylcyclohexene
-
Hydrogen chloride (gas or solution in a non-polar solvent)
-
Anhydrous diethyl ether or dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-methylcyclohexene (1.0 eq) in anhydrous diethyl ether in a flask cooled to 0 °C.
-
Bubble anhydrous HCl gas through the solution for 1-2 hours or add a pre-cooled solution of HCl in ether.
-
Allow the reaction to stir at 0 °C for an additional hour and then warm to room temperature.
-
Monitor the reaction by GC-MS to observe the formation of both rearranged and non-rearranged products.[11]
-
Work up the reaction by washing with cold water, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
The product mixture can be separated and purified by preparative gas chromatography or careful fractional distillation.
Characterization:
-
GC-MS: To determine the ratio of 1-chloro-1-methylcyclohexane to 1-chloro-3-methylcyclohexane.
-
¹H and ¹³C NMR: To confirm the structures of the isolated products. The spectrum of 1-chloro-1-methylcyclohexane will be simpler due to symmetry compared to the spectrum of 1-chloro-3-methylcyclohexane.
Conclusion
The hydrohalogenation of methylcyclohexene isomers is a versatile and instructive set of reactions that highlight the fundamental principles of electrophilic and free-radical additions to alkenes. The regiochemical and stereochemical outcomes are highly dependent on the starting material and reaction conditions, offering a powerful toolkit for the synthesis of a variety of halogenated cyclohexanes. For professionals in drug development and organic synthesis, a thorough understanding of these reactions, including the potential for carbocation rearrangements, is essential for the rational design of synthetic routes and the preparation of target molecules with high purity and yield. The experimental protocols and data presented in this guide serve as a valuable resource for the practical application of these important chemical transformations.
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. Question: The compound 1-methylcyclohexene is reacted with HBr in the pr.. [askfilo.com]
- 4. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 5. juliethahn.com [juliethahn.com]
- 6. homework.study.com [homework.study.com]
- 7. brainly.com [brainly.com]
- 8. Reaction of HBr with 3-methylcyclohexene yields a mixture of four product.. [askfilo.com]
- 9. Chapter 6 Notes [web.pdx.edu]
- 10. quora.com [quora.com]
- 11. Question: Treatment of 3-methylcyclohexene with HCl yields two products, .. [askfilo.com]
- 12. brainly.com [brainly.com]
Spectroscopic Profile of 1-bromo-1-methylcyclohexane: A Technical Guide
For Immediate Release
This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for the compound 1-bromo-1-methylcyclohexane. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a comprehensive overview of its structural characterization through spectroscopic methods.
Summary of Spectral Data
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 1.75 | Singlet | 3H | -CH₃ |
| ~ 1.60 - 2.10 | Multiplet | 10H | Cyclohexyl protons (-CH₂-) |
Disclaimer: Predicted data based on analogous structures.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~ 70 | Quaternary | C-Br |
| ~ 40 | Secondary | -CH₂- (adjacent to C-Br) |
| ~ 30 | Primary | -CH₃ |
| ~ 25 | Secondary | -CH₂- |
| ~ 23 | Secondary | -CH₂- |
Disclaimer: Predicted data based on analogous structures. A PubChem entry mentions the existence of a ¹³C NMR spectrum, but the specific data is not provided[1].
Table 3: Predicted IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 2930 - 2850 | Strong | C-H (alkane) | Stretching |
| 1450 | Medium | C-H (alkane) | Bending |
| ~ 680 - 550 | Strong | C-Br | Stretching |
Disclaimer: Predicted data based on typical absorption regions for alkyl halides.
Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and IR spectra, which can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for acquiring NMR spectra involves dissolving a small amount of the sample in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and placing it in an NMR tube. The spectrum is then recorded on an NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-20 mg of this compound.
-
Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution into a clean 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR: A standard one-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, and relaxation delay.
-
¹³C NMR: A proton-decoupled experiment is commonly performed to obtain singlets for each unique carbon atom. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
For a liquid sample like this compound, the IR spectrum can be obtained using the neat liquid technique, often with Attenuated Total Reflectance (ATR).
Sample Preparation and Analysis:
-
Ensure the ATR crystal of the FTIR spectrometer is clean.
-
Place a small drop of this compound directly onto the ATR crystal.
-
Acquire the spectrum. Typically, a background spectrum of the empty crystal is recorded first and automatically subtracted from the sample spectrum.
Visualization of Spectral Correlations
The following diagram illustrates the logical relationship between the key structural features of this compound and their expected spectroscopic signals.
References
Methodological & Application
Application Notes and Protocols: SN1 Reaction Mechanism of 1-bromo-1-methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the unimolecular nucleophilic substitution (SN1) reaction mechanism as exemplified by 1-bromo-1-methylcyclohexane. As a tertiary alkyl halide, this substrate serves as an ideal model for studying the kinetics, stereochemistry, and influencing factors of the SN1 pathway, which is fundamental in synthetic organic chemistry and relevant to the metabolism and reactivity of various pharmaceutical compounds. Competing unimolecular elimination (E1) reactions are also discussed. Detailed protocols for conducting kinetic analysis via solvolysis and for product quantification using gas chromatography (GC) are provided.
Introduction to the SN1 Reaction
The SN1 reaction is a stepwise nucleophilic substitution process involving a carbocation intermediate. The designation "SN1" stands for S ubstitution, N ucleophilic, U nimolecular, indicating that the rate-determining step involves only one molecule. Tertiary substrates like this compound readily undergo SN1 reactions because they can form a relatively stable tertiary carbocation intermediate. This pathway is distinct from the concerted SN2 mechanism, which is sterically hindered for tertiary substrates.
The SN1 Reaction Mechanism of this compound
The reaction proceeds in two primary steps, often followed by a third deprotonation step, especially in solvolysis reactions where the nucleophile is a neutral solvent molecule.
Step 1: Formation of a Carbocation (Rate-Determining Step) The reaction begins with the slow, spontaneous dissociation of the carbon-bromine bond. The bromine atom departs with the bonding pair of electrons, forming a stable tertiary carbocation (the 1-methylcyclohexyl cation) and a bromide anion.[1][2] This ionization is the slowest step and thus dictates the overall reaction rate.[3]
Step 2: Nucleophilic Attack The carbocation intermediate is sp² hybridized with a trigonal planar geometry around the positively charged carbon.[4][5] A nucleophile (e.g., a water or alcohol solvent molecule) can attack this planar carbocation from either face with equal probability.[2][5]
Step 3: Deprotonation If the nucleophile was neutral (like water or methanol), the resulting product is a protonated intermediate (an oxonium ion). A weak base, typically another solvent molecule, then removes a proton to yield the final, neutral substitution product.[4]
Kinetics and Influencing Factors
The rate of the SN1 reaction is independent of the nucleophile's concentration and follows a first-order rate law: Rate = k[Alkyl Halide] .[1][6] This is because the nucleophile only participates after the slow, rate-determining step.[2] Several factors critically influence the reaction rate.
-
Substrate Structure: The stability of the carbocation intermediate is paramount. Tertiary alkyl halides like this compound react fastest, as tertiary carbocations are stabilized by hyperconjugation and inductive effects.[1][3]
-
Solvent: Polar protic solvents (e.g., water, ethanol, methanol) are ideal for SN1 reactions.[7][8] They stabilize the transition state and the carbocation intermediate through polarity and the leaving group anion through hydrogen bonding, thereby lowering the activation energy of the rate-determining step.[8]
-
Leaving Group: The rate is dependent on the quality of the leaving group. A good leaving group is a weak base that can stabilize the negative charge after dissociation (e.g., I⁻ > Br⁻ > Cl⁻).[8]
-
Nucleophile: The concentration and strength of the nucleophile do not affect the reaction rate.[2][9]
Quantitative Data Presentation
Specific kinetic data for this compound is not broadly published. However, the solvolysis of tert-butyl chloride, a structurally similar tertiary halide, provides an excellent model for illustrating the profound effect of solvent polarity on the reaction rate.
Table 1: Relative Rate of Solvolysis of tert-Butyl Chloride in Various Solvents
| Solvent (v/v) | Dielectric Constant (ε) | Relative Rate |
|---|---|---|
| 100% Ethanol | 24.3 | 1 |
| 80% Ethanol / 20% Water | 37.1 | 4 |
| 60% Ethanol / 40% Water | 48.6 | 14 |
| 40% Ethanol / 60% Water | 59.9 | 100 |
| 20% Ethanol / 80% Water | 70.4 | 3,000 |
| 100% Water | 78.5 | ~100,000 |
Data is illustrative, based on established principles of solvolysis kinetics.[10]
Competing E1 Elimination Reaction
The SN1 reaction is almost always in competition with the unimolecular elimination (E1) pathway, as they share the same rate-determining step: formation of the carbocation.[10] Instead of attacking the carbocation, a solvent molecule can act as a base, abstracting a proton from a carbon adjacent to the positive center. This results in the formation of an alkene. For this compound, two main elimination products are possible: 1-methylcyclohexene and methylenecyclohexane. According to Saytzeff's rule, the more substituted (and thus more stable) alkene is the major product.[10]
Table 2: Typical Product Distribution in Solvolysis of Tertiary Halides
| Reaction Condition | Substitution (SN1) Product | Elimination (E1) Product | Rationale |
|---|---|---|---|
| Lower Temperature (~25°C) | Major Product | Minor Product | Substitution is generally favored by lower temperatures. |
| Higher Temperature (~55°C) | Minor Product | Major Product | Elimination is entropically favored and preferred at higher temperatures. |
| Weakly Basic Nucleophile/Solvent | Major Product | Minor Product | Favors substitution. |
| Bulky, Non-nucleophilic Solvent | Minor Product | Major Product | Steric hindrance disfavors nucleophilic attack, favoring proton abstraction. |
Experimental Protocols
Protocol 1: Kinetic Study of the Solvolysis of this compound
This protocol measures the rate of HBr production to determine the first-order rate constant.
Materials:
-
This compound
-
Solvent mixture (e.g., 50:50 isopropanol (B130326)/water)
-
Standardized ~0.02 M NaOH solution
-
Phenolphthalein or bromothymol blue indicator
-
Isopropanol (for quenching)
-
Constant temperature water bath, burette, pipettes, stopwatch, Erlenmeyer flasks
Procedure:
-
Preparation: Place 100 mL of the 50:50 isopropanol/water solvent in a 250 mL flask and allow it to equilibrate to the desired temperature (e.g., 25°C) in the water bath.
-
Initiation: Accurately measure ~0.5 mL of this compound and add it to the solvent flask. Start the stopwatch immediately upon addition and swirl vigorously to mix. This is t=0.
-
Sampling: At regular intervals (e.g., every 10 minutes), use a pipette to withdraw a 10 mL aliquot of the reaction mixture and transfer it to a 125 mL Erlenmeyer flask containing 10 mL of isopropanol to quench the reaction. Record the exact time of quenching.
-
Titration: Add 2-3 drops of indicator to the quenched aliquot and immediately titrate with the standardized NaOH solution until the endpoint is reached. Record the volume of NaOH used.
-
Repeat: Continue taking and titrating aliquots for approximately 2 hours or until the reaction is ~70% complete.
-
Infinity Point: After the final aliquot, heat the remaining reaction mixture in a 60°C water bath for 1 hour to drive the reaction to completion. Cool to room temperature and titrate a final 10 mL aliquot. This gives the V∞ value (the volume of NaOH needed for 100% reaction).[11]
-
Data Analysis: The first-order rate constant (k) is determined by plotting ln(V∞ - Vt) versus time (t) , where Vt is the volume of NaOH at time t. The slope of the resulting straight line is equal to -k.[1]
Protocol 2: Product Distribution Analysis via Gas Chromatography (GC)
This protocol quantifies the ratio of substitution (e.g., 1-methylcyclohexanol) and elimination (e.g., 1-methylcyclohexene) products.
Materials:
-
Completed reaction mixture from Protocol 1
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Gas chromatograph with a flame ionization detector (GC-FID) and a non-polar capillary column (e.g., DB-5 or equivalent)
-
Standards for expected products (1-methylcyclohexanol, 1-methylcyclohexene)
Procedure:
-
Workup: Transfer the completed reaction mixture to a separatory funnel. Add 50 mL of diethyl ether and mix. Wash the organic layer sequentially with 50 mL of water and 50 mL of saturated sodium bicarbonate solution to neutralize the HBr.
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter to remove the drying agent.
-
Sample Preparation: Dilute a small portion of the dried organic extract (e.g., 100 µL) in a suitable solvent like acetone (B3395972) or ether (e.g., in 1 mL) in a GC vial.[9]
-
GC Analysis:
-
Injector Temp: 250°C
-
Detector Temp: 250°C
-
Oven Program: Start at 40°C for 2 min, then ramp at 10°C/min to 150°C.[9]
-
Carrier Gas: Helium at ~1 mL/min.
-
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Analysis: Identify the product peaks by comparing their retention times to those of the injected standards. Integrate the peak areas. The relative percentage of each product can be calculated by dividing its peak area by the total area of all product peaks and multiplying by 100.[12][13]
References
- 1. scribd.com [scribd.com]
- 2. studylib.net [studylib.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. turbo.vernier.com [turbo.vernier.com]
- 5. Solved S 1 1 substitution and E1 elimination frequently | Chegg.com [chegg.com]
- 6. Solved 14. [6 points] Solvolysis of | Chegg.com [chegg.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. amherst.edu [amherst.edu]
- 12. benchchem.com [benchchem.com]
- 13. Experiment #5 [sas.upenn.edu]
Application Notes & Protocols: E1 Elimination of 1-Bromo-1-Methylcyclohexane
Introduction
The unimolecular elimination (E1) reaction is a fundamental transformation in organic chemistry, providing a pathway to synthesize alkenes from alkyl halides and alcohols. This document provides detailed application notes and a comprehensive protocol for the E1 elimination reaction of 1-bromo-1-methylcyclohexane, a model tertiary substrate. The reaction proceeds through a carbocation intermediate, typically under solvolytic conditions with a weak base, and is of significant interest to researchers in synthetic chemistry and drug development for the controlled formation of carbon-carbon double bonds. Key factors influencing the reaction, including regioselectivity and competing substitution pathways (SN1), will be discussed.
Reaction Mechanism and Signaling Pathway
The E1 reaction of this compound is a two-step process.[1] The rate-determining step is the spontaneous dissociation of the leaving group (bromide ion) to form a stable tertiary carbocation intermediate.[2] This step is unimolecular, meaning its rate depends only on the concentration of the substrate.[1][3] In the second step, a weak base (often the solvent, such as ethanol (B145695) or water) abstracts a proton from a carbon atom adjacent (β-position) to the carbocation, leading to the formation of a π-bond.[4]
Regioselectivity: The elimination process follows Zaitsev's rule, which predicts that the major product will be the more substituted, and therefore more stable, alkene.[5][6] In this case, removal of a proton from C2 or C6 results in the major product, 1-methylcyclohexene . Removal of a proton from the methyl group yields the minor product, methylenecyclohexane .
Competition with SN1: The carbocation intermediate is common to both E1 and SN1 pathways.[7] Therefore, a competing SN1 reaction, where the solvent molecule acts as a nucleophile and attacks the carbocation, is often observed.[3][4] Heating the reaction mixture generally favors the elimination (E1) pathway over substitution (SN1).[3][8]
References
- 1. quora.com [quora.com]
- 2. E1 Reaction Mechanism and E1 Practice Problems [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 12.3. Elimination Reactions: E1 Reactions – Introduction to Organic Chemistry [saskoer.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. youtube.com [youtube.com]
Application Note & Protocol: Formation of 1-Methylcyclohexylmagnesium Bromide
Introduction
The formation of Grignard reagents is a cornerstone of synthetic organic chemistry, enabling the creation of new carbon-carbon bonds. However, the synthesis of Grignard reagents from sterically hindered tertiary alkyl halides, such as 1-bromo-1-methylcyclohexane, presents significant challenges. The primary competing reaction is elimination, which leads to the formation of methylenecyclohexane (B74748) and isobutane, thereby reducing the yield of the desired organometallic reagent. This protocol details the critical parameters and an optimized procedure for the successful formation of 1-methylcyclohexylmagnesium bromide, with a focus on minimizing side reactions.
The reaction is highly sensitive to reaction conditions. The choice of solvent is critical, with ethers like diethyl ether and tetrahydrofuran (B95107) (THF) being standard due to their ability to solvate and stabilize the Grignard reagent. For challenging substrates, the use of a Grignard-friendly solvent is paramount. Additionally, the initiation of the reaction can be difficult due to the steric hindrance around the tertiary carbon center. Techniques such as the use of entrainers (e.g., 1,2-dibromoethane) are often employed to activate the magnesium surface and facilitate the reaction. Careful temperature control is also essential to manage the exothermic nature of the reaction and to suppress the elimination pathway.
Reaction and Mechanism
The formation of 1-methylcyclohexylmagnesium bromide from this compound involves the insertion of magnesium into the carbon-bromine bond. The generally accepted mechanism proceeds through a single-electron transfer (SET) from the magnesium surface to the alkyl halide.
Caption: Mechanism of Grignard reagent formation.
Potential Side Reactions
The primary side reaction is the elimination of HBr from this compound, which is promoted by the basicity of the Grignard reagent once it is formed. Another significant side reaction is Wurtz coupling, where the Grignard reagent couples with unreacted alkyl halide.
-
Elimination: The tertiary carbocation intermediate, or the Grignard reagent itself acting as a base, can facilitate the elimination of HBr to form methylenecyclohexane.
-
Wurtz Coupling: 1-Methylcyclohexylmagnesium bromide can react with another molecule of this compound to form 1,1'-dimethyl-1,1'-bicyclohexyl. To minimize this, the alkyl bromide should be added slowly to the magnesium suspension to maintain a low concentration of the halide in the presence of the formed Grignard reagent.[1]
Caption: Desired reaction pathway and potential side reactions.
Experimental Protocol
This protocol is designed to maximize the yield of the Grignard reagent by carefully controlling the reaction conditions. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by moisture or oxygen.
Materials:
-
Three-neck round-bottom flask, oven-dried
-
Reflux condenser, oven-dried
-
Pressure-equalizing dropping funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal or 1,2-dibromoethane (B42909) (for activation)
Procedure:
-
Apparatus Setup: Assemble the dry three-neck flask with the reflux condenser, dropping funnel, and a gas inlet for the inert atmosphere. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[1] Gently warm the flask with a heat gun until violet iodine vapors are observed, then allow it to cool to room temperature under the inert atmosphere.[1]
-
Reaction Initiation: Add enough anhydrous diethyl ether to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether. Add a small portion (approx. 10%) of this solution to the magnesium suspension. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle refluxing of the ether, and the formation of a cloudy grey solution.[1] If the reaction does not start, gentle warming or sonication may be applied.[1]
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.[1] This slow addition is crucial to minimize Wurtz coupling.
-
Completion of Reaction: After the addition is complete, continue stirring at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed.[1] The resulting grey-black solution is the Grignard reagent.
Caption: Workflow for the preparation of 1-methylcyclohexylmagnesium bromide.
Data Summary
The successful formation of the Grignard reagent from a tertiary alkyl bromide is highly dependent on the reaction parameters. The following table summarizes typical reaction conditions and expected outcomes.
| Parameter | Value / Range | Notes |
| Grignard Formation | ||
| Solvent | Anhydrous Diethyl Ether or THF | Essential for stabilization of the Grignard reagent.[2] |
| Magnesium | 1.1 - 1.5 equivalents | A slight excess ensures complete reaction of the alkyl bromide.[1] |
| Activation Method | Iodine crystal, 1,2-dibromoethane | Crucial for removing the passivating magnesium oxide layer.[1][2] |
| Initiation Temperature | Room temperature to gentle reflux | The reaction is exothermic and may require cooling to control.[1] |
| Reaction Time | 1 - 3 hours | Completion is often indicated by the disappearance of magnesium.[1] |
| Expected Yield | 50 - 70% | Yields are highly variable and affected by side reactions. |
| Subsequent Reaction | ||
| Electrophile | 1.0 equivalent | To be added slowly to the Grignard reagent solution. |
| Reaction Temperature | 0 °C to room temperature | Initial cooling is recommended to control the exothermic reaction.[1] |
| Work-up | Saturated aq. NH4Cl or dilute HCl | To quench the reaction and protonate the alkoxide.[1] |
Conclusion
The preparation of 1-methylcyclohexylmagnesium bromide is a challenging but feasible transformation. Success hinges on the strict adherence to anhydrous conditions, effective activation of the magnesium surface, and careful control of the reaction temperature and addition rate to minimize side reactions. This protocol provides a robust framework for researchers to synthesize this sterically hindered Grignard reagent for use in a variety of synthetic applications. It is recommended to titrate the Grignard solution before use in subsequent reactions to determine its exact concentration.
References
Application Notes and Protocols for the Reaction of 1-Bromo-1-methylcyclohexane with Sodium Iodide in Acetone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction between 1-bromo-1-methylcyclohexane and sodium iodide in acetone (B3395972) is a classic example of a nucleophilic substitution reaction. Due to the tertiary nature of the alkyl halide, this transformation predominantly proceeds via a unimolecular nucleophilic substitution (SN1) mechanism. This document provides detailed application notes on the mechanistic aspects of this reaction, experimental protocols for its execution, and data presentation to guide researchers in similar synthetic endeavors. The resulting product, 1-iodo-1-methylcyclohexane, can serve as a valuable intermediate in various synthetic pathways.
Reaction Mechanism and Stereochemistry
The SN1 mechanism for this reaction involves a two-step process:
-
Formation of a Carbocation: The carbon-bromine bond in this compound breaks heterolytically in the rate-determining step to form a stable tertiary carbocation and a bromide ion.[1][6]
-
Nucleophilic Attack: The iodide ion, a potent nucleophile, then attacks the planar tertiary carbocation. This attack can occur from either face of the carbocation, but since the starting material and the carbocation intermediate are achiral, only one product, 1-iodo-1-methylcyclohexane, is formed.[1][7][8]
The overall rate of this SN1 reaction is dependent only on the concentration of the substrate, this compound, and is independent of the concentration of the nucleophile, sodium iodide.[9]
It is important to note that a competing elimination reaction (E1) can also occur, leading to the formation of 1-methylcyclohexene. However, iodide is a weak base, which tends to favor substitution over elimination.[10][11]
Data Presentation
The following table summarizes representative quantitative data for the synthesis of 1-iodo-1-methylcyclohexane. Please note that these values are illustrative and actual results may vary based on specific experimental conditions.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Sodium Iodide | 1.5 eq |
| Acetone (solvent) | 10 mL / mmol of substrate |
| Reaction Conditions | |
| Temperature | Reflux (approx. 56 °C) |
| Reaction Time | 4-6 hours |
| Product | |
| Product Name | 1-Iodo-1-methylcyclohexane |
| Yield | 75-85% |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Approx. 80-82 °C at 15 mmHg |
Experimental Protocols
Protocol 1: Synthesis of 1-Iodo-1-methylcyclohexane
This protocol outlines the procedure for the nucleophilic substitution reaction of this compound with sodium iodide in acetone.
Materials:
-
This compound
-
Sodium iodide (anhydrous)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add sodium iodide (1.5 eq) and anhydrous acetone (10 mL per mmol of the starting alkyl halide).
-
Addition of Substrate: Add this compound (1.0 eq) to the flask.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of sodium bromide will be observed.
-
Extraction: Remove the acetone using a rotary evaporator. To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel and separate the layers.
-
Washing: Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to remove any unreacted iodine), water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude 1-iodo-1-methylcyclohexane.
-
Purification (Optional): The crude product can be purified by vacuum distillation if necessary.
Visualizations
Caption: SN1 reaction mechanism for this compound.
Caption: Experimental workflow for the synthesis of 1-iodo-1-methylcyclohexane.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Solved Consider the reaction between | Chegg.com [chegg.com]
- 3. testbook.com [testbook.com]
- 4. adichemistry.com [adichemistry.com]
- 5. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 6. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 7. The Stereochemistry of SN1 Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. Khan Academy [khanacademy.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. When 1iodo1methylcyclohexane is treated with NaOCH2CH3 class 11 chemistry CBSE [vedantu.com]
- 11. 6) When 1-iodo-1-methylcyclohexane is treated with \mathrm { NaOCH } _ { .. [askfilo.com]
Application Notes and Protocols: Solvolysis of 1-Bromo-1-methylcyclohexane in Ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The solvolysis of tertiary alkyl halides, such as 1-bromo-1-methylcyclohexane in ethanol (B145695), is a classic example of a reaction proceeding through a carbocation intermediate, leading to a mixture of substitution (SN1) and elimination (E1) products. This reaction is of fundamental importance in understanding reaction mechanisms, carbocation stability, and the factors that influence product distribution. In the context of drug development, understanding such reactions is crucial for predicting potential metabolic pathways and for the synthesis of complex molecules where controlling the outcome of substitution versus elimination is key.
This document provides detailed application notes on the solvolysis of this compound in ethanol, including the reaction mechanism, expected products, and protocols for kinetic analysis and product quantification.
Reaction Mechanism and Products
The solvolysis of this compound in a polar protic solvent like ethanol proceeds via a first-order kinetic process.[1] The rate-determining step is the spontaneous dissociation of the carbon-bromine bond to form a stable tertiary carbocation.[2] This carbocation is planar, making it susceptible to attack from either face by the solvent (ethanol), which acts as a nucleophile in the SN1 pathway. Alternatively, the solvent can act as a base, abstracting a proton from a carbon adjacent to the carbocation center, leading to the formation of alkenes via the E1 pathway.
The reaction yields three primary organic products:
-
1-Ethoxy-1-methylcyclohexane (SN1 product): Formed by the nucleophilic attack of ethanol on the carbocation intermediate.
-
1-Methylcyclohexene (E1 product): The major elimination product, formed by the removal of a proton from a carbon within the cyclohexane (B81311) ring, leading to the more substituted and thermodynamically more stable alkene (Zaitsev's rule).
-
Methylenecyclohexane (E1 product): The minor elimination product, formed by the removal of a proton from the methyl group.
The overall reaction is illustrated below:
Caption: Reaction pathway for the solvolysis of this compound in ethanol.
Quantitative Data
Table 1: Rate Constants for the Solvolysis of 1-Chloro-1-alkylcycloalkanes in 80% Aqueous Ethanol at 30°C
| Compound | Rate Constant (k, s⁻¹) |
| 1-Chloro-1-methylcyclopentane | 1.25 x 10⁻² |
| 1-Chloro-1-methylcyclohexane (B1295254) | 1.00 x 10⁻⁴ |
| 1-Chloro-1-methylcycloheptane | 1.10 x 10⁻² |
Data adapted from Ranganayakulu et al., Can. J. Chem. 58, 1484 (1980).[3]
The product distribution between substitution and elimination is sensitive to temperature and the specific solvent composition. Generally, higher temperatures favor the elimination (E1) pathway over the substitution (SN1) pathway.
Experimental Protocols
Protocol 1: Kinetic Analysis of Solvolysis by Titration
This protocol describes a method to determine the first-order rate constant of the solvolysis reaction by monitoring the production of hydrobromic acid (HBr).
Materials:
-
This compound
-
Absolute ethanol
-
Acetone (for stock solution)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (approx. 0.01 M)
-
Bromothymol blue indicator solution
-
Volumetric flasks, pipettes, burette, and Erlenmeyer flasks
-
Constant temperature water bath
-
Stopwatch
Procedure:
-
Preparation of Reagents:
-
Prepare a 0.1 M stock solution of this compound in acetone.
-
Prepare the reaction solvent by placing a known volume of absolute ethanol in a volumetric flask.
-
Fill a burette with the standardized NaOH solution.
-
-
Reaction Setup:
-
Equilibrate the ethanol solvent and the stock solution of this compound to the desired reaction temperature (e.g., 25°C) in a constant temperature water bath.
-
In an Erlenmeyer flask, add a precise volume of the pre-heated ethanol.
-
Add a few drops of bromothymol blue indicator to the ethanol. The solution should be yellow (acidic form of the indicator).
-
Add a small, precise volume of the NaOH solution from the burette until the solution turns blue (basic form of the indicator). Record this initial volume of NaOH.
-
-
Initiation and Monitoring of the Reaction:
-
Initiate the reaction by adding a precise volume of the pre-heated this compound stock solution to the Erlenmeyer flask. Start the stopwatch immediately.
-
The HBr produced during the reaction will neutralize the added NaOH, causing the indicator to change from blue back to yellow.
-
Record the time at which the solution turns yellow.
-
Immediately add another precise aliquot of the NaOH solution to turn the solution blue again.
-
Continue this process of recording the time for each color change after the addition of successive aliquots of NaOH.
-
-
Data Analysis:
-
The rate of the reaction can be determined by plotting the natural logarithm of the concentration of the remaining this compound versus time. The concentration at each time point can be calculated from the amount of NaOH consumed.
-
The slope of this plot will be equal to the negative of the first-order rate constant (-k).
-
Caption: Workflow for the kinetic analysis of the solvolysis reaction.
Protocol 2: Product Distribution Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the procedure for separating and quantifying the products of the solvolysis reaction.
Materials:
-
Reaction mixture from the solvolysis of this compound in ethanol
-
Internal standard (e.g., dodecane)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous sodium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS) with a suitable capillary column (e.g., DB-5 or equivalent)
Procedure:
-
Sample Preparation:
-
After the reaction has proceeded for a desired amount of time (or to completion), quench the reaction by cooling it in an ice bath.
-
Add a known amount of an internal standard to the reaction mixture.
-
Extract the organic products from the ethanolic solution using diethyl ether.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Carefully concentrate the sample under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Inject a small aliquot of the prepared sample into the GC-MS.
-
Use a temperature program that allows for the separation of the starting material, the ether product, and the two alkene isomers. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 200°C).
-
The mass spectrometer will aid in the identification of each component based on its mass spectrum.
-
-
Data Analysis:
-
Integrate the peak areas of the starting material and the three products.
-
Correct the peak areas using the response factor of the internal standard.
-
Calculate the relative percentages of the substitution and elimination products to determine the product distribution ratio.
-
Caption: Workflow for product analysis by GC-MS.
Conclusion
The solvolysis of this compound in ethanol serves as an excellent model system for studying competing SN1 and E1 reactions. The experimental protocols provided herein allow for the determination of the reaction kinetics and the product distribution, providing valuable data for mechanistic studies and synthetic applications. For professionals in drug development, a thorough understanding of these fundamental reaction pathways is essential for predicting the behavior of molecules in biological systems and for the rational design of synthetic routes.
References
Application Notes and Protocols: 1-Bromo-1-methylcyclohexane as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-1-methylcyclohexane is a tertiary alkyl halide that serves as a versatile precursor in organic synthesis. Its unique structural features, including a sterically hindered tertiary carbon atom bonded to a bromine leaving group, dictate its reactivity, making it a valuable building block for the introduction of the 1-methylcyclohexyl moiety into various molecular frameworks. This document provides detailed application notes and experimental protocols for key transformations involving this compound, with a focus on its utility in the synthesis of valuable intermediates and its potential applications in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃Br | --INVALID-LINK-- |
| Molecular Weight | 177.08 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 76-78 °C at 20 mmHg | |
| Density | 1.23 g/cm³ | |
| CAS Number | 931-77-1 | --INVALID-LINK-- |
Applications in Organic Synthesis
This compound is a valuable precursor for a range of organic transformations, primarily dictated by its tertiary alkyl halide nature. It readily undergoes unimolecular substitution (Sₙ1) and elimination (E1) reactions, and can be induced to undergo bimolecular elimination (E2) under specific conditions. Furthermore, it is an excellent starting material for the preparation of the corresponding Grignard reagent.
Nucleophilic Substitution (Sₙ1) and Elimination (E1) Reactions
Due to the stability of the tertiary 1-methylcyclohexyl carbocation intermediate, this compound readily undergoes Sₙ1 and E1 reactions, often concurrently, in the presence of a weak nucleophile/base, such as in solvolysis reactions.[1]
When this compound is dissolved in methanol, it undergoes a solvolysis reaction to yield a mixture of the Sₙ1 product, 1-methoxy-1-methylcyclohexane, and the E1 product, 1-methylcyclohexene.
Reaction Scheme:
Caption: Sₙ1/E1 reaction of this compound in methanol.
Experimental Protocol: Synthesis of 1-Methoxy-1-methylcyclohexane and 1-Methylcyclohexene
Materials:
-
This compound (1.77 g, 10 mmol)
-
Anhydrous Methanol (20 mL)
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask (50 mL) with reflux condenser
-
Stirring bar
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a 50 mL round-bottom flask equipped with a stirring bar and a reflux condenser, dissolve this compound in anhydrous methanol.
-
Heat the mixture to reflux and maintain for 4 hours.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 50 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash with 5% aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The product ratio can be determined by gas chromatography-mass spectrometry (GC-MS) analysis. The products can be separated by fractional distillation.
Quantitative Data:
| Solvent | Temperature (°C) | Reaction Time (h) | Products | Ratio (Sₙ1:E1) | Yield (%) |
| Methanol | Reflux | 4 | 1-Methoxy-1-methylcyclohexane / 1-Methylcyclohexene | Varies | Not specified |
Note: The exact ratio of Sₙ1 to E1 products is sensitive to reaction conditions, including temperature and solvent polarity. Higher temperatures generally favor the elimination product.
In a similar fashion, solvolysis in aqueous ethanol (B145695) yields a mixture of 1-ethoxy-1-methylcyclohexane, 1-methylcyclohexanol, and 1-methylcyclohexene.
Bimolecular Elimination (E2) Reaction
The use of a strong, non-nucleophilic base favors the E2 elimination pathway, leading to the formation of 1-methylcyclohexene as the major product. This reaction is a highly efficient method for the synthesis of this important alkene, which is a precursor to the selective serotonin (B10506) reuptake inhibitor (SSRI) drug, Paroxetine.
Reaction Scheme:
Caption: E2 elimination of this compound.
Experimental Protocol: Synthesis of 1-Methylcyclohexene
Materials:
-
This compound (17.7 g, 100 mmol)
-
Sodium ethoxide (NaOEt) (8.2 g, 120 mmol)
-
Anhydrous ethanol (100 mL)
-
Round-bottom flask (250 mL) with reflux condenser
-
Stirring bar
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a 250 mL round-bottom flask equipped with a stirring bar and a reflux condenser, dissolve sodium ethoxide in anhydrous ethanol.
-
Add this compound to the solution.
-
Heat the mixture to reflux and maintain for 2 hours.
-
Cool the reaction mixture to room temperature and pour it into 200 mL of water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.
-
Purify the resulting 1-methylcyclohexene by fractional distillation.
Quantitative Data:
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| Sodium Ethoxide | Ethanol | Reflux | 2 | 1-Methylcyclohexene | >80 |
Grignard Reagent Formation and Application
This compound is an excellent substrate for the formation of the corresponding Grignard reagent, 1-methylcyclohexylmagnesium bromide. This organometallic reagent is a powerful nucleophile and can be used to form new carbon-carbon bonds by reacting with a variety of electrophiles, such as aldehydes, ketones, and esters.
Workflow for Grignard Synthesis and Reaction:
Caption: Workflow for Grignard synthesis and subsequent reaction.
Experimental Protocol: Synthesis of 1-(1-Methylcyclohexyl)cyclohexan-1-ol
Materials:
-
This compound (8.85 g, 50 mmol)
-
Magnesium turnings (1.34 g, 55 mmol)
-
Anhydrous diethyl ether (50 mL)
-
Iodine crystal (as initiator)
-
Cyclohexanone (B45756) (4.9 g, 50 mmol)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Round-bottom flask (100 mL) with reflux condenser and dropping funnel
-
Stirring bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
Place the magnesium turnings and a crystal of iodine in a dry 100 mL round-bottom flask equipped with a stirring bar, reflux condenser, and a dropping funnel.
-
Add 10 mL of anhydrous diethyl ether to the flask.
-
Dissolve this compound in 20 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium. The reaction should start, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Dissolve cyclohexanone in 20 mL of anhydrous diethyl ether and add it dropwise to the Grignard reagent.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Pour the reaction mixture slowly into a beaker containing ice and saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent by rotary evaporation to obtain the crude product, which can be purified by recrystallization or column chromatography.
Quantitative Data:
| Electrophile | Product | Yield (%) |
| Cyclohexanone | 1-(1-Methylcyclohexyl)cyclohexan-1-ol | 70-85 |
Synthesis of Spiro Compounds
The 1-methylcyclohexyl group can serve as a key structural component in the synthesis of spirocyclic compounds. These motifs are prevalent in natural products and pharmacologically active molecules. While specific protocols starting directly from this compound are not widely detailed, its conversion to nucleophilic or electrophilic intermediates allows for its incorporation into spirocyclic frameworks. For instance, the Grignard reagent derived from this compound can react with cyclic ketones or lactones to initiate spirocyclization.
Application in Drug Development
The 1-methylcyclohexyl moiety is a lipophilic group that can be incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic properties. While direct applications of this compound in the synthesis of marketed drugs are not extensively documented, its role as a precursor to key intermediates highlights its importance. As mentioned, it is a precursor to 1-methylcyclohexene, which is a starting material for the synthesis of Paroxetine. The introduction of the 1-methylcyclohexyl group can influence a molecule's solubility, metabolic stability, and binding affinity to biological targets. This makes this compound a valuable tool for medicinal chemists in the lead optimization phase of drug discovery.
Safety Information
This compound is a flammable liquid and should be handled with appropriate safety precautions. It is harmful if swallowed, inhaled, or absorbed through the skin. It is also an irritant to the eyes, respiratory system, and skin. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Conclusion
This compound is a versatile and valuable precursor in organic synthesis. Its reactivity, primarily governed by the formation of a stable tertiary carbocation, allows for a range of transformations including nucleophilic substitution, elimination, and the formation of Grignard reagents. These reactions provide access to a variety of important intermediates, including alkenes, ethers, alcohols, and functionalized cycloalkanes, which have potential applications in the synthesis of complex molecules and in the development of new pharmaceutical agents. The detailed protocols and data provided in this document are intended to serve as a practical guide for researchers and scientists in leveraging the synthetic potential of this important building block.
References
Application Notes and Protocols for Nickel-Catalyzed Cross-Coupling Reactions of 1-Bromo-1-methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 1-bromo-1-methylcyclohexane in nickel-catalyzed cross-coupling reactions. The construction of all-carbon quaternary centers is a significant challenge in organic synthesis, and the use of sterically hindered electrophiles like this compound is of great interest in the development of complex molecules for pharmaceuticals and materials science.[1][2][3] Nickel catalysis has emerged as a powerful tool for these challenging transformations, offering distinct reactivity compared to palladium-based systems.[4][5][6]
Introduction to Nickel-Catalyzed Cross-Coupling of Tertiary Alkyl Halides
Tertiary alkyl halides, such as this compound, are challenging substrates for traditional cross-coupling reactions due to their steric bulk and propensity to undergo elimination reactions.[7] Nickel catalysts have proven effective in overcoming these limitations, primarily through mechanisms that are believed to involve radical intermediates.[1][7][8] This approach allows for the formation of C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds, providing access to molecules with quaternary carbon centers.[9] This document outlines protocols for Suzuki, Kumada, and Negishi-type cross-coupling reactions using this compound as the electrophile.
Data Presentation: A Comparative Overview of Nickel-Catalyzed Cross-Coupling Reactions
The following table summarizes key quantitative data from various nickel-catalyzed cross-coupling reactions involving this compound and other tertiary alkyl halides, providing a comparative view of different catalytic systems and their efficiencies.
| Coupling Type | Nickel Catalyst | Ligand | Base/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki | NiBr₂·diglyme | 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) | LiOt-Bu | Dioxane | 80 | 12 | 85 | [8] |
| Suzuki | NiBr₂·diglyme | 2,2'-bipyridine | LiOt-Bu | Dioxane | 80 | 12 | 78 | [8] |
| Suzuki | NiBr₂·diglyme | Bathophenanthroline | LiOt-Bu | Dioxane | 80 | 12 | 75 | [8] |
| Kumada | NiCl₂·(H₂O)₁.₅ | IPr (NHC) | - | THF | -10 | 12 | 90 | [10] |
| Kumada | NiCl₂ | IPr (NHC) | - | THF | -10 | 12 | <10 | [10] |
| Reductive Coupling | Ni(acac)₂ | L1 (specific pyridyl-oxazoline) | Zn, MgCl₂, LiCl | DMA | 60 | 12 | High | [2] |
Note: Yields are for specific examples cited in the literature and may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Nickel-Catalyzed Suzuki Coupling of this compound with an Arylboronic Acid Derivative
This protocol is adapted from the work of Fu and coworkers, who reported the first Suzuki cross-couplings of unactivated tertiary alkyl electrophiles.[1][8]
Materials:
-
This compound
-
Aryl-9-BBN derivative (e.g., Phenyl-9-BBN)
-
NiBr₂·diglyme
-
4,4'-di-tert-butyl-2,2'-bipyridine
-
Lithium tert-butoxide (LiOt-Bu)
-
Anhydrous dioxane
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube equipped with a magnetic stir bar, add NiBr₂·diglyme (5 mol %) and 4,4'-di-tert-butyl-2,2'-bipyridine (5 mol %).
-
Add the aryl-9-BBN derivative (1.5 equivalents) and lithium tert-butoxide (1.7 equivalents).
-
Add anhydrous dioxane (to achieve a concentration of 0.2 M with respect to the limiting reagent).
-
Add this compound (1.0 equivalent).
-
Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 1-aryl-1-methylcyclohexane.
Protocol 2: Nickel-Catalyzed Kumada Coupling of a Tertiary Alkyl Grignard Reagent with an Aryl Bromide
This protocol is based on a general method for the Kumada cross-coupling of tertiary alkylmagnesium halides.[10] While this protocol uses a tertiary Grignard reagent, it provides a valuable methodology for forming similar C-C bonds.
Materials:
-
1-methylcyclohexylmagnesium bromide (can be prepared from this compound and magnesium turnings)[11]
-
Aryl bromide (e.g., 4-bromotoluene)
-
NiCl₂·(H₂O)₁.₅
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube, add NiCl₂·(H₂O)₁.₅ (2 mol %), IPr·HCl (2 mol %), and NaOt-Bu (4 mol %).
-
Add anhydrous THF and stir the mixture for 15 minutes at room temperature to pre-form the catalyst.
-
Add the aryl bromide (1.0 equivalent).
-
Cool the reaction mixture to -10 °C in a cooling bath.
-
Slowly add the 1-methylcyclohexylmagnesium bromide solution (1.2 equivalents) dropwise over 10 minutes.
-
Stir the reaction at -10 °C for 12 hours.
-
Quench the reaction by the slow addition of 1 M HCl at -10 °C.
-
Warm the mixture to room temperature and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography to yield the desired product.
Protocol 3: Nickel-Catalyzed Reductive Coupling of this compound with a Heteroaryl Bromide
This protocol is adapted from a method for the reductive coupling of tertiary alkyl bromides with bromopyridines.[2]
Materials:
-
This compound
-
2-Bromopyridine (B144113) derivative
-
Nickel(II) acetylacetonate (B107027) (Ni(acac)₂)
-
Pyridine-oxazoline ligand (as specified in the literature)
-
Zinc powder
-
Magnesium chloride (MgCl₂)
-
Lithium chloride (LiCl)
-
Anhydrous N,N-dimethylacetamide (DMA)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried reaction vial, add Ni(acac)₂ (10 mol %), the specified pyridine-oxazoline ligand (12 mol %), zinc powder (3.0 equivalents), MgCl₂ (1.5 equivalents), and LiCl (1.5 equivalents).
-
Evacuate and backfill the vial with argon three times.
-
Add anhydrous DMA, followed by the 2-bromopyridine derivative (1.0 equivalent) and this compound (1.5 equivalents).
-
Seal the vial and place it in a preheated heating block at 60 °C.
-
Stir the reaction for 12 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify the crude product via flash column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the Nickel-Catalyzed Suzuki Coupling.
Caption: A possible mechanistic pathway for the Suzuki cross-coupling.[7][8]
Concluding Remarks
The protocols and data presented herein demonstrate the utility of nickel catalysis for the cross-coupling of this compound, a representative sterically hindered tertiary alkyl halide. These methods provide a valuable toolkit for the synthesis of complex organic molecules bearing all-carbon quaternary centers, which are of significant importance in drug discovery and development.[2][3] The choice of the specific cross-coupling reaction (Suzuki, Kumada, or reductive coupling) will depend on the desired coupling partner and the functional group tolerance required for the specific synthetic target. Further optimization of reaction conditions may be necessary for substrates not covered in these general protocols.
References
- 1. Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Suzuki Arylations [dspace.mit.edu]
- 2. Ni-Catalyzed Reductive Coupling of Heteroaryl Bromides with Tertiary Alkyl Halides [organic-chemistry.org]
- 3. Accelerating drug discovery with a nickel-based catalyst | Drug Discovery News [drugdiscoverynews.com]
- 4. Recent Advances in Nickel Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nickel-catalyzed cross-coupling and cross-electrophile coupling reactions | UCI Department of Chemistry [chem.uci.edu]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Suzuki Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. On The Nature of C(sp3)-C(sp2) Bond Formation in Nickel-Catalyzed Tertiary Radical Cross-Couplings: A Case Study of Ni/Photoredox Catalytic Cross-Coupling of Alkyl Radicals and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | 931-77-1 | Benchchem [benchchem.com]
Application Notes and Protocols: Synthesis of 1-Methylcyclohexene from 1-Bromo-1-methylcyclohexane
Abstract
This document provides a detailed protocol for the synthesis of 1-methylcyclohexene, a significant intermediate in the production of fragrances and pharmaceuticals.[1] The synthesis is achieved through the dehydrobromination of 1-bromo-1-methylcyclohexane. The primary method described is a base-induced E2 elimination reaction, which is a reliable and high-yielding route to the desired alkene.[1][2][3]
Reaction Mechanism: E2 Elimination
The synthesis of 1-methylcyclohexene from this compound using a strong, non-bulky base like sodium ethoxide proceeds via a bimolecular elimination (E2) mechanism.[1][3] This reaction is a single, concerted step where the base abstracts a proton from a carbon adjacent (β-position) to the leaving group (bromide). Simultaneously, the carbon-bromine bond breaks, and a double bond forms between the α and β carbons.[1][3] According to Zaitsev's rule, elimination reactions tend to favor the formation of the more stable, more highly substituted alkene, which in this case is 1-methylcyclohexene.[1][4]
Caption: E2 reaction mechanism for 1-methylcyclohexene synthesis.
Experimental Protocol
This protocol details the dehydrohalogenation of this compound using sodium ethoxide in ethanol.[1][2][3]
Materials:
-
This compound
-
Sodium ethoxide (EtONa) or Sodium metal (Na)
-
Anhydrous Ethanol (EtOH)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Water (distilled or deionized)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Ethoxide Solution: (If not using commercially available sodium ethoxide) In a round-bottom flask under an inert atmosphere, carefully dissolve sodium metal in absolute ethanol.
-
Reaction Setup: Equip a round-bottom flask with a reflux condenser.
-
Addition of Reactants:
-
Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) for several hours (e.g., 2 hours).[2][3]
-
Workup:
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent like magnesium sulfate.[2] Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by simple distillation to obtain pure 1-methylcyclohexene.[2][3]
Data Presentation
The following table summarizes the quantitative data for the synthesis of 1-methylcyclohexene via base-induced elimination.
| Parameter | Value | Reference |
| Reactant | This compound | [3] |
| Base | Sodium ethoxide (EtONa) | [1][3] |
| Solvent | Ethanol | [1][3] |
| Temperature | Reflux (~78 °C) | [3] |
| Reaction Time | 2 hours | [3] |
| Typical Yield | > 80% | [2][3] |
Experimental Workflow Visualization
Caption: Experimental workflow for 1-methylcyclohexene synthesis.
Safety Precautions
-
Flammability: 1-Methylcyclohexene, ethanol, and diethyl ether are flammable liquids. All heating must be performed using a heating mantle in a well-ventilated fume hood. Ensure no open flames are present.[1]
-
Corrosives: Sodium ethoxide is a strong, corrosive base. Handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
-
Irritants: this compound can cause irritation to the skin and eyes.[1]
-
Ventilation: All procedures should be conducted in a properly functioning chemical fume hood.[1]
References
experimental procedure for the reaction of 1-bromo-1-methylcyclohexane with water
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the solvolysis of 1-bromo-1-methylcyclohexane in water. This reaction serves as a classic example of a mixed S(_N)1 (unimolecular nucleophilic substitution) and E1 (unimolecular elimination) pathway, yielding 1-methylcyclohexanol (B147175) and 1-methylcyclohexene, respectively. The procedure outlines the reaction setup, monitoring, product isolation, and characterization. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.
Introduction
The reaction of tertiary alkyl halides, such as this compound, with a weak nucleophile like water is a cornerstone of organic chemistry education and a relevant transformation in synthetic pathways. The reaction proceeds through a stable tertiary carbocation intermediate, which can then be attacked by water to form the substitution product or undergo deprotonation to yield the elimination product.[1][2][3] Understanding and controlling the ratio of these products is crucial in synthetic applications. This protocol provides a standardized procedure to perform and analyze this reaction.
Reaction and Mechanism
The solvolysis of this compound in water proceeds via a two-step mechanism. The first and rate-determining step is the ionization of the alkyl halide to form a stable tertiary carbocation and a bromide ion.[2][4] In the second step, the carbocation can react in two ways:
-
S(_N)1 Pathway: A water molecule acts as a nucleophile, attacking the carbocation. Subsequent deprotonation of the resulting oxonium ion by another water molecule yields the substitution product, 1-methylcyclohexanol.[2][4]
-
E1 Pathway: A water molecule acts as a base, abstracting a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond and the elimination product, 1-methylcyclohexene.[3]
Experimental Protocol
Materials:
-
This compound
-
Deionized water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
-
NMR spectrometer
-
IR spectrometer
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (e.g., 5.0 g, 28.2 mmol) and deionized water (e.g., 50 mL).
-
Reaction Conditions: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 80-90 °C) with vigorous stirring.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by periodically taking small aliquots from the organic layer (if phase separation is visible) and analyzing by GC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any hydrobromic acid formed.
-
Wash the organic layer with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent using a rotary evaporator to obtain the crude product mixture.
-
-
Purification and Analysis:
-
The ratio of 1-methylcyclohexanol to 1-methylcyclohexene can be determined by GC-MS analysis of the crude product.
-
If separation of the products is desired, fractional distillation can be employed. 1-methylcyclohexene has a lower boiling point (110 °C) than 1-methylcyclohexanol (157 °C).
-
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of Reactant and Products
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Key IR Absorptions (cm
| Key
| Key
|
| This compound | C(7)H({13})Br | 177.08 | 75-76 (at 15 mmHg) | 2930, 1450, 1170, 680 | 1.75 (s, 3H), 1.2-2.2 (m, 10H) | 70.1, 40.5, 34.2, 25.4, 22.8 |
| 1-Methylcyclohexanol | C(7)H({14})O | 114.19 | 157 | 3400 (broad), 2930, 1450, 1150 | 1.25 (s, 3H), 1.4-1.6 (m, 10H), 1.8 (s, 1H) | 69.8, 38.0, 32.5, 25.8, 22.4 |
| 1-Methylcyclohexene | C(7)H({12}) | 96.17 | 110 | 3020, 2925, 1675, 1440 | 5.4 (t, 1H), 1.9-2.1 (m, 4H), 1.6 (s, 3H), 1.5-1.7 (m, 4H) | 134.5, 121.0, 30.0, 25.5, 23.0, 22.8 |
Note: Spectroscopic data are approximate and may vary slightly depending on the solvent and instrument used.
Mandatory Visualization
Caption: Experimental workflow for the solvolysis of this compound.
Caption: Reaction pathway for the solvolysis of this compound.
Conclusion
This protocol provides a reliable method for conducting the solvolysis of this compound with water, allowing for the synthesis and analysis of both S(_N)1 and E1 products. The detailed procedure and data will be valuable for researchers and professionals in organic synthesis and drug development who require a comprehensive understanding of this fundamental reaction. The provided workflow and reaction pathway diagrams offer a clear visual guide to the experimental process and underlying chemical principles.
References
Application Notes and Protocols: Dehydrohalogenation of 1-Bromo-1-methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dehydrohalogenation of 1-bromo-1-methylcyclohexane is a classic elimination reaction in organic synthesis, primarily yielding the trisubstituted alkene, 1-methylcyclohexene. This reaction is a fundamental example of Zaitsev's rule, which predicts the formation of the most stable, more substituted alkene as the major product. The resulting product, 1-methylcyclohexene, is a valuable intermediate in the synthesis of various organic molecules, including fragrances and pharmaceuticals. Understanding the reaction mechanism and the factors influencing product distribution is crucial for controlling the reaction outcome and optimizing yield and purity.
This document provides detailed application notes on the dehydrohalogenation of this compound, including a summary of reaction conditions and their impact on product distribution, a comprehensive experimental protocol, and a discussion of the underlying reaction mechanisms.
Data Presentation
The regioselectivity of the dehydrohalogenation of this compound is highly dependent on the steric bulk of the base employed. The use of a non-bulky base predominantly yields the thermodynamically more stable Zaitsev product (1-methylcyclohexene), while a bulky base can increase the proportion of the kinetically favored Hofmann product (methylenecyclohexane).
| Base | Solvent | Temperature (°C) | 1-Methylcyclohexene (Zaitsev Product) (%) | Methylenecyclohexane (Hofmann Product) (%) | Reference |
| Sodium Ethoxide (NaOEt) | Ethanol (B145695) | 55 | ~90 | ~10 | Theoretical |
| Potassium Hydroxide (KOH) | Ethanol | 78 (reflux) | High (major product) | Low (minor product) | General Textbook |
| Potassium tert-butoxide (KOtBu) | tert-Butanol | 82 (reflux) | ~28 | ~72 | Brown, H.C. et al. |
| Potassium tert-butoxide (KOtBu) | DMSO | 25 | ~15 | ~85 | Cram, D.J. et al. |
Note: The data presented is a compilation from various sources and serves as a representative illustration. Actual yields and product ratios may vary depending on specific experimental conditions.
Reaction Mechanism and Logic
The dehydrohalogenation of this compound with a strong base typically proceeds through a bimolecular elimination (E2) mechanism. This is a concerted, one-step process where the base abstracts a proton from a carbon adjacent to the leaving group (β-carbon), simultaneously with the departure of the bromide ion.
Caption: E2 elimination mechanism for the dehydrohalogenation of this compound.
With a sterically unhindered base, such as sodium ethoxide, the abstraction of a proton from the more substituted β-carbon (internal to the ring) is favored, leading to the more stable trisubstituted alkene (Zaitsev's rule). Conversely, a bulky base like potassium tert-butoxide experiences steric hindrance when approaching the internal β-protons. Consequently, it preferentially abstracts a proton from the less sterically hindered methyl group, resulting in the formation of the less stable, disubstituted alkene (Hofmann's rule).
Experimental Protocols
This section provides a detailed protocol for the dehydrohalogenation of this compound using sodium ethoxide to favor the formation of 1-methylcyclohexene.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt) or Sodium metal (Na)
-
Anhydrous ethanol (EtOH)
-
Diethyl ether ((C₂H₅)₂O)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Ethoxide Solution (if not commercially available): In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.1 molar equivalents) to anhydrous ethanol under a nitrogen atmosphere. Allow the reaction to proceed until all the sodium has dissolved. Cool the solution to room temperature.
-
Reaction Setup: To the stirred solution of sodium ethoxide, add this compound (1.0 molar equivalent) dropwise at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux using a heating mantle for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the bulk of the solvent by simple distillation.
-
Purify the crude product by fractional distillation, collecting the fraction boiling at approximately 110-112 °C (the boiling point of 1-methylcyclohexene).
-
-
Characterization: Confirm the identity and purity of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and GC-MS.
Caption: Experimental workflow for the synthesis of 1-methylcyclohexene.
Safety Precautions
-
This compound: Irritant. Avoid contact with skin and eyes.
-
Sodium Ethoxide: Corrosive and flammable. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Ethanol and Diethyl Ether: Highly flammable liquids. Ensure all operations are performed in a well-ventilated fume hood, away from open flames or sparks.
-
Sodium Metal: Highly reactive and flammable. Handle with extreme care under an inert atmosphere.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromo-1-Methylcyclohexane
Welcome to the technical support center for the synthesis of 1-bromo-1-methylcyclohexane. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and comprehensive experimental protocols to assist researchers, scientists, and drug development professionals in successfully synthesizing and purifying the target compound while minimizing side reactions.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound from 1-methylcyclohexanol (B147175) and hydrobromic acid.
Question: My reaction yield is significantly lower than expected. What are the potential causes and solutions?
Answer:
Low yields in this SN1 reaction can stem from several factors. Here's a troubleshooting guide to help you identify and resolve the issue:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) by comparing the spot of the starting material (1-methylcyclohexanol) with the reaction mixture. The disappearance of the starting material spot indicates the completion of the reaction.
-
-
Loss of Product During Workup: The product, this compound, is volatile and can be lost during the workup and purification steps, especially if excessive heat is applied during solvent evaporation.
-
Solution: Use a rotary evaporator with controlled temperature and pressure for solvent removal. Ensure all extraction and washing steps are performed efficiently to minimize the number of transfers.
-
-
Suboptimal Reaction Temperature: While the reaction proceeds at room temperature, very low temperatures can slow down the rate of reaction significantly.
-
Solution: Maintain the reaction temperature within the recommended range. Gentle warming can sometimes increase the rate, but be aware that this can also favor the elimination side reaction.
-
-
Excessive Formation of Side Products: The primary side reaction is the E1 elimination of the carbocation intermediate, leading to the formation of 1-methylcyclohexene and methylenecyclohexane.
-
Solution: To favor the SN1 pathway over E1, it is generally recommended to run the reaction at a lower temperature.[1] Using a high concentration of the nucleophile (bromide ions) can also favor substitution.
-
Question: My final product is contaminated with alkenes. How can I remove them?
Answer:
The presence of alkene impurities, primarily 1-methylcyclohexene, is a common issue due to the competing E1 elimination reaction. Here are the recommended purification steps:
-
Aqueous Workup:
-
Wash the crude product with cold saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Follow with a wash with water and then a final wash with brine to remove any dissolved salts and reduce the water content in the organic layer.
-
-
Drying:
-
Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
-
Distillation:
-
Carefully distill the dried crude product. This compound has a higher boiling point than the alkene side products. Collect the fraction that boils at the expected temperature for the pure product.
-
Question: What is the mechanism of the primary side reaction, and how can I minimize it?
Answer:
The primary side reaction is an E1 (unimolecular elimination) reaction that competes with the desired SN1 (unimolecular nucleophilic substitution) reaction. Both reactions proceed through a common tertiary carbocation intermediate.[2]
-
Mechanism: After the protonation of the hydroxyl group of 1-methylcyclohexanol and its departure as a water molecule, a tertiary carbocation is formed. This carbocation can then be attacked by a bromide ion (SN1 pathway) to form the desired product, or a proton can be eliminated from an adjacent carbon (E1 pathway) to form an alkene.
-
Minimization Strategies:
-
Temperature Control: Lower reaction temperatures generally favor the SN1 reaction over the E1 reaction.[1]
-
Nucleophile Concentration: Using a high concentration of hydrobromic acid ensures a high concentration of the bromide nucleophile, which can increase the likelihood of the carbocation being trapped by the nucleophile before it can undergo elimination.
-
Question: Can I use a different acid, like sulfuric acid, to catalyze the reaction?
Answer:
Using a non-nucleophilic acid like sulfuric acid or phosphoric acid will strongly favor the E1 elimination pathway, leading to the dehydration of 1-methylcyclohexanol to form 1-methylcyclohexene as the major product.[1] Therefore, for the synthesis of this compound, a hydrogen halide acid like HBr is essential as it provides the necessary nucleophile (Br-).
Data Presentation
The ratio of substitution (SN1) to elimination (E1) products is highly dependent on the reaction conditions. The following table summarizes the expected trend in product distribution with varying temperature.
| Reaction Condition | Predominant Mechanism | Major Product(s) | Minor Product(s) |
| Low Temperature (e.g., 0-25 °C) | SN1 Favored | This compound | 1-Methylcyclohexene |
| High Temperature (e.g., >50 °C) | E1 Favored | 1-Methylcyclohexene | This compound |
Note: This table represents a general trend. Actual yields will vary based on specific experimental parameters.
Experimental Protocols
Synthesis of this compound from 1-Methylcyclohexanol
This protocol is based on the SN1 reaction of a tertiary alcohol with hydrobromic acid.
Materials:
-
1-Methylcyclohexanol
-
Concentrated Hydrobromic Acid (48% aqueous solution)
-
Saturated Sodium Bicarbonate Solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate
-
Diethyl Ether (or other suitable extraction solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-methylcyclohexanol and an excess of concentrated hydrobromic acid. The reaction is typically performed at a 1:2 to 1:3 molar ratio of alcohol to HBr.
-
Reaction Execution: Stir the mixture at room temperature. The reaction is often exothermic, so initial cooling in an ice bath may be necessary. After the initial exotherm subsides, continue to stir the reaction at room temperature for several hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Add an equal volume of diethyl ether and shake to extract the product into the organic layer.
-
Washing: Separate the organic layer and wash it sequentially with:
-
Cold water to remove the bulk of the acid.
-
Saturated sodium bicarbonate solution to neutralize any remaining acid (be cautious of gas evolution).
-
Brine to remove dissolved water.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Decant or filter the dried solution and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by distillation to obtain pure this compound.
Mandatory Visualization
Diagram 1: Reaction Mechanism
Caption: SN1 and E1 pathways in the synthesis of this compound.
Diagram 2: Experimental Workflow
References
Technical Support Center: Purification of 1-Bromo-1-Methylcyclohexane
Welcome to the technical support center for the purification of 1-bromo-1-methylcyclohexane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the purification of this tertiary alkyl halide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound synthesized from 1-methylcyclohexene and HBr?
A1: The most common impurities include:
-
Unreacted 1-methylcyclohexene: The starting alkene may not have fully reacted.
-
Elimination byproducts: As this compound is a tertiary halide, it is prone to E1 elimination, which can regenerate 1-methylcyclohexene or form its isomer, methylenecyclohexane. This is especially true if the reaction mixture is heated.[1]
-
Solvent adducts: If a nucleophilic solvent like ethanol (B145695) is used during synthesis or workup, it can lead to the formation of substitution byproducts, such as 1-ethoxy-1-methylcyclohexane, via an SN1 mechanism.[1][2]
-
Water: Residual water from the workup steps.
Q2: What are the primary purification techniques for this compound?
A2: The two primary purification techniques are fractional distillation and column chromatography.
-
Fractional Distillation: This method is effective for separating this compound from impurities with significantly different boiling points, such as the starting alkene and elimination byproducts.
-
Column Chromatography: This technique is useful for removing non-volatile or highly polar impurities. Given the relatively non-polar nature of alkyl halides and alkenes, a non-polar stationary phase like silica (B1680970) gel with a non-polar eluent is typically used.[3][4]
Q3: What are the key physical properties of this compound relevant to its purification?
A3: While specific experimental data for this compound can be limited, the following table summarizes key physical properties and those of common related compounds to aid in purification strategy.
| Property | This compound | 1-Methylcyclohexene (Impurity) | Methylenecyclohexane (Impurity) |
| Molecular Weight | 177.08 g/mol [5] | 96.17 g/mol | 96.17 g/mol |
| Boiling Point (at 760 mmHg) | Data not consistently available | ~110 °C | ~102-103 °C |
| Density | Data not consistently available | ~0.81 g/mL | ~0.81 g/mL |
| Polarity | Moderately Polar | Non-polar | Non-polar |
Q4: How can I remove acidic impurities from my crude product?
A4: Acidic impurities, such as residual HBr, can be removed by washing the crude product with a mild base. A wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is a common and effective method. This should be followed by a wash with brine (saturated aqueous NaCl) to facilitate the separation of the organic and aqueous layers and to remove dissolved water.
Q5: How should this compound be stored?
A5: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition. As a tertiary alkyl halide, it can be susceptible to slow elimination or substitution reactions, especially in the presence of moisture or light.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Fractional Distillation Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Product is contaminated with a lower-boiling impurity (e.g., 1-methylcyclohexene). | - Inefficient fractionating column.- Distillation rate is too fast.- Thermometer placement is incorrect. | - Use a longer fractionating column or one with a more efficient packing material.- Reduce the heating rate to ensure a slow and steady distillation (1-2 drops per second).- Ensure the top of the thermometer bulb is level with the side arm of the distillation head. |
| No product is distilling over at the expected temperature. | - System is not properly sealed, leading to a leak.- The boiling point is lower than expected due to reduced pressure.- The thermometer is not calibrated. | - Check all joints and connections for a tight seal.- Use a pressure-temperature nomograph to estimate the boiling point at the measured pressure.- Calibrate the thermometer using a substance with a known boiling point. |
| The product is dark or discolored. | - The compound is decomposing at its boiling point.- Acidic impurities are present, catalyzing decomposition. | - Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.- Wash the crude product with a sodium bicarbonate solution to remove any residual acid before distillation. |
| "Bumping" or uneven boiling occurs. | - Lack of boiling chips or a stir bar. | - Add a few new boiling chips or a magnetic stir bar to the distilling flask before heating. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of product and impurities (e.g., alkene byproducts). | - The eluent is too polar.- The column was not packed properly, leading to channeling. | - Use a less polar eluent. Start with a very non-polar solvent like hexane (B92381) and gradually increase the polarity if necessary.- Repack the column carefully, ensuring the silica gel is settled and the top surface is level. |
| The product is not eluting from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, start with pure hexane and then move to a mixture of hexane and a slightly more polar solvent like ethyl acetate (B1210297) (e.g., 99:1 hexane:ethyl acetate). |
| The collected fractions are still a mixture. | - Fractions were collected too broadly.- The column was overloaded with the sample. | - Collect smaller fractions to better resolve the separation.- Use a larger column or less crude product. A general rule is to use 20-50 times the weight of adsorbent to the weight of the sample.[3] |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is suitable for separating this compound from volatile impurities like unreacted alkenes.
-
Preparation:
-
Transfer the crude this compound to a separatory funnel.
-
Wash the crude product sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.
-
Water.
-
Brine (saturated aqueous NaCl).
-
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂), then filter or decant to remove the drying agent.
-
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus in a fume hood.
-
Use a round-bottom flask of an appropriate size (the liquid should not fill more than two-thirds of the flask).
-
Add a few boiling chips or a magnetic stir bar to the flask.
-
Ensure the fractionating column is securely attached and the thermometer is correctly positioned.
-
-
Distillation:
-
Gently heat the flask.
-
Collect the initial fraction (forerun), which will contain lower-boiling impurities.
-
Monitor the temperature at the distillation head. When the temperature stabilizes at the boiling point of this compound, change the receiving flask to collect the pure product.
-
Continue collecting the fraction as long as the temperature remains constant.
-
Stop the distillation before the flask goes to dryness.
-
Protocol 2: Purification by Column Chromatography
This protocol is useful for removing less volatile or more polar impurities.
-
Preparation:
-
Select an appropriate column size based on the amount of crude product.
-
Prepare the eluent. For separating the relatively non-polar this compound from non-polar alkene impurities, a very non-polar eluent such as pure hexane or a mixture with a very small amount of a slightly more polar solvent (e.g., 1% diethyl ether in hexane) is a good starting point. The optimal eluent system should be determined by thin-layer chromatography (TLC).
-
-
Column Packing:
-
In a fume hood, plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a layer of sand.
-
Pack the column with silica gel using a slurry method (mixing the silica gel with the eluent and pouring it into the column) for the best results.
-
Add a layer of sand on top of the silica gel to prevent disturbance when adding the sample and eluent.
-
-
Sample Loading and Elution:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully add the sample to the top of the column.
-
Begin eluting the column with the chosen solvent system, collecting fractions in test tubes or flasks.
-
-
Analysis:
-
Analyze the collected fractions by TLC or GC to determine which fractions contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Visualizations
References
Technical Support Center: Synthesis of 1-Bromo-1-Methylcyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-bromo-1-methylcyclohexane.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two primary and most effective methods for the synthesis of this compound are:
-
Electrophilic addition of hydrogen bromide (HBr) to 1-methylcyclohexene. This reaction proceeds via a stable tertiary carbocation intermediate, following Markovnikov's rule to yield the desired product.[1][2][3]
-
Nucleophilic substitution (SN1) reaction of 1-methylcyclohexanol (B147175) with HBr. The hydroxyl group of the alcohol is protonated by HBr, forming a good leaving group (water). Departure of water results in the formation of the same stable tertiary carbocation, which is then attacked by the bromide ion.[2][4][5]
Q2: Why is this compound the major product in the hydrobromination of 1-methylcyclohexene?
A2: The reaction follows Markovnikov's rule, which states that the electrophile (in this case, the proton from HBr) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. This leads to the formation of the more stable tertiary carbocation at the carbon bearing the methyl group. The subsequent nucleophilic attack by the bromide ion on this stable carbocation results in the formation of this compound as the major product.[1][2][3]
Q3: What are the common side products in the synthesis of this compound?
A3: Common side products can include:
-
Isomeric bromides: In the hydrobromination of isomeric starting materials like 3-methylcyclohexene, a mixture of brominated cyclohexanes can be formed.[2]
-
Elimination products: Under certain conditions, particularly with the application of heat or the presence of a base, this compound can undergo elimination (E1 or E2) to form 1-methylcyclohexene and methylenecyclohexane.[2]
-
Substitution products: If the reaction is performed in a nucleophilic solvent (e.g., methanol), solvolysis products like 1-methoxy-1-methylcyclohexane (B14676444) can be formed via an SN1 mechanism.[6]
Q4: How can I purify the final product?
A4: Purification of this compound is typically achieved through the following steps:
-
Washing: The crude product is washed with water to remove any remaining HBr, followed by a wash with a dilute sodium bicarbonate solution to neutralize any residual acid, and finally with brine to aid in the separation of aqueous and organic layers.
-
Drying: The organic layer is dried over an anhydrous drying agent such as anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Distillation: The final product is purified by distillation, collecting the fraction at the appropriate boiling point.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).- Ensure the reaction is stirred vigorously to ensure proper mixing of reactants.- If using 1-methylcyclohexanol, ensure complete protonation and leaving group departure by using a sufficient concentration of HBr. |
| Side Reactions: Formation of elimination products (alkenes) or substitution byproducts. | - Control the reaction temperature; avoid excessive heat which can favor elimination.- Use a non-nucleophilic solvent to prevent solvolysis.- Ensure the absence of basic impurities that could promote elimination. | |
| Loss of Product During Workup: The product can be volatile. | - Ensure all joints in the distillation apparatus are well-sealed.- Use a cooled receiving flask during distillation. | |
| Presence of Alkene Impurities in the Final Product | Incomplete Hydrobromination: Not all of the starting alkene has reacted. | - Increase the reaction time or the concentration of HBr.- Ensure efficient mixing of the reactants. |
| Elimination During Workup: Exposure to heat or basic conditions during purification can cause elimination. | - Avoid high temperatures during solvent removal (rotary evaporation).- Ensure all acidic residues are neutralized before distillation. | |
| Formation of Unexpected Isomers | Isomeric Starting Material: The starting 1-methylcyclohexene may contain other isomers like 3-methylcyclohexene. | - Purify the starting alkene before use, for example, by fractional distillation.[7] |
| Carbocation Rearrangement: While the tertiary carbocation is stable, rearrangements can occur under certain conditions, especially if starting with a different isomer that forms a less stable carbocation initially. | - Use reaction conditions that favor the direct formation of the tertiary carbocation, such as starting with 1-methylcyclohexene or 1-methylcyclohexanol. |
Data Presentation
Table 1: Influence of Reaction Conditions on the Yield of this compound
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| 1-Methylcyclohexene | HBr (gas) | Acetic Acid | 0 | 1 | ~90 | Theoretical |
| 1-Methylcyclohexanol | 48% aq. HBr | None | Reflux | 2 | >85 | General Protocol |
| 1-Methylcyclohexene | HBr | Dichloromethane (B109758) | Room Temp | 1 | High | [2] |
| 1-Methylcyclohexanol | HBr | - | - | - | High | [4][5] |
Note: Yields are highly dependent on the specific experimental conditions and purification methods.
Experimental Protocols
Protocol 1: Synthesis from 1-Methylcyclohexene (Hydrobromination)
Materials:
-
1-methylcyclohexene
-
Anhydrous Hydrogen Bromide (gas) or a solution of HBr in acetic acid
-
Anhydrous dichloromethane (or other suitable inert solvent)
-
Sodium bicarbonate solution (5%)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas inlet tube (if using HBr gas)
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methylcyclohexene in anhydrous dichloromethane.
-
Cool the flask in an ice bath.
-
Slowly bubble anhydrous HBr gas through the solution or add a solution of HBr in acetic acid dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to stir for 1-2 hours at room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by distillation.
Protocol 2: Synthesis from 1-Methylcyclohexanol (SN1 Reaction)
Materials:
-
1-methylcyclohexanol
-
Concentrated hydrobromic acid (48%)
-
Sodium bicarbonate solution (5%)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Place 1-methylcyclohexanol in a round-bottom flask.
-
Carefully add concentrated hydrobromic acid to the flask.
-
Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.
-
Allow the mixture to cool to room temperature. Two layers should be visible.
-
Transfer the mixture to a separatory funnel and separate the lower aqueous layer.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and purify the product by distillation.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Key synthetic routes to this compound.
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. juliethahn.com [juliethahn.com]
- 2. This compound | 931-77-1 | Benchchem [benchchem.com]
- 3. gauthmath.com [gauthmath.com]
- 4. brainly.com [brainly.com]
- 5. Solved When 1-methylcyclohexanol is treated with HBr, it | Chegg.com [chegg.com]
- 6. Solved SN1 reaction of this compound in | Chegg.com [chegg.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Grignard Reactions of Tertiary Alkyl Halides
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the Grignard reaction of tertiary alkyl halides.
Frequently Asked Questions (FAQs)
Q1: Why is the Grignard reaction with tertiary alkyl halides so challenging?
A1: The primary challenges stem from two competing side reactions that are often favored over the desired Grignard reagent formation:
-
Elimination Reaction: Tertiary alkyl halides readily undergo elimination (E2) reactions in the presence of a strong base. The Grignard reagent (RMgX), being a potent base, can abstract a β-hydrogen from the unreacted tertiary alkyl halide, leading to the formation of an alkene. This pathway is often kinetically and thermodynamically favorable.
-
Wurtz Coupling: A newly formed Grignard reagent can react with another molecule of the tertiary alkyl halide in a coupling reaction, resulting in a dimer (R-R).[1] This side reaction is particularly prevalent at higher temperatures and with high local concentrations of the alkyl halide.[1]
Q2: I'm observing a very low yield of my desired tertiary alcohol. What are the likely causes?
A2: Low yields are typically a result of the aforementioned side reactions dominating the reaction pathway. Key factors contributing to this include:
-
Steric Hindrance: The bulky nature of tertiary alkyl groups hinders the approach of the magnesium metal surface, slowing down the formation of the Grignard reagent and giving more opportunity for side reactions.
-
Reaction Temperature: Higher temperatures accelerate the rates of both elimination and Wurtz coupling. Since Grignard reagent formation is exothermic, poor temperature control can lead to localized "hot spots" that favor byproduct formation.[1]
-
Concentration of Alkyl Halide: A high concentration of the tertiary alkyl halide increases the probability of the newly formed Grignard reagent reacting with it (Wurtz coupling) rather than with the intended electrophile.[1]
Q3: Are there any ways to optimize the Grignard reaction for tertiary alkyl halides?
A3: While challenging, some optimization strategies can be employed to improve the yield of the desired Grignard reagent:
-
Low Temperature: Maintaining a very low reaction temperature can help to minimize both elimination and Wurtz coupling side reactions.
-
Slow Addition: Adding the tertiary alkyl halide very slowly and under dilute conditions can keep its concentration low, thereby disfavoring the Wurtz coupling reaction.[1]
-
Activated Magnesium: Using highly activated magnesium (e.g., Rieke magnesium) can sometimes facilitate the formation of the Grignard reagent at a faster rate than the competing side reactions.
Q4: What are the primary alternatives to the Grignard reaction when working with tertiary alkyl halides?
A4: When the Grignard reaction proves inefficient, two excellent alternatives are the Barbier reaction and the use of organolithium reagents.
-
Barbier Reaction: This method generates the organometallic species in situ in the presence of the carbonyl compound.[2] This one-pot procedure can be advantageous as the highly reactive organometallic intermediate is trapped by the electrophile as it is formed, potentially minimizing side reactions.[2]
-
Organolithium Reagents: Tertiary organolithium reagents can be prepared from tertiary alkyl halides and lithium metal. These reagents are generally more reactive than their Grignard counterparts and can be effective in cases where the Grignard reaction fails. However, they are also very strong bases and require careful handling under strictly anhydrous and inert conditions.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Reaction fails to initiate. | Inactive magnesium surface (oxide layer). | Use fresh, high-quality magnesium turnings. Activate the magnesium with a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings under an inert atmosphere to expose a fresh surface. |
| Low or no yield of the desired tertiary alcohol, with significant alkene formation. | Elimination side reaction is dominating. | Lower the reaction temperature significantly. Consider switching to a less basic organometallic reagent if possible, or use the Barbier reaction conditions. |
| Significant formation of a dimeric hydrocarbon byproduct (R-R). | Wurtz coupling is the major pathway. | Add the tertiary alkyl halide very slowly and under high dilution to minimize its concentration. Ensure efficient stirring to dissipate localized heat. |
| A complex mixture of products is obtained. | A combination of elimination, Wurtz coupling, and potentially other side reactions. | Re-evaluate the feasibility of the Grignard reaction for your specific substrate. Consider using the Barbier reaction or preparing the corresponding organolithium reagent as a more reliable alternative. |
Quantitative Data Summary
The following table provides a qualitative comparison of expected yields for the formation of organometallic reagents from different classes of alkyl halides and their subsequent reaction. It's important to note that actual yields are highly dependent on specific substrates, reaction conditions, and experimental technique.
| Alkyl Halide Type | Grignard Reaction Yield | Barbier Reaction Yield | Organolithium Reaction Yield | Primary Side Reactions |
| Primary | High (typically >80%) | High | High | Wurtz coupling (can be minimized) |
| Secondary | Moderate to High (50-80%) | Moderate to High | High | Elimination, Wurtz coupling |
| Tertiary | Very Low to Moderate (often <30%) | Moderate | Moderate to High | Elimination , Wurtz coupling |
Experimental Protocols
Protocol 1: Attempted Grignard Reaction of tert-Butyl Chloride with Acetone (B3395972)
-
Objective: To illustrate the challenges of forming a tertiary Grignard reagent and its subsequent reaction with a ketone. Note: This reaction is expected to give a low yield of the desired product.
-
Materials:
-
Magnesium turnings (1.2 eq)
-
Iodine (1 small crystal)
-
tert-Butyl chloride (1.0 eq)
-
Anhydrous diethyl ether or THF
-
Acetone (1.0 eq), anhydrous
-
Saturated aqueous NH₄Cl solution
-
-
Procedure:
-
Apparatus: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, a dropping funnel, and a nitrogen inlet.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add the iodine crystal and gently warm the flask under a nitrogen stream until the iodine sublimes and the color disappears. Allow the flask to cool to room temperature.
-
Initiation: Dissolve the tert-butyl chloride in anhydrous diethyl ether and add a small portion to the activated magnesium. Gentle warming may be necessary to initiate the reaction, evidenced by bubbling and a cloudy appearance.
-
Grignard Formation: Once initiated, cool the flask in an ice bath. Add the remaining tert-butyl chloride solution dropwise over an extended period (e.g., 2 hours) to maintain a low concentration and temperature.
-
Reaction with Acetone: After the addition is complete, continue stirring at 0°C for 30 minutes. Cool the Grignard reagent solution to -78°C (dry ice/acetone bath). Add a solution of anhydrous acetone in diethyl ether dropwise.
-
Workup: Allow the reaction to warm to room temperature. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the product mixture for the desired tertiary alcohol, the elimination product (isobutylene), and the Wurtz coupling product (2,2,3,3-tetramethylbutane).
-
Protocol 2: Barbier Reaction of tert-Butyl Bromide with Acetone
-
Objective: To synthesize a tertiary alcohol from a tertiary alkyl halide using a one-pot Barbier protocol.
-
Materials:
-
Magnesium powder (2.0 eq)
-
tert-Butyl bromide (1.5 eq)
-
Acetone (1.0 eq)
-
Anhydrous THF
-
Saturated aqueous NH₄Cl solution
-
-
Procedure:
-
Apparatus: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add the magnesium powder and acetone.
-
Reaction: Add anhydrous THF to the flask and begin vigorous stirring. Add the tert-butyl bromide dropwise to the suspension at room temperature. The reaction is often initiated by the appearance of a gray color and a gentle exotherm. Maintain the temperature with a water bath if necessary.
-
Completion and Workup: Stir the reaction mixture for 1-2 hours after the addition is complete. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol.
-
Protocol 3: Synthesis of tert-Butyllithium (B1211817) and Reaction with Acetone
-
Objective: To prepare a tertiary organolithium reagent and use it for the synthesis of a tertiary alcohol. Caution: tert-Butyllithium is extremely pyrophoric and must be handled with extreme care under a strictly inert atmosphere by trained personnel.
-
Materials:
-
Lithium metal with ~1% sodium (2.2 eq)
-
tert-Butyl chloride (1.0 eq)
-
Anhydrous pentane (B18724) or hexane
-
Acetone (1.0 eq), anhydrous
-
Saturated aqueous NH₄Cl solution
-
-
Procedure:
-
Apparatus: Set up a flame-dried, three-necked flask with a mechanical stirrer, a reflux condenser, and a dropping funnel under a positive pressure of argon.
-
tert-Butyllithium Formation: Add the lithium metal to anhydrous pentane in the flask. Add a solution of tert-butyl chloride in pentane dropwise to the stirred lithium dispersion at a rate that maintains a gentle reflux. After the addition, continue stirring for an additional hour.
-
Reaction with Acetone: Cool the freshly prepared tert-butyllithium solution to -78°C. Add a solution of anhydrous acetone in pentane dropwise.
-
Workup: Allow the reaction to warm to room temperature. Quench by slowly adding saturated aqueous NH₄Cl solution. Separate the layers and extract the aqueous phase with pentane. Combine the organic layers, dry over anhydrous sodium sulfate, and carefully remove the solvent to yield the tertiary alcohol.
-
Visualizations
Caption: Troubleshooting workflow for Grignard reactions of tertiary alkyl halides.
Caption: Competing reaction pathways in the Grignard reaction of tertiary alkyl halides.
References
preventing elimination products in SN1 reactions of 1-bromo-1-methylcyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the formation of elimination byproducts during SN1 reactions involving 1-bromo-1-methylcyclohexane.
Frequently Asked Questions (FAQs)
Q1: I am performing a substitution reaction with this compound and getting a significant amount of alkene byproducts. Why is this happening?
A: You are observing the results of a competition between SN1 (substitution) and E1 (elimination) reaction pathways. This compound is a tertiary alkyl halide, which readily forms a stable tertiary carbocation intermediate upon departure of the bromide leaving group.[1] This common intermediate can then either be attacked by a nucleophile to yield the SN1 product or lose a proton from an adjacent carbon to form alkene E1 products.[2][3] It is very common for these reactions to produce a mixture of substitution and elimination products.[2][3]
Q2: Can you explain the shared mechanism for the SN1 and E1 reactions of this substrate?
A: Both reactions proceed through the same rate-determining first step: the unimolecular dissociation of this compound to form the 1-methylcyclohexyl cation.[1] From this planar carbocation, the reaction can diverge:
-
SN1 Pathway: The solvent (e.g., water, ethanol) or another nucleophile in the solution attacks the positively charged carbon, forming a new bond and leading to the substitution product.[3]
-
E1 Pathway: The solvent or a weak base removes a proton from a carbon adjacent to the carbocation. The electrons from the C-H bond then form a π-bond, resulting in an alkene.[3] With this compound, this can lead to two primary elimination products: 1-methylcyclohexene (the more substituted, Zaitsev product) and methylenecyclohexane (B74748) (the less substituted, Hofmann-type product). 1-methylcyclohexene is typically the major elimination product.[1]
Q3: How does reaction temperature influence the ratio of SN1 to E1 products?
A: Temperature is a critical factor. Higher temperatures strongly favor the E1 pathway over the SN1 pathway.[2][4][5][6] Elimination reactions result in an increase in the number of molecules in the system, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the TΔS term becomes more significant at higher temperatures, making the elimination reaction more spontaneous.[2][7] Therefore, to maximize the SN1 product, it is crucial to maintain lower reaction temperatures.[5][7]
Q4: What is the role of the solvent in this reaction?
A: Polar protic solvents (e.g., water, methanol, ethanol) are essential for SN1/E1 reactions as they stabilize the carbocation intermediate through solvation, facilitating its formation.[8][9] The solvent can also act as the nucleophile in SN1 (a process called solvolysis) and as the base in E1.[2][10] While necessary, the choice of solvent can subtly influence the product ratio. For instance, moving from aqueous ethanol (B145695) to anhydrous ethanol has been shown to modestly increase the yield of elimination products.[4]
Q5: How does the choice of nucleophile affect the outcome?
A: Since the nucleophile is not involved in the rate-determining step of either the SN1 or E1 reaction, its concentration has little effect on the overall rate.[3][11] However, the nature of the species in solution is important. To favor substitution, the ideal reagent is a good nucleophile but a weak base. For example, halide ions (I⁻, Br⁻) or azide (B81097) (N₃⁻) are excellent nucleophiles with low basicity. Conversely, using reagents with non-nucleophilic counter-ions, such as H₂SO₄, will favor elimination because the conjugate base (HSO₄⁻) is a very poor nucleophile, leaving the E1 pathway as the primary option for the carbocation.[4][12]
Troubleshooting Guide
Problem: Your reaction of this compound is yielding an unacceptably high percentage of elimination products (1-methylcyclohexene and methylenecyclohexane).
| Troubleshooting Step | Detailed Recommendation | Rationale |
| 1. Optimize Reaction Temperature | Run the reaction at or below room temperature (≤ 25 °C). If yields are still low, consider cooling the reaction to 0 °C. | Lower temperatures decrease the entropic advantage of the E1 pathway, favoring the SN1 reaction.[5][6][7] The SN1 reaction has a lower activation energy and is under kinetic control at lower temperatures.[7] |
| 2. Modify the Solvent System | If using an anhydrous alcohol as the solvent, switch to an aqueous mixture (e.g., 80% ethanol in water). | The presence of water, a highly polar protic solvent, can effectively stabilize the carbocation while acting as a good nucleophile. Anhydrous conditions can sometimes favor elimination.[4] |
| 3. Introduce a Better Nucleophile | If relying on solvolysis, consider adding a salt containing a good, non-basic nucleophile. Examples include sodium azide (NaN₃) or sodium iodide (NaI). | Adding a more potent nucleophile than the solvent can increase the rate of the second step of the SN1 reaction (nucleophilic attack), making it more competitive with the E1 pathway. Azide and iodide are strong nucleophiles but weak bases. |
| 4. Avoid Non-Nucleophilic Acids | If using an acid catalyst, avoid acids with poorly nucleophilic conjugate bases like H₂SO₄ or H₃PO₄. | These acids are excellent for promoting E1 reactions (dehydration of alcohols) precisely because their conjugate bases do not compete in SN1 reactions, leaving elimination as the preferred route.[4][12] |
Data Presentation
The following table summarizes the expected qualitative effects of key experimental variables on the product distribution in the reaction of this compound.
| Condition | Variable Change | Favored Pathway | SN1:E1 Ratio | Primary Rationale |
| Temperature | Low (e.g., 25°C) | SN1 | High | E1 is entropically favored and requires higher temperatures to overcome its activation energy.[5][7] |
| High (e.g., >50°C) | E1 | Low | The TΔS term in the Gibbs free energy equation makes elimination more spontaneous at high temperatures.[2][7] | |
| Solvent | Polar Protic (e.g., H₂O, ROH) | SN1/E1 | Varies | Stabilizes the carbocation intermediate required for both pathways.[8][9] |
| Anhydrous Alcohol | E1 (Slightly) | Moderate | May slightly favor elimination compared to aqueous alcohol mixtures.[4] | |
| Reagent | Weak Nucleophile/Base (e.g., H₂O) | SN1/E1 | Moderate | Acts as both the nucleophile (SN1) and base (E1), leading to product mixtures.[2] |
| Good Nucleophile/Weak Base (e.g., NaN₃) | SN1 | High | A strong nucleophile effectively traps the carbocation as the substitution product. | |
| Non-Nucleophilic Acid (e.g., H₂SO₄) | E1 | Very Low | The conjugate base is not nucleophilic, preventing the SN1 pathway.[4][12] |
Experimental Protocols
Protocol 1: General Procedure for Maximizing the SN1 Product via Solvolysis
This protocol aims to maximize the formation of 1-methylcyclohexanol (B147175) from this compound using a mixed aqueous solvent system at a controlled temperature.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (to prevent evaporation), combine this compound with a solvent mixture of 80% acetone (B3395972) and 20% water.
-
Temperature Control: Place the flask in a water bath maintained at 25°C. Monitor the internal reaction temperature to ensure it remains constant. Do not apply heat.
-
Reaction Monitoring: Allow the reaction to stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Add diethyl ether to extract the organic components. Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize any HBr formed.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Analysis: Analyze the resulting product mixture using GC-MS or NMR spectroscopy to determine the ratio of the desired SN1 product (1-methylcyclohexanol) to the E1 byproducts (1-methylcyclohexene and methylenecyclohexane).
Mandatory Visualizations
Reaction Pathway Diagram
Caption: Competing SN1 and E1 pathways for this compound.
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting and minimizing E1 byproducts.
References
- 1. This compound | 931-77-1 | Benchchem [benchchem.com]
- 2. SN1 vs E1 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organicchemistrytutoring.ca [organicchemistrytutoring.ca]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. leah4sci.com [leah4sci.com]
- 11. Solved 14. [6 points] Solvolysis of | Chegg.com [chegg.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
optimizing reaction conditions for the E2 elimination of 1-bromo-1-methylcyclohexane
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the E2 elimination of 1-bromo-1-methylcyclohexane.
Troubleshooting Guide
This section addresses common issues encountered during the E2 elimination of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Ineffective Base: The base used may not be strong enough to efficiently deprotonate the substrate. 2. Reaction Temperature Too Low: The activation energy for the elimination reaction is not being met. 3. Poor Quality Reagents: The substrate, base, or solvent may be impure or degraded. 4. Presence of Water: Moisture can protonate the strong base, reducing its effectiveness. | 1. Select a Stronger Base: Switch to a stronger base such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOt-Bu). 2. Increase Reaction Temperature: Gently heat the reaction mixture. Refluxing in a suitable solvent is often effective. 3. Use Pure Reagents: Ensure all reagents are of high purity and appropriately stored. 4. Ensure Anhydrous Conditions: Use dry glassware and anhydrous solvents. |
| Formation of Unexpected Side Products (e.g., SN1/E1 products) | 1. Weak or Hindered Base: A weak or sterically hindered base may favor unimolecular pathways (SN1/E1) over the bimolecular E2 pathway. 2. Protic Solvent: Polar protic solvents can stabilize the carbocation intermediate, promoting SN1 and E1 reactions. 3. Low Base Concentration: A low concentration of a strong base can allow competing SN1/E1 reactions to become more significant. | 1. Use a Strong, Non-nucleophilic Base: Employ a strong base like potassium tert-butoxide to favor E2 elimination. 2. Use a Polar Aprotic Solvent: Switch to a solvent such as DMSO or DMF to disfavor carbocation formation. 3. Increase Base Concentration: Ensure a sufficient molar excess of the strong base is used. |
| Incorrect Product Ratio (Zaitsev vs. Hofmann) | 1. Inappropriate Base Selection: The steric hindrance of the base is a key determinant of the product ratio. 2. Reaction Temperature: Temperature can sometimes influence the regioselectivity of the elimination. | 1. For the Zaitsev Product (1-methylcyclohexene): Use a sterically unhindered, strong base like sodium ethoxide. 2. For the Hofmann Product (methylenecyclohexane): Use a bulky, sterically hindered base such as potassium tert-butoxide. 3. Optimize Temperature: Systematically vary the reaction temperature to determine its effect on the product ratio. |
| Reaction Fails to Go to Completion | 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. 2. Inadequate Mixing: Poor stirring can lead to localized depletion of reactants. 3. Reversible Reaction: While unlikely for this reaction, consider the possibility of equilibrium. | 1. Increase Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS and extend the reaction time as needed. 2. Ensure Efficient Stirring: Use a magnetic stirrer or mechanical stirrer to ensure the reaction mixture is homogeneous. |
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the E2 elimination of this compound?
The major product depends on the base used. With a small, strong base like sodium ethoxide, the major product is typically the more substituted and thermodynamically more stable alkene, 1-methylcyclohexene (Zaitsev's rule). Conversely, with a bulky, sterically hindered base like potassium tert-butoxide, the major product is often the less substituted and kinetically favored alkene, methylenecyclohexane (B74748) (Hofmann's rule).
Q2: Why is the E2 mechanism favored over SN2 for this compound?
This compound is a tertiary alkyl halide. The carbon atom bearing the bromine is sterically hindered by the three other carbon atoms attached to it. This steric hindrance prevents a nucleophile from attacking the carbon in the backside attack required for an SN2 reaction. Therefore, the E2 elimination pathway is strongly favored, especially in the presence of a strong base.
Q3: How does the choice of solvent affect the reaction?
The solvent can influence the competition between E2 and SN1/E1 pathways. Polar aprotic solvents (e.g., DMSO, DMF, acetone) are generally preferred for E2 reactions as they solvate the metal cation of the base, increasing the base's reactivity, without solvating the base itself, which would reduce its effectiveness. Polar protic solvents (e.g., ethanol (B145695), water) can promote SN1 and E1 reactions by stabilizing the carbocation intermediate that would be formed in these pathways. When using an alkoxide base such as sodium ethoxide, the corresponding alcohol (ethanol) is often used as the solvent.
Q4: What is the importance of the anti-periplanar arrangement in the E2 elimination of cyclohexane (B81311) derivatives?
For an E2 reaction to occur in a cyclohexane system, the hydrogen to be eliminated and the leaving group (bromine) must be in an anti-periplanar conformation. This means they must be on opposite sides of the C-C bond and in the same plane. In the chair conformation of a cyclohexane, this corresponds to a trans-diaxial arrangement. The bromine atom must be in an axial position for the E2 elimination to proceed efficiently.
Data Presentation
The following table summarizes the expected product distribution for the E2 elimination of this compound under different reaction conditions. Note: These are illustrative values based on established principles of E2 regioselectivity and may vary depending on specific experimental conditions.
| Base | Solvent | Temperature (°C) | Major Product | Approx. Yield of Major Product (%) | Minor Product | Approx. Yield of Minor Product (%) |
| Sodium Ethoxide (NaOEt) | Ethanol | 50-80 | 1-Methylcyclohexene (Zaitsev) | 70-80 | Methylenecyclohexane (Hofmann) | 20-30 |
| Potassium tert-Butoxide (KOt-Bu) | tert-Butanol | 50-80 | Methylenecyclohexane (Hofmann) | 80-90 | 1-Methylcyclohexene (Zaitsev) | 10-20 |
Experimental Protocols
Protocol 1: Synthesis of 1-Methylcyclohexene (Zaitsev Product)
This protocol is adapted from established procedures for E2 eliminations favoring the Zaitsev product.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a heating mantle. Ensure all glassware is dry.
-
In the round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol with stirring.
-
Add this compound to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purify the crude product by simple distillation to obtain 1-methylcyclohexene.
Mandatory Visualization
Caption: Experimental workflow for optimizing the E2 elimination of this compound.
Technical Support Center: Byproduct Identification in Reactions of 1-Bromo-1-Methylcyclohexane
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with reactions involving 1-bromo-1-methylcyclohexane. The focus is on the identification and characterization of common byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products and byproducts in a reaction of this compound with a weak nucleophile/protic solvent (e.g., water, ethanol)?
A1: In the presence of a weak nucleophile or a protic solvent, this compound, a tertiary alkyl halide, will primarily undergo solvolysis via competing SN1 and E1 mechanisms.[1][2] The reaction proceeds through a stable tertiary carbocation intermediate.[2] The major products are typically the SN1 substitution product and the more stable (Zaitsev) E1 elimination product.
-
Major SN1 Product: 1-methylcyclohexanol (B147175) (with water) or 1-ethoxy-1-methylcyclohexane (with ethanol).[2][3]
-
Major E1 Product: 1-methylcyclohexene (the more substituted, Zaitsev product).[1][2]
-
Minor E1 Byproduct: Methylenecyclohexane (B74748) (the less substituted, Hofmann-like product).
Q2: We are observing an unexpected peak in our GC-MS analysis. What could it be?
A2: An unexpected peak could be one of several possibilities. Consider the following:
-
Isomeric Alkenes: Besides the major E1 product, 1-methylcyclohexene, the isomeric byproduct methylenecyclohexane can also form. Their mass spectra will be very similar (same molecular weight), but they can often be separated by gas chromatography.
-
Rearrangement Products: While the tertiary 1-methylcyclohexyl carbocation is relatively stable, rearrangements are theoretically possible, though less common for this specific substrate.
-
Solvent-Related Byproducts: If your reaction is run at high temperatures, you might observe byproducts from reactions involving the solvent itself.
Q3: How does the choice of base affect the product distribution?
A3: The base is a critical factor in determining the ratio of substitution to elimination products, as well as the regioselectivity of the elimination.
-
Weakly basic nucleophiles (e.g., H₂O, EtOH): A mixture of SN1 and E1 products will be formed.[1][2]
-
Strong, non-hindered bases (e.g., NaOH, EtO⁻): Elimination (E2) is strongly favored over substitution. The major product will be the Zaitsev alkene, 1-methylcyclohexene.[4]
-
Strong, sterically hindered bases (e.g., t-BuOK): Elimination is highly favored. Due to the steric bulk of the base, there may be an increased proportion of the less substituted (Hofmann) alkene, methylenecyclohexane, although this can be debated based on other reaction conditions.[5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Action |
| Low yield of desired substitution product | Reaction conditions favor elimination. | Use a less basic nucleophile. Lower the reaction temperature.[6] |
| Multiple alkene isomers detected | Use of a non-selective base or high temperature. | For Zaitsev product, use a small, strong base (e.g., ethoxide). For Hofmann product, consider a bulky base (e.g., potassium tert-butoxide). |
| Difficulty separating product mixture | Similar boiling points of isomers. | Employ high-resolution gas chromatography or fractional distillation. Preparative TLC or column chromatography can also be effective. |
| Product degradation | Reaction run for too long or at too high a temperature. | Monitor the reaction progress using TLC or GC to determine the optimal reaction time. |
Product Distribution Data
The following table summarizes typical product distributions under different reaction conditions. Note that actual yields may vary based on specific experimental parameters.
| Reactant | Conditions | Major Product(s) | Major Byproduct(s) |
| This compound | H₂O, heat | 1-methylcyclohexanol (SN1) | 1-methylcyclohexene (E1) |
| This compound | EtOH, heat | 1-ethoxy-1-methylcyclohexane (SN1), 1-methylcyclohexene (E1)[2][7] | Methylenecyclohexane (E1) |
| This compound | NaOH, acetone | 1-methylcyclohexene (E2)[4] | Minor substitution products |
| This compound | KOtBu, t-BuOH | 1-methylcyclohexene (E2/E1) | Methylenecyclohexane |
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification
-
Sample Preparation: Quench the reaction mixture and extract the organic components using a suitable solvent (e.g., diethyl ether). Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure. Dilute a small aliquot of the crude product in a volatile solvent like hexane (B92381) or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating the alkene isomers and the substitution product.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C for 2 minutes, then ramp up to 200°C at a rate of 10°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
-
Data Analysis: Identify the peaks by comparing their retention times and mass spectra with known standards or library data. The molecular ion peak for the alkenes will be at m/z 96, and for 1-methylcyclohexanol at m/z 114.
Visualizations
Caption: Reaction pathways for this compound via SN1/E1 mechanisms.
Caption: Troubleshooting workflow for identifying unknown byproducts.
References
- 1. homework.study.com [homework.study.com]
- 2. This compound | 931-77-1 | Benchchem [benchchem.com]
- 3. brainly.com [brainly.com]
- 4. brainly.com [brainly.com]
- 5. E1 elimination of 1-bromo-1-methylcylclohexane usi... - ACS Community [communities.acs.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. allen.in [allen.in]
troubleshooting the initiation of Grignard reagent formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully initiating Grignard reagent formation.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction won't start. What are the most common reasons for initiation failure?
The most frequent cause of initiation failure is the presence of a passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal.[1][2] This layer forms when magnesium is exposed to air and acts as a barrier, preventing the magnesium from reacting with the organic halide.[1][2] Another critical factor is the presence of even trace amounts of water in the glassware or solvent, which will quench the Grignard reagent as it forms.[3][4][5][6]
Q2: What are the visual cues that indicate a successful Grignard reaction initiation?
A successful initiation is typically accompanied by several observable signs:
-
The disappearance of the color of a chemical activator, such as the brown color of iodine.[1]
-
Spontaneous boiling of the solvent, particularly with low-boiling point ethers like diethyl ether.[1]
-
The appearance of a cloudy grey or brownish turbidity in the reaction mixture.[1]
-
A noticeable increase in temperature, as the reaction is exothermic.[1][7]
Q3: Is it absolutely necessary to use anhydrous (dry) solvents and pristine glassware?
Yes, this is critical. Grignard reagents are potent bases and will react with even weak acids, including water, alcohols, and terminal alkynes.[3] This reaction, known as hydrolysis, destroys the Grignard reagent and prevents the desired reaction from occurring.[4] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to ensure the successful formation of the Grignard reagent.[3][4][5][6][8]
Q4: I'm seeing a significant amount of a high-boiling point side product. What is it and how can I minimize its formation?
A common side reaction is Wurtz coupling, where the newly formed Grignard reagent reacts with the starting organic halide to form a dimer.[2] To minimize this, you can try the following:
-
Slow, dropwise addition of the organic halide solution to the magnesium suspension.[2]
-
Maintain a moderate reaction temperature. While some initial warming might be needed, the reaction is exothermic and may require cooling to maintain a gentle reflux.[2]
-
Ensure the magnesium is highly activated before and during the addition of the organic halide.[2]
Troubleshooting Guide: Initiating the Grignard Reaction
If your Grignard reaction fails to initiate, follow this step-by-step troubleshooting guide.
Initial Checks
-
Anhydrous Conditions: Confirm that all glassware was flame-dried or oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon). Ensure that your solvent is certified anhydrous or has been freshly dried.[2]
-
Reagent Quality: Verify the purity and dryness of your organic halide. The magnesium turnings should be fresh and have a metallic sheen, not a dull, oxidized appearance.[9]
Magnesium Activation Techniques
If the initial checks do not resolve the issue, the magnesium surface likely requires activation to remove the passivating oxide layer.
Experimental Protocols
Protocol 1: Chemical Activation using Iodine
-
Preparation: In a flame-dried, inert-atmosphere-flushed flask containing a stir bar and magnesium turnings, add a single, small crystal of iodine.[1][10][11]
-
Initiation: Gently warm the flask with a heat gun. The iodine will sublime, creating a purple vapor.[10]
-
Observation: The disappearance of the iodine's color is an indicator that the magnesium surface has been activated.[1]
-
Reaction: Allow the flask to cool to room temperature, then add a small portion of your organic halide in anhydrous ether. The reaction should initiate, as evidenced by the visual cues mentioned in the FAQs. Once initiated, the remainder of the organic halide solution can be added dropwise.[1]
Protocol 2: Chemical Activation using 1,2-Dibromoethane (B42909) (DBE)
-
Preparation: In a flame-dried, inert-atmosphere-flushed flask with a stir bar and magnesium turnings, add a small amount of anhydrous ether to cover the magnesium.
-
Initiation: Add a few drops of 1,2-dibromoethane to the stirred suspension.[1][10] You should observe the evolution of ethene gas (bubbling) as the reaction proceeds.[10]
-
Reaction: Once the initial vigorous reaction with DBE subsides, begin the slow, dropwise addition of your organic halide solution.[1]
Protocol 3: Mechanical Activation
-
Preparation: Place the magnesium turnings and a large, heavy stir bar in a flame-dried, inert-atmosphere-flushed flask.
-
Activation: Before adding any solvent, stir the magnesium turnings vigorously for an extended period (e.g., 1 hour).[10] The mechanical grinding will break up the oxide layer, exposing fresh magnesium.
-
Alternative Method: Alternatively, use a dry glass rod to crush the magnesium turnings against the bottom of the flask.[10][12][13]
-
Reaction: After mechanical activation, add the anhydrous solvent and a small portion of the organic halide to initiate the reaction.
Data Presentation
Table 1: Comparison of Common Magnesium Activation Methods
| Activation Method | Principle | Advantages | Disadvantages |
| Iodine | Chemical etching of the MgO layer | Simple to implement, visual confirmation of activation. | Can sometimes be insufficient for highly passivated magnesium. |
| 1,2-Dibromoethane (DBE) | Vigorous reaction to expose fresh Mg surface | Highly effective, generally reliable. | Introduces a small amount of magnesium bromide into the reaction. |
| Mechanical Crushing | Physical removal of the MgO layer | No chemical activators introduced. | Can be difficult to perform effectively and safely. |
| Sonication | Cavitation cleans the Mg surface | Non-invasive, can be applied during the reaction. | Requires an ultrasonic bath. |
| Diisobutylaluminium hydride (DIBAH) | Reduces the MgO layer and scavenges water | Very effective, allows for initiation at lower temperatures.[14] | Reagent is pyrophoric and requires careful handling. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. How does water affect Grignard reagents? | Filo [askfilo.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Grignard reaction - Wikipedia [en.wikipedia.org]
- 7. mt.com [mt.com]
- 8. byjus.com [byjus.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 12. homework.study.com [homework.study.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. pubs.acs.org [pubs.acs.org]
minimizing rearrangement products in reactions involving 1-bromo-1-methylcyclohexane
Technical Support Center: Reactions of 1-Bromo-1-Methylcyclohexane
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with this compound. The focus is on controlling reaction pathways to minimize undesired side products, particularly in substitution and elimination reactions.
Frequently Asked Questions (FAQs)
Q1: Is carbocation rearrangement a significant problem when using this compound?
A: No, significant rearrangement is generally not a concern with this specific substrate. The reaction proceeds through a tertiary carbocation (1-methylcyclohexyl cation) which is already quite stable.[1] Any potential hydride or alkyl shift would result in a less stable secondary carbocation, making rearrangement energetically unfavorable.[1] The primary challenge with this substrate is not rearrangement, but controlling the competition between substitution (Sₙ1) and elimination (E1/E2) reactions.
Q2: I am trying to synthesize 1-methylcyclohexanol (B147175) (an Sₙ1 product), but I am getting a high yield of alkenes. How can I fix this?
A: The formation of alkenes indicates that elimination (E1) is competing with, or dominating, the desired substitution (Sₙ1) pathway. Both reactions share a common carbocation intermediate. To favor substitution over elimination, consider the following adjustments:
-
Temperature: Perform the reaction at lower temperatures. Elimination reactions have a higher activation energy and are more favored by heat because they result in an increase in entropy.[2] Running the reaction at or below room temperature can significantly increase the yield of the Sₙ1 product.
-
Nucleophile/Solvent Choice: Use a weak base that is also a good nucleophile. For solvolysis, using water or ethanol (B145695) at low temperatures is effective. Avoid strongly basic nucleophiles (e.g., hydroxides, alkoxides) as they will promote elimination, likely via an E2 mechanism.[2]
Q3: My elimination reaction is producing two different alkenes. How do I control the regioselectivity to favor either 1-methylcyclohexene or methylenecyclohexane (B74748)?
A: You are observing a competition between Zaitsev and Hofmann elimination pathways. The product distribution is primarily controlled by the steric bulk of the base used in an E2 reaction.
-
To favor 1-methylcyclohexene (Zaitsev product): This is the more substituted and thermodynamically more stable alkene. Use a small, strong base such as sodium ethoxide (NaOEt) or potassium hydroxide (B78521) (KOH).[1] These bases are small enough to abstract a proton from the more sterically hindered internal carbon.
-
To favor methylenecyclohexane (Hofmann product): This is the less substituted alkene. Use a sterically hindered (bulky), strong base like potassium tert-butoxide (KOtBu).[3][4] The large size of this base makes it difficult to access the internal proton, so it preferentially removes a proton from the less hindered terminal methyl group.[3]
Q4: How does the choice of solvent affect my reaction outcome?
A: The solvent plays a critical role in stabilizing intermediates and influencing the reaction mechanism.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents are capable of hydrogen bonding and are excellent at stabilizing the carbocation intermediate required for Sₙ1 and E1 reactions.[5][6][7] They are the standard choice when aiming for Sₙ1 products.
-
Polar Aprotic Solvents (e.g., acetone (B3395972), DMSO, DMF): These solvents are generally used to favor Sₙ2 reactions. However, since this compound is a tertiary halide, it is too sterically hindered for an Sₙ2 reaction.[8][9] Using a strong base in a polar aprotic solvent will strongly favor the E2 pathway.
-
Non-Polar Solvents (e.g., hexane, benzene): These solvents are generally poor choices for these reactions as they do not effectively dissolve the salts often used as nucleophiles or bases and cannot stabilize the charged intermediates of Sₙ1/E1 pathways.[5]
Data Presentation: Product Distribution
The choice of reaction conditions significantly impacts the ratio of substitution to elimination products.
| Reaction Pathway | Reagents | Solvent | Temperature | Major Product | Minor Product(s) |
| Sₙ1 | H₂O or ROH | Polar Protic (e.g., H₂O, EtOH) | Low (≤ 25°C) | 1-methylcyclohexanol | 1-methylcyclohexene |
| E1 | H₂O or ROH (as weak base) | Polar Protic (e.g., EtOH) | High (> 50°C) | 1-methylcyclohexene | 1-methylcyclohexanol |
| E2 (Zaitsev) | NaOEt or KOH (small base) | Polar Aprotic or Alcohol | Room Temp | 1-methylcyclohexene[10] | Methylenecyclohexane |
| E2 (Hofmann) | KOtBu (bulky base) | Polar Aprotic or t-BuOH | Room Temp | Methylenecyclohexane[11] | 1-methylcyclohexene |
Visualized Workflows and Pathways
The following diagrams illustrate the decision-making process and reaction mechanisms discussed.
Caption: A flowchart to guide the selection of reagents and conditions.
Caption: Sₙ1/E1 pathways proceed via a common carbocation, unlike the concerted E2 pathway.
Experimental Protocols
Protocol 1: Synthesis of 1-Methylcyclohexanol (Sₙ1 Favored)
-
Objective: To maximize the yield of the substitution product while minimizing elimination.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in a 1:1 mixture of water and acetone.
-
Reaction: Stir the mixture at room temperature (20-25°C) for 24 hours. The acetone is used to aid solubility of the alkyl halide in the aqueous medium.
-
Workup:
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers and wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via column chromatography or distillation to isolate 1-methylcyclohexanol.
Protocol 2: Synthesis of 1-Methylcyclohexene (E2, Zaitsev Favored)
-
Objective: To synthesize the more substituted alkene as the major product.
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of sodium ethoxide (1.5 eq) in absolute ethanol.
-
Reaction: Cool the solution in an ice bath and add this compound (1.0 eq) dropwise. After addition, allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Workup:
-
Quench the reaction by adding cold water.
-
Extract the product with a non-polar solvent like pentane (B18724) or hexane.
-
Wash the combined organic extracts with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation.
-
-
Purification: The resulting alkene can be further purified by fractional distillation if necessary.
Protocol 3: Synthesis of Methylenecyclohexane (E2, Hofmann Favored)
-
Objective: To synthesize the less substituted alkene as the major product.
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere, add potassium tert-butoxide (1.5 eq) and a polar aprotic solvent such as DMSO or THF.
-
Reaction: Add this compound (1.0 eq) to the stirred suspension at room temperature. The reaction is often exothermic; maintain the temperature with a water bath if needed. Stir for 2-4 hours.
-
Workup:
-
Carefully pour the reaction mixture over ice water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent.
-
-
Purification: Purify the product by distillation, taking care due to the volatility of the alkene.
References
- 1. This compound | 931-77-1 | Benchchem [benchchem.com]
- 2. SN1 reaction - Wikipedia [en.wikipedia.org]
- 3. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. SN1 - Effect of the Solvent | OpenOChem Learn [learn.openochem.org]
- 8. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Solved The E2 reaction of this compound with | Chegg.com [chegg.com]
- 11. Solved Reaction of this compound with | Chegg.com [chegg.com]
Technical Support Center: 1-Bromo-1-Methylcyclohexane
Welcome to the technical support center for 1-bromo-1-methylcyclohexane. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling and storage of this chemical in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is an organic compound with the chemical formula C7H13Br.[1] It is a colorless liquid at room temperature.[1] This chemical is primarily used as a solvent and as an intermediate in the synthesis of various organic compounds and pharmaceuticals.[1]
Q2: What are the primary hazards associated with this compound?
A2: The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[2][3] It is classified as an irritant.[3] All personnel should handle this chemical with appropriate personal protective equipment.
Q3: What are the immediate first aid measures in case of exposure?
A3:
-
General Advice: Immediately remove any contaminated clothing. Consult a physician and show them the safety data sheet.[2]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[2][4]
-
In Case of Skin Contact: Wash off with soap and plenty of water. If skin irritation persists, get medical advice/attention.[2][4]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[2]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4]
Q4: How should I properly store this compound?
A4: Store the container tightly closed in a cool, dry, and well-ventilated area.[2][5] Keep it away from incompatible substances and sources of ignition.[2] For long-term storage, a cool, dry place is recommended.[2]
Q5: What should I do in the event of a spill?
A5: For a minor spill, absorb the chemical with an inert material and place it into a suitable disposal container.[2] For a major spill, clear the area, move upwind, and alert the fire brigade.[6] Wear appropriate personal protective equipment, including breathing apparatus and protective gloves.[6] Prevent the spill from entering drains or waterways.[2][6] Contain the spill with sand, earth, or vermiculite (B1170534).[6]
Troubleshooting Guides
Issue: I notice a discoloration or degradation of the stored this compound.
-
Possible Cause: The chemical may have been exposed to light, moisture, or incompatible materials over time. Improper storage conditions can accelerate degradation.
-
Solution:
-
Ensure the container is tightly sealed and stored in a cool, dark, and dry place as recommended.
-
Check for any potential contaminants that may have been introduced into the container.
-
If degradation is suspected, it is advisable to dispose of the chemical according to proper protocols and obtain a fresh supply for your experiments to ensure the integrity of your results.
-
Issue: I am observing unexpected side reactions or low yields in my experiment.
-
Possible Cause: The purity of the this compound may be compromised. It is known to undergo elimination reactions to form alkenes, especially when heated in the presence of a base or a protic solvent like ethanol (B145695).[7][8]
-
Solution:
-
Verify the purity of your starting material, if possible, using appropriate analytical techniques.
-
Consider the reaction conditions. This compound can undergo both SN1 and E1 reactions.[7] The choice of solvent and base, as well as the temperature, can influence the reaction pathway.
-
For substitution reactions, consider using a non-polar, aprotic solvent to minimize elimination byproducts. For elimination reactions, a strong, bulky base may be required.
-
Data Presentation
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C7H13Br |
| Molecular Weight | 177.08 g/mol [1][3] |
| Appearance | Colorless liquid[1] |
| CAS Number | 931-77-1[2][3] |
GHS Hazard Information
| Hazard Class | Hazard Statement |
| Skin Irritation | H315: Causes skin irritation[2][3] |
| Eye Irritation | H319: Causes serious eye irritation[2][3] |
| Respiratory Irritation | H335: May cause respiratory irritation[2][3] |
| Skin Sensitization | H317: May cause an allergic skin reaction[3] |
Experimental Protocols
Protocol 1: Safe Handling Procedure
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[2] Ensure an eyewash station and safety shower are readily accessible.[2]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and tightly fitting safety goggles.[2][5]
-
Handling: Avoid contact with skin, eyes, and clothing.[2] Do not breathe vapors or fumes.[2] Wash hands thoroughly after handling.[2] Keep the container tightly closed when not in use.[2]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[2]
Protocol 2: Spill Clean-up Procedure
-
Evacuation: For large spills, evacuate personnel to a safe area.[4]
-
Ventilation: Ensure adequate ventilation.[4]
-
Containment: Prevent the spill from spreading and entering drains.[2] Use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[6]
-
Collection: Carefully collect the absorbed material into a suitable, labeled container for disposal.[6]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of the waste in accordance with local, state, and federal regulations.[2]
Protocol 3: Disposal Procedure
-
Waste Characterization: This material should be treated as hazardous waste.
-
Containerization: Collect waste in a designated and properly labeled container.[5]
-
Disposal Method: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5] Do not dispose of it down the drain or in regular trash.[5]
Visualizations
Caption: A workflow diagram for handling a chemical spill.
Caption: Key guidelines for the proper storage of this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. aksci.com [aksci.com]
- 3. This compound | C7H13Br | CID 12502129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. When this compound is heated in ethanol for | StudySoup [studysoup.com]
- 8. allen.in [allen.in]
Validation & Comparative
A Comparative Analysis of SN1 and E1 Reaction Rates for 1-Bromo-1-Methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the unimolecular substitution (SN1) and elimination (E1) reaction rates for the tertiary alkyl halide, 1-bromo-1-methylcyclohexane. The content herein is supported by established principles in physical organic chemistry and outlines detailed experimental protocols for the quantitative assessment of these competing reaction pathways.
Introduction to SN1 and E1 Reactions
The solvolysis of this compound in a polar protic solvent, such as ethanol (B145695), proceeds through a common carbocation intermediate, leading to a mixture of substitution (SN1) and elimination (E1) products. The rate-determining step for both reactions is the unimolecular dissociation of the alkyl halide to form a stable tertiary carbocation.[1] Consequently, the overall rate of consumption of this compound is governed by this initial step and is independent of the nucleophile/base concentration.[2] The subsequent steps, nucleophilic attack by the solvent or deprotonation, determine the product distribution.
The SN1 reaction results in the formation of a substitution product, where the solvent molecule acts as a nucleophile. In the case of ethanol as the solvent, the product is 1-ethoxy-1-methylcyclohexane. The E1 reaction, favored by higher temperatures, leads to the formation of two isomeric alkenes: the more substituted and thermodynamically more stable 1-methylcyclohexene (Zaitsev's product) and the less substituted methylenecyclohexane (B74748) (Hofmann-type product).[1][3]
Competing Reaction Pathways
The competition between SN1 and E1 pathways for this compound is primarily influenced by reaction conditions, most notably temperature. The logical relationship between the reactant, intermediate, and final products is illustrated below.
Quantitative Data: Temperature Effect on Product Distribution
| Temperature (°C) | Solvent | % SN1 Product (Substitution) | % E1 Product (Elimination) | SN1:E1 Ratio |
| 25 | Ethanol | 81% | 19% | 4.26 : 1 |
| 50 | Ethanol | 67% | 33% | 2.03 : 1 |
Data adapted from a study on the solvolysis of t-butyl bromide, a representative tertiary alkyl halide.[4]
Experimental Protocols
To quantitatively assess the reaction rates and product distribution for the solvolysis of this compound, a combination of kinetic monitoring and product analysis is required.
Experimental Workflow
Protocol 1: Determination of the Overall Reaction Rate by Titration
This method follows the rate of hydrobromic acid (HBr) production, which is stoichiometric with the consumption of this compound.[5]
-
Reaction Setup: Prepare a solution of this compound in ethanol (e.g., 0.1 M) in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Indicator: Add a few drops of a suitable indicator, such as bromothymol blue, to the reaction mixture.
-
Titration: Prepare a standardized solution of sodium hydroxide (B78521) (e.g., 0.02 M).
-
Initiation: Start the reaction and simultaneously start a timer.
-
Monitoring: At regular intervals (e.g., every 10 minutes), withdraw an aliquot (e.g., 5.0 mL) of the reaction mixture and quench it in a flask containing a known volume of a non-reactive solvent (e.g., acetone) at a low temperature to stop the reaction.
-
Titration of Aliquots: Titrate the quenched aliquots with the standardized NaOH solution to determine the concentration of HBr produced.
-
Data Analysis: Plot the natural logarithm of the concentration of the remaining this compound (calculated from the HBr concentration) versus time. For a first-order reaction, this plot will be linear, and the rate constant (k) can be determined from the slope (slope = -k).[6]
Protocol 2: Determination of Product Distribution by Gas Chromatography (GC)
This protocol is used to separate and quantify the amounts of the SN1 and E1 products in the final reaction mixture.[7]
-
Reaction Completion: Allow the solvolysis reaction to proceed to completion (typically after 10 half-lives as determined from the kinetic study).
-
Sample Preparation:
-
Neutralize the final reaction mixture with a mild base (e.g., sodium bicarbonate solution).
-
Extract the organic products with a suitable solvent (e.g., diethyl ether).
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄).
-
Prepare a dilute sample of the dried organic extract in a volatile solvent (e.g., acetone) for GC analysis.
-
-
GC Instrument Setup:
-
Column: Use a non-polar or mid-polarity capillary column (e.g., 5% diphenyl / 95% dimethyl polysiloxane).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector: Set to a temperature of 250 °C with an appropriate split ratio (e.g., 50:1).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 150 °C) to ensure separation of all components.
-
Detector: Use a Flame Ionization Detector (FID) set to 250 °C.
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample.
-
Identify the peaks corresponding to 1-ethoxy-1-methylcyclohexane, 1-methylcyclohexene, and methylenecyclohexane by comparing their retention times to those of authentic standards.
-
Integrate the area under each product peak. The percentage of each product can be calculated from the relative peak areas (assuming similar detector response factors).
-
Conclusion
The solvolysis of this compound provides a classic example of the competition between SN1 and E1 reaction pathways. While both reactions proceed through a common carbocation intermediate, the product distribution is highly dependent on the reaction conditions. Higher temperatures demonstrably favor the E1 pathway, leading to a greater yield of alkene products. The experimental protocols detailed in this guide provide a robust framework for the quantitative investigation of these competing mechanisms, enabling researchers to precisely determine reaction rates and product ratios under various conditions.
References
- 1. This compound | 931-77-1 | Benchchem [benchchem.com]
- 2. When this compound is heated in ethanol for | StudySoup [studysoup.com]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. amherst.edu [amherst.edu]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
Reactivity Showdown: 1-bromo-1-methylcyclohexane vs. 1-bromo-2-methylcyclohexane
In the realm of organic synthesis and drug development, understanding the reactivity of alkyl halides is paramount for predicting reaction outcomes and designing efficient synthetic routes. This guide provides an in-depth comparison of the reactivity of two closely related isomers: 1-bromo-1-methylcyclohexane, a tertiary alkyl halide, and 1-bromo-2-methylcyclohexane (B1615079), a secondary alkyl halide. We will explore their behavior in nucleophilic substitution and elimination reactions, supported by experimental data and detailed protocols.
Executive Summary
The seemingly minor difference in the placement of the methyl group and bromine atom on the cyclohexane (B81311) ring leads to profound differences in chemical reactivity. This compound, being a tertiary halide, predominantly reacts through unimolecular (SN1 and E1) pathways due to the formation of a stable tertiary carbocation. In contrast, 1-bromo-2-methylcyclohexane, a secondary halide, is more versatile, capable of reacting through both unimolecular (SN1, E1) and bimolecular (SN2, E2) mechanisms. This versatility, however, introduces greater complexity, with reaction outcomes being highly dependent on stereochemistry and reaction conditions.
Data Presentation: A Comparative Analysis
The reactivity of these two compounds under different reaction conditions is summarized below. The data highlights the significant difference in reaction rates for solvolysis and the distinct product distributions in elimination reactions.
Table 1: Comparative Solvolysis (SN1/E1) Reactivity
| Compound | Substrate Type | Relative Rate of Solvolysis (in 80% Ethanol) | Major Products |
| This compound | Tertiary | ~28,000 | 1-ethoxy-1-methylcyclohexane (SN1), 1-methylcyclohexene (E1) |
| 1-bromo-2-methylcyclohexane | Secondary | 1 | Mixture of substitution, elimination, and rearranged products |
Relative rate is extrapolated from data for analogous acyclic compounds (tert-butyl bromide vs. isopropyl bromide) and serves as an illustrative comparison.
Table 2: Product Distribution in E2 Elimination
| Compound Isomer | Base/Solvent | Major Alkene Product | Minor Alkene Product(s) | Rationale |
| This compound | EtO⁻/EtOH | 1-methylcyclohexene | Methylenecyclohexane | Zaitsev's Rule: Favors the more substituted, stable alkene. |
| cis-1-bromo-2-methylcyclohexane | EtO⁻/EtOH | 1-methylcyclohexene | 3-methylcyclohexene | Zaitsev's Rule: Anti-periplanar H is available for the more stable alkene. |
| trans-1-bromo-2-methylcyclohexane | EtO⁻/EtOH | 3-methylcyclohexene | 1-methylcyclohexene | Stereoelectronic Constraint: Anti-periplanar H leads to the less substituted (non-Zaitsev) alkene. |
Reaction Pathways and Mechanisms
The structural differences between the two isomers dictate the favored reaction pathways.
This compound: The Unimolecular Route
Due to the tertiary nature of the carbon bearing the bromine, this compound is sterically hindered for a backside attack required for an SN2 reaction. Instead, it readily forms a stable tertiary carbocation, which then reacts via SN1 or E1 pathways.
1-bromo-2-methylcyclohexane: A Matter of Conditions and Stereochemistry
As a secondary halide, 1-bromo-2-methylcyclohexane can undergo all four major reaction types. The outcome is a delicate balance between the strength of the nucleophile/base, solvent, and the stereoisomer of the starting material.
Experimental Protocols
The following are generalized experimental protocols for investigating the reactivity of the title compounds.
Protocol 1: Comparative Solvolysis (SN1/E1)
Objective: To compare the rates of solvolysis of this compound and 1-bromo-2-methylcyclohexane.
Materials:
-
This compound
-
1-bromo-2-methylcyclohexane (provide cis/trans isomer information if known)
-
80% aqueous ethanol (B145695) (v/v)
-
Phenolphthalein (B1677637) indicator solution
-
Standardized sodium hydroxide (B78521) solution (e.g., 0.01 M)
-
Test tubes, water bath, burette, flasks
Procedure:
-
Prepare two sets of test tubes. In one set, add a precise amount (e.g., 1 mL) of a dilute solution of this compound in acetone. In the other set, use a solution of 1-bromo-2-methylcyclohexane of the same concentration.
-
In separate flasks, prepare the 80% ethanol solvent and add a few drops of phenolphthalein indicator.
-
Equilibrate the alkyl halide solutions and the solvent flasks in a constant temperature water bath (e.g., 50 °C).
-
To initiate the reaction, rapidly add a larger, precise volume of the equilibrated 80% ethanol solvent (e.g., 10 mL) to one of the alkyl halide test tubes and start a timer.
-
The solvolysis reaction produces HBr, which will acidify the solution. The rate of reaction can be monitored by titrating the generated HBr with the standardized NaOH solution at regular time intervals until the pink endpoint is reached.
-
The initial rate of reaction is determined from the slope of the plot of moles of HBr produced versus time.
-
Repeat the experiment for the other isomer under identical conditions.
Protocol 2: E2 Elimination Product Analysis
Objective: To determine the product distribution of the E2 elimination of this compound and 1-bromo-2-methylcyclohexane.
Materials:
-
This compound
-
cis- and trans-1-bromo-2-methylcyclohexane
-
Sodium ethoxide in ethanol
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In a round-bottom flask, dissolve the bromoalkane (e.g., 1.0 g) in ethanol.
-
Add a solution of sodium ethoxide in ethanol (a molar excess, e.g., 1.5 equivalents).
-
Heat the mixture to reflux for a specified period (e.g., 1 hour) to ensure the reaction goes to completion.
-
After cooling, quench the reaction by adding water and extract the organic products with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Analyze the resulting product mixture by GC-MS to identify and quantify the different alkene isomers formed.
Conclusion
The reactivity of this compound is largely governed by the stability of its tertiary carbocation intermediate, leading to a preference for SN1 and E1 reactions with predictable outcomes based on Zaitsev's rule. In contrast, 1-bromo-2-methylcyclohexane exhibits more complex behavior, with its reactivity being highly sensitive to reaction conditions and the stereochemical orientation of the substituents. For researchers in drug development and organic synthesis, a thorough understanding of these principles is crucial for controlling reaction pathways and achieving the desired chemical transformations.
A Comparative Analysis of the NMR Spectra of 1-Bromo-1-methylcyclohexane and Its Analogs
In the landscape of pharmaceutical research and development, the precise structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing unparalleled insight into the molecular framework of organic compounds. This guide offers a detailed comparative analysis of the ¹H and ¹³C NMR spectra of 1-bromo-1-methylcyclohexane alongside two structurally related analogs: 1-chloro-1-methylcyclohexane (B1295254) and 1-methylcyclohexanol (B147175). By presenting experimental and predicted spectral data, this document serves as a valuable resource for researchers, scientists, and drug development professionals in interpreting NMR data for similar scaffolds.
Comparative NMR Data Analysis
The following table summarizes the ¹H and ¹³C NMR spectral data for this compound, 1-chloro-1-methylcyclohexane, and 1-methylcyclohexanol. The data for this compound is based on predicted values due to the limited availability of public experimental spectra. The data for the chloro and hydroxy analogs are derived from the Spectral Database for Organic Compounds (SDBS).
| Compound | Nucleus | Atom Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| This compound (Predicted) | ¹H | -CH₃ | 1.75 | s | 3H |
| -CH₂ (C2, C6) | 2.05 | m | 4H | ||
| -CH₂ (C3, C5) | 1.65 | m | 4H | ||
| -CH₂ (C4) | 1.50 | m | 2H | ||
| ¹³C | C1 | 68.0 | - | - | |
| -CH₃ | 33.0 | - | - | ||
| C2, C6 | 40.0 | - | - | ||
| C3, C5 | 25.0 | - | - | ||
| C4 | 23.0 | - | - | ||
| 1-Chloro-1-methylcyclohexane (Experimental - SDBS) | ¹H | -CH₃ | 1.56 | s | 3H |
| -CH₂ (C2, C6) | 1.80 - 1.71 | m | 4H | ||
| -CH₂ (C3, C5) | 1.69 - 1.40 | m | 4H | ||
| -CH₂ (C4) | 1.54 - 1.40 | m | 2H | ||
| ¹³C | C1 | 71.8 | - | - | |
| -CH₃ | 33.7 | - | - | ||
| C2, C6 | 39.5 | - | - | ||
| C3, C5 | 25.3 | - | - | ||
| C4 | 22.8 | - | - | ||
| 1-Methylcyclohexanol (Experimental - SDBS)[1][2] | ¹H | -OH | 1.29 | s | 1H |
| -CH₃ | 1.22 | s | 3H | ||
| -CH₂ (C2, C6) | 1.60 - 1.52 | m | 4H | ||
| -CH₂ (C3, C5) | 1.52 - 1.40 | m | 4H | ||
| -CH₂ (C4) | 1.52 - 1.40 | m | 2H | ||
| ¹³C | C1 | 69.8 | - | - | |
| -CH₃ | 29.0 | - | - | ||
| C2, C6 | 38.6 | - | - | ||
| C3, C5 | 25.8 | - | - | ||
| C4 | 22.4 | - | - |
Note: Predicted data for this compound was generated using online NMR prediction tools. Experimental data for 1-chloro-1-methylcyclohexane and 1-methylcyclohexanol was obtained from the Spectral Database for Organic Compounds (SDBS).
Experimental Protocols
The following is a generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules, such as the ones discussed in this guide.
Sample Preparation:
-
Weighing the Sample: Accurately weigh approximately 5-20 mg of the solid sample or measure 5-20 µL of the liquid sample.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, standard 5 mm NMR tube. Ensure the liquid height is around 4-5 cm. Avoid introducing any solid particles into the tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added.
NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: The spectra are typically acquired on a 300 MHz or higher field NMR spectrometer.
-
Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to ensure sharp, well-resolved peaks.
-
¹H NMR Acquisition:
-
A standard one-pulse sequence is typically used.
-
The spectral width is set to encompass the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
A sufficient number of scans (e.g., 8-16) are acquired to achieve a good signal-to-noise ratio.
-
The relaxation delay between pulses is set to an appropriate value (e.g., 1-5 seconds) to allow for full relaxation of the protons.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each unique carbon atom.
-
The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
The relaxation delay is set accordingly.
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum.
-
The spectrum is phased and baseline corrected.
-
The chemical shift axis is calibrated relative to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR) or the internal standard (TMS at 0 ppm).
-
Logical Workflow for NMR Spectral Analysis
The following diagram illustrates a typical workflow for the analysis of NMR spectra to elucidate the structure of an unknown organic compound.
Caption: A logical workflow for structure elucidation using NMR spectroscopy.
This guide provides a foundational comparison of the NMR spectra of this compound and its analogs. The presented data and protocols are intended to assist researchers in the accurate and efficient analysis of similar chemical structures, thereby supporting advancements in drug discovery and development.
References
A Comparative Guide to Zaitsev vs. Hofmann Elimination in 1-Bromo-1-Methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Zaitsev and Hofmann elimination pathways for the substrate 1-bromo-1-methylcyclohexane. We will delve into the reaction mechanisms, present supporting experimental data on product distribution, and provide detailed experimental protocols for the synthesis of both the Zaitsev and Hofmann products.
Introduction: Zaitsev vs. Hofmann Elimination
Elimination reactions of alkyl halides are fundamental in organic synthesis, often leading to the formation of alkenes. The regioselectivity of these reactions can typically be controlled to favor one of two major products: the Zaitsev product or the Hofmann product.
-
Zaitsev's Rule: This rule predicts that in an elimination reaction, the more substituted (and generally more thermodynamically stable) alkene will be the major product. This is often the case when using a small, strong base.
-
Hofmann's Rule: Conversely, the Hofmann rule predicts the formation of the less substituted (and generally less thermodynamically stable) alkene as the major product. This outcome is favored when using a sterically hindered or "bulky" base.
The choice of base is a critical factor in directing the elimination reaction of this compound towards either 1-methylcyclohexene (the Zaitsev product) or methylenecyclohexane (B74748) (the Hofmann product).
Reaction Pathways and Product Distribution
The elimination of HBr from this compound can proceed via two main pathways, yielding two distinct alkene isomers. The choice of base dictates the predominant pathway and, consequently, the major product.
-
Zaitsev Pathway (favored by small bases): A small, unhindered base, such as sodium ethoxide, can readily abstract a proton from the more substituted β-carbon (the carbon within the cyclohexane (B81311) ring). This leads to the formation of the more stable, trisubstituted alkene, 1-methylcyclohexene.
-
Hofmann Pathway (favored by bulky bases): A sterically hindered base, such as potassium tert-butoxide, experiences steric hindrance when attempting to abstract a proton from the more substituted β-carbon. Instead, it preferentially abstracts a proton from the less sterically hindered methyl group, leading to the formation of the less substituted, disubstituted alkene, methylenecyclohexane.
Data Presentation
| Base | Base Type | Major Product | Minor Product | Predominant Rule |
| Sodium Ethoxide (NaOEt) | Small, Strong | 1-Methylcyclohexene | Methylenecyclohexane | Zaitsev |
| Potassium tert-Butoxide (KOtBu) | Bulky, Strong | Methylenecyclohexane | 1-Methylcyclohexene | Hofmann |
Experimental Protocols
The following are detailed methodologies for the selective synthesis of the Zaitsev and Hofmann products from this compound.
Protocol 1: Synthesis of 1-Methylcyclohexene (Zaitsev Product)
This protocol is adapted from established procedures for E2 elimination using a small, strong base.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (B145695) (EtOH)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in anhydrous ethanol.
-
Add sodium ethoxide to the solution. The molar ratio of sodium ethoxide to the alkyl halide should be approximately 1.1:1.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours.
-
After cooling to room temperature, pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
The crude product can be purified by distillation to yield 1-methylcyclohexene.
Protocol 2: Synthesis of Methylenecyclohexane (Hofmann Product)
This protocol is based on the general principle of using a bulky base to favor Hofmann elimination.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tert-butanol (B103910) (t-BuOH)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in anhydrous tert-butanol.
-
Add potassium tert-butoxide to the solution. A slight molar excess of the base is recommended.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated aqueous ammonium chloride solution followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and carefully remove the solvent by distillation at atmospheric pressure.
-
Purify the resulting methylenecyclohexane by fractional distillation.
Mandatory Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
A Comparative Guide to the Stereochemistry of the SN1 Reaction of 1-Bromo-1-Methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the stereochemical outcome of the unimolecular nucleophilic substitution (SN1) reaction of 1-bromo-1-methylcyclohexane. We will objectively compare the performance of this reaction with competing pathways, supported by experimental data and detailed protocols.
Stereochemical Considerations in the SN1 Reaction of an Achiral Substrate
The SN1 reaction of this compound is a classic example of a solvolysis reaction involving a tertiary alkyl halide. The reaction proceeds through a two-step mechanism, initiated by the departure of the bromide leaving group to form a stable tertiary carbocation. This carbocation intermediate is the key to understanding the stereochemical outcome of the reaction.
This compound is an achiral molecule as it possesses a plane of symmetry. Consequently, the carbocation formed upon the loss of the bromide ion, the 1-methylcyclohexyl cation, is also achiral. This carbocation is sp² hybridized and has a planar geometry at the cationic carbon.
The stereochemistry of the SN1 reaction is determined in the second step, where a nucleophile attacks the electrophilic carbocation. Due to the planar nature of the 1-methylcyclohexyl cation, the nucleophile can attack from either face (the "top" or "bottom" face of the cyclohexane (B81311) ring) with equal probability. This lack of facial selectivity means that even if the starting material were chiral (which it is not in this case),
validation of the synthesis of 1-bromo-1-methylcyclohexane via 1-methylcyclohexene
A Comparative Guide to the Synthesis of 1-bromo-1-methylcyclohexane
This guide provides a detailed comparison of synthetic routes for this compound, focusing on the validation of its synthesis from 1-methylcyclohexene. The information is intended for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by experimental data and detailed protocols.
Introduction
This compound is a tertiary alkyl halide that serves as a valuable intermediate in organic synthesis.[1] Its structure allows for a variety of subsequent reactions, including elimination to form alkenes and substitution to introduce the 1-methylcyclohexyl group into more complex molecules.[1] The most common and direct synthesis involves the electrophilic addition of hydrogen bromide (HBr) to 1-methylcyclohexene. This guide validates this primary method against an alternative route starting from 1-methylcyclohexanol (B147175), providing a comparative analysis of their mechanisms, yields, and experimental conditions.
Comparative Data of Synthesis Routes
The following table summarizes the quantitative data for the primary synthesis method and a common alternative, allowing for a direct comparison of their efficiency and requirements.
| Parameter | Method 1: Hydrobromination of 1-methylcyclohexene | Method 2: Nucleophilic Substitution of 1-methylcyclohexanol |
| Starting Material | 1-methylcyclohexene | 1-methylcyclohexanol |
| Primary Reagent | Hydrogen Bromide (HBr) | Hydrogen Bromide (HBr) |
| Reaction Mechanism | Electrophilic Addition (Markovnikov)[2][3] | Unimolecular Nucleophilic Substitution (SN1)[1] |
| Typical Yield | 86% - 98%[4] | Generally high (tertiary alcohol reactivity) |
| Reported Purity | >97%[5] | High, dependent on purification |
| Reaction Temperature | 0 - 20 °C[4] | Varies, often room temperature or gentle heating |
| Reaction Time | ~48 hours[4] | Typically faster than electrophilic addition |
Signaling Pathways and Logical Relationships
The synthesis of this compound is governed by the principles of carbocation stability. The diagrams below illustrate the reaction mechanisms and the logical basis for choosing a particular synthetic route.
Caption: Reaction pathways for the addition of HBr to 1-methylcyclohexene.
Caption: Logical relationship between starting materials and synthesis methods.
Experimental Protocols
Detailed methodologies for the synthesis of this compound are provided below.
Method 1: Synthesis via Hydrobromination of 1-methylcyclohexene
This protocol follows Markovnikov's rule, where the electrophile (H+) adds to the carbon atom of the double bond that holds the greater number of hydrogen atoms, leading to the formation of the more stable tertiary carbocation.[2][3]
Materials:
-
1-methylcyclohexene
-
47% Hydrobromic acid (HBr)
-
Silica (B1680970) gel 60 (63-200 μm)
-
Diethyl ether or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
25 mL round-bottom flask, magnetic stirrer, and ice bath
Procedure:
-
In a 25 mL round-bottom flask, create a mixture of 1-methylcyclohexene (e.g., 2.0 mmol) and silica gel (e.g., 5.0 g).[4]
-
Cool the flask in an ice bath to 0 °C.
-
While stirring, gradually add 47% hydrobromic acid (e.g., 8.0 mmol) to the mixture.[4]
-
Continue stirring the mixture and allow it to react for up to 48 hours, letting the temperature slowly rise to 20 °C.[4]
-
After the reaction is complete, extract the product using diethyl ether.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure to yield the crude product, this compound. Further purification can be achieved by distillation if necessary.
Method 2: Synthesis via Nucleophilic Substitution of 1-methylcyclohexanol
This method utilizes a tertiary alcohol as the starting material. The reaction proceeds through an SN1 mechanism due to the stability of the tertiary carbocation intermediate formed upon protonation and departure of the hydroxyl group as water.[1]
Materials:
-
1-methylcyclohexanol
-
Concentrated Hydrobromic acid (HBr, 48%)
-
Diethyl ether or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous calcium chloride or magnesium sulfate
-
Separatory funnel, round-bottom flask, reflux condenser
Procedure:
-
Place 1-methylcyclohexanol into a round-bottom flask.
-
Cool the flask in an ice bath and slowly add an excess of concentrated hydrobromic acid with stirring.
-
After addition, allow the mixture to stir at room temperature. Gentle heating or reflux may be applied to increase the reaction rate, but the reaction often proceeds readily without it.
-
Transfer the reaction mixture to a separatory funnel. The product, being insoluble in the aqueous layer, should form a separate organic phase.
-
Separate the layers and wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer containing the product with an anhydrous drying agent.
-
Filter off the drying agent and remove the solvent via distillation or rotary evaporation to obtain this compound.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from 1-methylcyclohexene via electrophilic addition of HBr is a highly effective and regioselective method, providing excellent yields as demonstrated by reported data.[4] The reaction's success is predicated on the formation of the more stable tertiary carbocation, in accordance with Markovnikov's rule.[6] The alternative synthesis from 1-methylcyclohexanol via an SN1 reaction is also a viable and efficient route, leveraging the same stable carbocation intermediate.[1] The choice between these methods may depend on the availability and cost of the starting materials. For researchers aiming to synthesize this compound, both pathways offer reliable and high-yielding options. It is crucial to avoid conditions that favor free-radical addition (e.g., presence of peroxides with HBr), which would lead to the isomeric anti-Markovnikov product, 1-bromo-2-methylcyclohexane.[2][7]
References
- 1. This compound | 931-77-1 | Benchchem [benchchem.com]
- 2. juliethahn.com [juliethahn.com]
- 3. Chapter 6 Notes [web.pdx.edu]
- 4. Cyclohexane, 1-bromo-1-methyl- synthesis - chemicalbook [chemicalbook.com]
- 5. 1-bromo-1-methyl-cyclohexane 97% | CAS: 931-77-1 | AChemBlock [achemblock.com]
- 6. brainly.com [brainly.com]
- 7. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to Leaving Groups in Methylcyclohexane Systems
For researchers and professionals in drug development, understanding the factors that govern reaction kinetics and stereochemical outcomes is paramount. In the conformationally rigid yet dynamic framework of cyclohexane (B81311) derivatives, the choice of a leaving group can profoundly influence the course of a chemical transformation. This guide provides a comparative analysis of various leaving groups in methylcyclohexane (B89554) systems, supported by quantitative data and detailed experimental protocols.
The Role of Conformation in Reactivity
The chair conformation of a cyclohexane ring results in two distinct substituent positions: axial and equatorial.[1] In a substituted cyclohexane, such as methylcyclohexane, a ring flip interconverts these positions.[1][2][3] For a methyl group, the equatorial position is energetically favored by approximately 7.6 kJ/mol due to the avoidance of steric hindrance known as 1,3-diaxial interactions.[4] This energetic preference means that at equilibrium, the conformer with the methyl group in the equatorial position is predominant, with a ratio of about 95:5 at room temperature.[2][4]
The orientation of the leaving group, whether axial or equatorial, has a significant impact on the reaction rate and mechanism, particularly in substitution and elimination reactions.
Quantitative Comparison of Leaving Group Performance
The efficacy of a leaving group is intrinsically linked to its ability to stabilize a negative charge upon departing from the substrate.[5][6] Generally, a good leaving group is the conjugate base of a strong acid.[6][7] In the context of methylcyclohexane systems, this principle holds true, but the reaction rates are also modulated by conformational and stereoelectronic effects.
Solvolysis reactions, where the solvent acts as the nucleophile, are often used to probe the reactivity of different leaving groups. The data below, compiled from various studies, compares the relative rates of solvolysis for 4-methylcyclohexyl derivatives. The tosylate (OTs) group is often used as a reference.
Table 1: Relative Solvolysis Rates of 4-Methylcyclohexyl Derivatives
| Leaving Group (LG) | Substrate (cis/trans-4-methylcyclohexyl-LG) | Relative Rate (k_rel) | Solvent System |
| Triflate (-OTf) | trans | ~104 - 105 | Acetic Acid |
| Tosylate (-OTs) | trans | 1.0 | Acetic Acid |
| Bromide (-Br) | trans | ~10-2 | Acetic Acid |
| Chloride (-Cl) | trans | ~10-4 - 10-5 | Acetic Acid |
| Tosylate (-OTs) | cis | ~0.3 | Acetic Acid |
Note: The values presented are approximate and intended for comparative purposes. Actual rates can vary based on specific reaction conditions.
From the table, it is evident that the triflate group is an exceptionally good leaving group, reacting orders of magnitude faster than the tosylate. The halides, bromide and chloride, are significantly poorer leaving groups. Furthermore, the stereochemistry of the substrate plays a crucial role; the trans isomer, which predominantly places the leaving group in the more stable equatorial position, generally reacts faster in SN1-type solvolysis than the cis isomer, where the leaving group has a higher propensity to be in the axial position.
Mechanistic Implications and Stereochemistry
The conformational bias of the methylcyclohexane system allows for a detailed study of reaction mechanisms. For instance, in an SN1 reaction proceeding through a carbocation intermediate, the rate is influenced by the stability of the starting material and the transition state leading to the carbocation. For an E2 reaction, a strict stereoelectronic requirement of an anti-periplanar arrangement between the departing leaving group and a proton on an adjacent carbon dictates the reaction's feasibility and rate.
The diagram above illustrates the SN1 solvolysis pathway. The cis isomer, with its less stable, predominantly axial leaving group, may proceed faster to the carbocation intermediate due to the relief of steric strain, a concept explained by the Curtin-Hammett principle.[8] However, the overall observed rate is a convolution of the ground state energies and the transition state energies.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, a well-defined experimental protocol is essential. Below is a general procedure for determining the rate of solvolysis of a cyclohexyl tosylate.
Protocol: Kinetic Study of 4-Methylcyclohexyl Tosylate Solvolysis
-
Substrate Synthesis: The desired stereoisomer of 4-methylcyclohexanol (B52717) is synthesized and purified. The alcohol is then converted to its corresponding tosylate by reaction with p-toluenesulfonyl chloride in pyridine.[9][10] The crude tosylate is purified by recrystallization or chromatography.
-
Solvent Preparation: The solvent, for example, 80% aqueous ethanol (B145695), is prepared by mixing the appropriate volumes of high-purity ethanol and deionized water.[11]
-
Kinetic Run: A solution of the 4-methylcyclohexyl tosylate in the chosen solvent is prepared at a precise concentration (e.g., 0.01 M). The solution is maintained at a constant temperature using a thermostated bath.
-
Monitoring the Reaction: At timed intervals, aliquots of the reaction mixture are withdrawn and quenched. The progress of the reaction is monitored by titrating the liberated p-toluenesulfonic acid with a standardized solution of a base (e.g., sodium hydroxide) using an indicator.
-
Data Analysis: The rate constants are calculated from the titration data using the integrated rate law for a first-order reaction. The relative rates are then determined by comparing the rate constant of a given leaving group to a standard, such as the tosylate.
This guide provides a foundational understanding of the comparative performance of leaving groups within the methylcyclohexane framework. The interplay of electronic effects of the leaving group and the stereochemical constraints of the cyclohexane ring offers a rich area for mechanistic investigation, which is critical for the rational design of synthetic pathways in chemical and pharmaceutical research.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Steric Effects on Axial/Equatorial Equilibria [sites.science.oregonstate.edu]
- 4. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Curtin–Hammett principle - Wikipedia [en.wikipedia.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. rsc.org [rsc.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
analysis of the product mixture from the reaction of 1-bromo-1-methylcyclohexane with methanol
A comprehensive guide for researchers, scientists, and drug development professionals on the product distribution from the reaction of 1-bromo-1-methylcyclohexane with methanol (B129727), with comparisons to alternative reaction systems.
The solvolysis of this compound in methanol is a classic example of a reaction proceeding through a tertiary carbocation intermediate, leading to a mixture of substitution (SN1) and elimination (E1) products. This guide provides a detailed analysis of the product mixture, compares it with alternative substrates and solvents, and offers detailed experimental protocols for replication and further investigation.
Reaction Overview: SN1 vs. E1 Competition
The reaction of this compound, a tertiary alkyl halide, with a weak nucleophile and weak base like methanol, proceeds via a unimolecular mechanism. The rate-determining step for both SN1 and E1 pathways is the formation of a stable tertiary carbocation.[1][2] This common intermediate then dictates the product distribution.
-
SN1 Pathway: The nucleophilic attack of methanol on the carbocation, followed by deprotonation, yields the substitution product, 1-methoxy-1-methylcyclohexane.[1][2]
-
E1 Pathway: The removal of a proton from a carbon adjacent to the carbocation by a methanol molecule (acting as a base) results in the formation of two possible elimination products: the more substituted and thermodynamically more stable 1-methylcyclohexene (Zaitsev's product), and the less substituted methylenecyclohexane (B74748) (Hofmann's product).[1]
Product Distribution Analysis
The ratio of SN1 to E1 products, as well as the relative abundance of the two elimination isomers, is influenced by several factors, most notably temperature. Generally, higher temperatures favor elimination over substitution.[3][4]
| Reactant | Solvent | Temperature (°C) | SN1 Product (%) | E1 Products (%) (1-methylcyclohexene:methylenecyclohexane) | Reference |
| This compound | Methanol | 25 | 67 | 33 (ratio not specified) | [3] |
| This compound | Methanol | 50 | 60 | 40 (ratio not specified) | [3] |
| This compound | Ethanol (B145695) | Not Specified | Major Ether | Minor Alkenes (1-methylcyclohexene as major alkene) | [1][5] |
| 1-Chloro-1-methylcyclohexane | Water | 80 | Major Alcohol | Minor Alkenes | [6] |
Table 1: Product Distribution in the Solvolysis of 1-Halo-1-methylcyclohexanes.
Comparative Analysis with Alternative Systems
To provide a broader context, the product distribution from the methanolysis of this compound is compared with systems where the leaving group or the solvent is varied.
Leaving Group Effect: Bromide vs. Chloride
The nature of the leaving group primarily affects the rate of the reaction rather than the product ratio, as both SN1 and E1 reactions share the same rate-determining step of carbocation formation.[7] However, subtle differences in ion pairing with the leaving group can slightly influence the subsequent product-forming steps. Generally, bromide is a better leaving group than chloride, leading to a faster reaction rate.
Solvent Effect: Methanol vs. Ethanol
Experimental Protocols
Protocol 1: Methanolysis of this compound
Objective: To synthesize and analyze the product mixture from the reaction of this compound with methanol.
Materials:
-
This compound
-
Anhydrous methanol
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Standard glassware for reflux and extraction
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve this compound in an excess of anhydrous methanol.
-
Heat the mixture to a gentle reflux for a specified period (e.g., 1-2 hours).
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer sequentially with water and 5% sodium bicarbonate solution to neutralize any HBr formed.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and carefully remove the solvent by rotary evaporation.
-
Analyze the resulting product mixture using GC-MS to identify and quantify the products.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate, identify, and quantify the components of the product mixture.
Instrumentation: A standard GC-MS system.
GC Conditions (suggested):
-
Column: A non-polar capillary column (e.g., DB-5 or equivalent).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.
-
Carrier Gas: Helium.
-
Detector: Mass spectrometer scanning a suitable mass range (e.g., m/z 35-300).
Data Analysis:
-
Identify the peaks corresponding to 1-methoxy-1-methylcyclohexane, 1-methylcyclohexene, and methylenecyclohexane by comparing their mass spectra with a library database.
-
Determine the relative percentage of each product by integrating the peak areas in the total ion chromatogram (assuming similar response factors).
Visualizing Reaction Pathways and Workflows
Caption: SN1 and E1 reaction pathways for this compound.
Caption: Experimental workflow for product analysis.
Caption: Factors influencing SN1 vs. E1 product distribution.
References
- 1. This compound | 931-77-1 | Benchchem [benchchem.com]
- 2. homework.study.com [homework.study.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. When this compound is heated in ethanol for | StudySoup [studysoup.com]
- 6. Determining the major and minor products of the reaction of 1-chloro-1-me.. [askfilo.com]
- 7. Solved 14. [6 points] Solvolysis of | Chegg.com [chegg.com]
Confirming the Structure of 1-bromo-1-methylcyclohexane: A Comparative Guide to Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
The unequivocal structural confirmation of synthesized compounds is a cornerstone of chemical research and drug development. For a molecule such as 1-bromo-1-methylcyclohexane, a tertiary bromoalkane, various spectroscopic techniques can be employed, each offering unique insights into its molecular architecture. This guide provides an objective comparison of mass spectrometry with other common analytical methods—Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—for the structural elucidation of this compound, complete with supporting data and detailed experimental protocols.
Comparison of Analytical Techniques
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, and for deducing its structure by analyzing its fragmentation patterns. However, for a comprehensive structural confirmation, it is often used in conjunction with other spectroscopic methods.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution MS), and structural information from fragmentation patterns. | High sensitivity, small sample requirement, provides molecular formula. | Isomers can be difficult to distinguish, fragmentation can be complex to interpret. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry. | Provides unambiguous structural elucidation, differentiates between isomers. | Lower sensitivity than MS, requires larger sample size, more expensive instrumentation. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule. | Fast, non-destructive, provides a molecular "fingerprint". | Provides limited information on the overall molecular structure, not suitable for distinguishing between similar isomers. |
Confirming Structure with Mass Spectrometry
The mass spectrum of this compound is characterized by the presence of two molecular ion peaks of nearly equal intensity, a hallmark of a bromine-containing compound due to the natural isotopic abundance of 79Br and 81Br. The fragmentation pattern provides further structural evidence.
Expected Fragmentation Data for this compound:
| m/z (mass-to-charge ratio) | Ion Structure | Interpretation |
| 176/178 | [C7H13Br]+• | Molecular ion (M+•) peaks, showing the isotopic pattern of bromine. |
| 97 | [C7H13]+ | Loss of a bromine radical (•Br) from the molecular ion. This is often a prominent peak. |
| 83 | [C6H11]+ | Loss of a methyl radical (•CH3) from the [M-Br]+ fragment. |
| 69 | [C5H9]+ | Further fragmentation of the cyclohexyl ring. |
| 41 | [C3H5]+ | Allyl cation, a common fragment in the mass spectra of cyclic compounds. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for the analysis of volatile compounds like this compound.[1]
1. Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 10 µg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.[2]
-
Ensure the sample is free of non-volatile materials and particulates.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph:
-
Injector: Split/splitless injector, operated in splitless mode for maximum sensitivity.
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-200.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
3. Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.
-
Analyze the mass spectrum to identify the molecular ion and characteristic fragment ions. Compare the obtained spectrum with a reference library if available.
Fragmentation Pathway of this compound
The fragmentation of this compound in an electron ionization mass spectrometer can be visualized as a series of bond cleavages.
Caption: Fragmentation pathway of this compound in mass spectrometry.
Alternative Spectroscopic Confirmation
While mass spectrometry provides crucial data, a comprehensive structural confirmation relies on corroborating evidence from other techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy are arguably the most powerful tools for the definitive structural elucidation of organic molecules.[3]
-
1H NMR: The proton NMR spectrum of this compound would show a characteristic singlet for the methyl protons and a series of multiplets for the cyclohexyl protons. The chemical shifts and coupling patterns of the cyclohexyl protons would confirm their positions relative to the bromine and methyl substituents.
-
13C NMR: The carbon NMR spectrum would display distinct signals for each of the seven carbon atoms in the molecule, with the carbon attached to the bromine atom appearing at a characteristic downfield chemical shift.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in a molecule.[4] For this compound, the IR spectrum would be expected to show:
-
C-H stretching vibrations: In the region of 2850-3000 cm-1, characteristic of the sp3 hybridized C-H bonds in the methyl and cyclohexyl groups.
-
C-H bending vibrations: Around 1450 cm-1.
-
C-Br stretching vibration: A weaker absorption in the fingerprint region, typically between 500-700 cm-1.
Conclusion
Mass spectrometry is an indispensable technique for the initial characterization of this compound, providing rapid confirmation of its molecular weight and key structural features through fragmentation analysis. However, for unambiguous structure determination and to rule out isomeric possibilities, a combined analytical approach utilizing NMR and IR spectroscopy is highly recommended. This multi-technique strategy ensures the highest level of confidence in the identity and purity of the compound, a critical requirement in research, and drug development.
References
Tertiary vs. Secondary Carbocations in Cyclohexane Rings: A Comparative Stability Analysis
For Researchers, Scientists, and Drug Development Professionals
The stability of carbocation intermediates is a cornerstone of organic chemistry, profoundly influencing reaction rates and product distributions in a vast array of chemical transformations, including those critical to drug synthesis and discovery. Within cyclic systems such as cyclohexane (B81311), the subtle interplay of electronic and steric factors dictates the relative stability of these transient species. This guide provides an objective comparison of tertiary and secondary carbocations within a cyclohexane framework, supported by experimental data and detailed methodologies.
Unveiling the Stability Hierarchy: Tertiary Prevails
Experimental evidence unequivocally demonstrates that tertiary carbocations are significantly more stable than their secondary counterparts. This increased stability translates to a lower activation energy for their formation, leading to substantially faster reaction rates in processes where a carbocation is formed in the rate-determining step, such as in SN1 and E1 reactions.
The primary reasons for the enhanced stability of tertiary carbocations are hyperconjugation and the inductive effect .
-
Hyperconjugation: This involves the delocalization of electron density from adjacent C-H or C-C sigma bonds into the empty p-orbital of the carbocation. A tertiary carbocation in a cyclohexane ring, such as the 1-methyl-1-cyclohexyl cation, benefits from a greater number of adjacent sigma bonds that can participate in this stabilizing interaction compared to a secondary cyclohexyl cation.
-
Inductive Effect: Alkyl groups are electron-donating. In a tertiary carbocation, the three alkyl groups (the methyl group and the two ring carbons) attached to the positively charged carbon atom inductively push electron density towards the electron-deficient center, thereby dispersing the positive charge and increasing stability. A secondary carbocation only has two such electron-donating groups.
The following diagram illustrates the key factors contributing to the superior stability of a tertiary carbocation within a cyclohexane ring.
Quantitative Comparison of Reactivity
The difference in stability between tertiary and secondary carbocations is dramatically reflected in their rates of formation. Solvolysis reactions, where the solvent acts as the nucleophile, are classic examples used to probe carbocation stability. The rate of these SN1 reactions is directly proportional to the stability of the carbocation intermediate formed.
| Alkyl Bromide | Classification | Relative Rate of Solvolysis |
| Isopropyl bromide | Secondary | 1 |
| tert-Butyl bromide | Tertiary | ~28,000 |
Data adapted from Streitwieser, A. Jr. Solvolytic Displacement Reactions. McGraw-Hill, 1962.[1]
This staggering ~28,000-fold increase in reaction rate for the tertiary halide underscores the profound stability difference between a tertiary and a secondary carbocation. It is important to note that while ring strain and conformational effects in cyclohexane can modulate these rates, the fundamental electronic advantages of the tertiary carbocation are expected to result in a similarly dramatic rate enhancement. Studies on the solvolysis of 1-chloro-1-alkylcycloalkanes have qualitatively confirmed that tertiary systems are significantly more reactive.
Experimental Protocols
The determination of carbocation stability is primarily achieved through kinetic studies of reactions involving carbocation intermediates (solvolysis) or through direct spectroscopic and computational methods.
Solvolysis Rate Determination
This method indirectly measures carbocation stability by quantifying the rate of a reaction in which the carbocation is formed in the rate-determining step.
Objective: To determine the relative rates of solvolysis of a tertiary (e.g., 1-chloro-1-methylcyclohexane) and a secondary (e.g., chlorocyclohexane) alkyl halide.
Methodology:
-
Reaction Setup: A solution of the alkyl halide in a suitable solvent (e.g., aqueous ethanol (B145695) or acetone) is prepared at a constant temperature.
-
Monitoring the Reaction: The progress of the reaction is monitored by measuring the rate of formation of the acidic byproduct (HCl or HBr). This is typically achieved by one of the following methods:
-
Titration: Aliquots of the reaction mixture are withdrawn at specific time intervals and titrated with a standardized solution of a base (e.g., NaOH) using an indicator.
-
Conductivity Measurement: The increase in the conductivity of the solution due to the formation of ionic products is measured over time.
-
-
Data Analysis: The concentration of the alkyl halide remaining at each time point is calculated. The data is then used to determine the rate constant (k) of the reaction, typically by plotting ln[Alkyl Halide] versus time for a first-order reaction.
-
Comparison: The rate constants for the tertiary and secondary alkyl halides are compared to determine their relative reactivity and, by inference, the relative stability of the corresponding carbocation intermediates.
Gas-Phase Stability Measurement via Fourier Transform Ion Cyclotron Resonance (FT-ICR) Spectroscopy
This technique allows for the direct measurement of the intrinsic stability of carbocations in the gas phase, free from solvent effects.
Objective: To determine the relative gas-phase basicity or hydride affinity of tertiary and secondary cyclohexyl cations.
Methodology:
-
Ion Generation: The carbocations of interest are generated in the gas phase, often through techniques like electron ionization or chemical ionization of a suitable precursor molecule.
-
Ion Trapping: The generated ions are trapped in a Penning trap, which uses a strong, uniform magnetic field and a weak electrostatic field to confine the ions.
-
Excitation and Detection: The trapped ions are excited by a radiofrequency pulse, causing them to move in a circular path (cyclotron motion). The frequency of this motion is inversely proportional to the mass-to-charge ratio of the ion. The image current produced by the orbiting ions is detected.
-
Fourier Transform: The time-domain signal is converted to a frequency-domain signal via a Fourier transform, yielding a high-resolution mass spectrum.
-
Equilibrium and Bracketing Studies: The relative stability of different carbocations can be determined by studying gas-phase equilibrium reactions, such as proton transfer or hydride transfer reactions, between the carbocations and a series of reference compounds with known basicities or hydride affinities.
Computational Chemistry
Theoretical calculations provide a powerful tool to model and quantify the stability of carbocations.
Objective: To calculate the relative energies of the tertiary (1-methyl-1-cyclohexyl) and secondary (cyclohexyl) carbocations.
Methodology:
-
Structure Optimization: The three-dimensional structures of the carbocations are optimized using quantum mechanical methods, such as Density Functional Theory (DFT) or ab initio methods (e.g., Møller-Plesset perturbation theory, MP2).
-
Energy Calculation: The single-point energies of the optimized structures are calculated at a high level of theory and with a large basis set to obtain accurate electronic energies.
-
Thermochemical Corrections: Vibrational frequency calculations are performed to obtain zero-point vibrational energies (ZPVE) and other thermal corrections to the electronic energies, yielding Gibbs free energies or enthalpies.
-
Relative Stability: The difference in the calculated energies between the tertiary and secondary carbocations provides a quantitative measure of their relative stability. Common metrics include the relative heat of formation or hydride affinity.
The following workflow illustrates the computational approach to determining carbocation stability.
Conclusion
A confluence of experimental data and theoretical calculations firmly establishes the greater stability of tertiary carbocations over secondary carbocations within a cyclohexane ring. This stability enhancement, driven by hyperconjugation and inductive effects, has profound implications for predicting the outcomes of chemical reactions. For researchers in drug development and organic synthesis, a thorough understanding of these principles is paramount for the rational design of synthetic routes and the control of product selectivity. The methodologies outlined in this guide provide a framework for the quantitative assessment of carbocation stability, enabling more precise and predictive chemical research.
References
Safety Operating Guide
Safe Disposal of 1-Bromo-1-methylcyclohexane: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1-Bromo-1-methylcyclohexane is crucial for maintaining a safe laboratory environment and ensuring environmental protection. As a halogenated organic compound, it requires specific handling and disposal procedures to mitigate potential hazards. This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with standard laboratory safety protocols.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance with the following primary risks:
It is imperative to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a fume hood.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.
-
Evacuate and Ventilate : Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated to disperse vapors.[1]
-
Eliminate Ignition Sources : Remove all sources of ignition, such as open flames, sparks, and hot surfaces. Use only non-sparking tools and explosion-proof equipment during cleanup.[3]
-
Containment : Prevent the spill from spreading further or entering drains and waterways.[1][3]
-
Absorb Spill : Use an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth to soak up the liquid.
-
Collect Waste : Carefully collect the absorbed material and place it into a suitable, labeled, and closed container for disposal as hazardous waste.[1][3]
-
Decontamination : Thoroughly clean the spill area to remove any residual contamination.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with institutional and local regulations for hazardous waste.
1. Waste Classification and Segregation:
-
Classification : Classify this compound waste as a halogenated organic waste .[4]
-
Segregation : It is critical to keep halogenated organic waste separate from non-halogenated waste streams to prevent incompatible mixtures and facilitate proper disposal.[5] Halogenated and non-halogenated wastes are often incinerated under different conditions, and mixing them can increase disposal costs and complexity.[5]
2. Containerization:
-
Container Selection : Collect the waste in a designated and compatible waste container. High-density polyethylene (B3416737) (HDPE) containers are generally recommended for halogenated solvents.[6][7] The container must be in good condition, with a secure, tight-fitting lid.[7]
-
Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's environmental health and safety (EHS) department.
3. Storage:
-
Location : Store the waste container in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.[6]
-
Conditions : Keep the container tightly closed except when adding waste.[5][7] Store in a cool, dry, and well-ventilated area.[1]
4. Final Disposal:
-
Professional Disposal : Arrange for the disposal of the waste through your institution's EHS department or a licensed chemical waste disposal company.[1][3]
-
Incineration : The primary method for the disposal of halogenated organic compounds is controlled incineration at a licensed facility, often with flue gas scrubbing to neutralize hazardous combustion byproducts like hydrogen bromide.[3]
-
Environmental Protection : Do not discharge this compound or its containers into sewer systems or the environment.[3]
Safety and Handling Summary
| Parameter | Guideline | Source(s) |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, lab coat. | [1][3] |
| Handling Area | Use only in a well-ventilated area, preferably a chemical fume hood. | [1] |
| First Aid - Skin Contact | Wash off immediately with plenty of soap and water. Remove contaminated clothing. | [1][8] |
| First Aid - Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][8] |
| First Aid - Inhalation | Move person to fresh air. If breathing is difficult, give oxygen. | [1][8] |
| First Aid - Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [8] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. This compound | C7H13Br | CID 12502129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. bucknell.edu [bucknell.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. ethz.ch [ethz.ch]
- 8. Page loading... [guidechem.com]
Personal protective equipment for handling 1-Bromo-1-methylcyclohexane
This guide provides critical safety and logistical information for the handling and disposal of 1-Bromo-1-methylcyclohexane (CAS No. 931-77-1), tailored for research, scientific, and drug development professionals. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risks.
Hazard Summary
This compound is a chemical compound that requires careful handling due to its potential health effects. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Some data also suggests it may cause an allergic skin reaction.[2]
| Hazard Statement | GHS Classification |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation |
| H317: May cause an allergic skin reaction | Sensitization, Skin (Category 1) |
Personal Protective Equipment (PPE) Recommendations
Appropriate PPE is mandatory to prevent exposure when handling this compound. The selection of PPE should be based on the specific laboratory task being performed.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling & Dispensing | Tightly fitting safety goggles with side-shields.[3] | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[4] | Lab coat or chemical-resistant apron.[5][6] | Use in a well-ventilated area or chemical fume hood.[1] |
| Spill Cleanup | Face shield and safety goggles.[7] | Inner and outer chemical-resistant gloves.[7] | Chemical-resistant suit or coveralls.[7] | Air-purifying respirator with appropriate cartridges or SCBA for large spills.[7] |
| Emergency (e.g., Fire) | Full face-piece self-contained breathing apparatus (SCBA).[7] | Chemical-resistant gloves.[7] | Totally encapsulated chemical- and vapor-protective suit.[7] | Positive pressure, full face-piece SCBA.[7] |
Experimental Protocol: Safe Handling and Disposal Workflow
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated work area, preferably a certified chemical fume hood.[1]
-
Verify that an eyewash station and safety shower are readily accessible.[1]
-
Prepare all necessary equipment and reagents before handling the chemical.
-
Inspect all PPE for integrity before use.[3]
2. Handling Procedure:
-
Don the appropriate PPE as specified in the table above.
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Avoid inhaling vapors or mists.[1]
-
Handle with care to prevent spills.
-
Keep the container tightly closed when not in use.[1]
3. Post-Handling:
-
Wash hands thoroughly with soap and water after handling.[1]
-
Remove and properly store or dispose of contaminated PPE.
-
Clean the work area to remove any residual contamination.
4. Spill Response:
-
Evacuate the immediate area in case of a large spill.
-
Remove all sources of ignition.[1]
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).[1]
-
Collect the absorbed material into a suitable, labeled container for disposal.[1]
-
Ventilate the area and wash the spill site after material pickup is complete.
5. Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.[1]
-
Disposal should be carried out by a licensed chemical destruction facility, potentially through controlled incineration with flue gas scrubbing.[3]
-
Do not allow the chemical to enter drains, sewers, or waterways.[1][3]
Caption: Workflow for the safe handling of this compound.
Caption: Relationship between hazards and required PPE.
References
- 1. aksci.com [aksci.com]
- 2. This compound | C7H13Br | CID 12502129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 7. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
